molecular formula C6H6N4 B1206591 2,2'-Biimidazole CAS No. 492-98-8

2,2'-Biimidazole

货号: B1206591
CAS 编号: 492-98-8
分子量: 134.14 g/mol
InChI 键: AZUHIVLOSAPWDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,2'-Biimidazole, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522950. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(1H-imidazol-2-yl)-1H-imidazole
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InChI

InChI=1S/C6H6N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8)(H,9,10)
Source PubChem
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InChI Key

AZUHIVLOSAPWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N4
Source PubChem
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DSSTOX Substance ID

DTXSID30197715
Record name 2,2'-Biimidazole
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Molecular Weight

134.14 g/mol
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CAS No.

492-98-8
Record name 2,2′-Biimidazole
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2,2'-Biimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,2'-Biimidazole (H₂biim). It is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry, materials science, and medicinal chemistry. This document consolidates structural, spectroscopic, and physicochemical data, alongside detailed experimental protocols. Visual representations of its synthesis, tautomeric forms, and coordination behavior are provided to facilitate a deeper understanding of its chemical nature.

Introduction

This compound, with the chemical formula C₆H₆N₄, is a bicyclic aromatic compound composed of two imidazole (B134444) rings linked by a carbon-carbon single bond. Its structure offers a rich chemical landscape, featuring two acidic N-H protons and two basic pyridinic nitrogen atoms. This unique arrangement makes it an excellent chelating ligand for a wide array of metal ions, a hydrogen bond donor and acceptor, and a precursor for various functional materials. Its derivatives and metal complexes exhibit interesting photoluminescent and catalytic properties, making it a molecule of significant interest in both academic and industrial research.[1][2]

Physicochemical Properties

This compound is typically a light yellow to brown crystalline powder.[2] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₆N₄[2]
Molecular Weight 134.14 g/mol [2]
Melting Point >350 °C[2]
Boiling Point (Predicted) 455.5 ± 28.0 °C[2]
Density (Predicted) 1.371 ± 0.06 g/cm³[2]
Appearance Light yellow to brown powder/crystal[2]
Table 2: Acidity and Spectroscopic Data for this compound
ParameterValueConditionsReference(s)
pKa₁ 5.0125 °C, μ= 0.3[2]
UV-Vis λmax 274 nmIn HCl (aq)[2]
Table 3: Solubility of this compound
SolventSolubilityReference(s)
Methanol Soluble[2]
Water Soluble[2]
Dimethyl Sulfoxide (DMSO) Soluble[2]
Acetone (B3395972) Sparingly SolubleInferred from washing step in synthesis[2]
Chloroform InsolubleInferred from general properties of similar compounds
Dichloromethane InsolubleInferred from general properties of similar compounds

Structural Properties and Tautomerism

The molecular structure of this compound is characterized by two planar imidazole rings connected at their 2-positions. The single bond connecting the rings allows for rotational freedom, leading to different conformations. In the solid state, it often adopts a trans-planar conformation, which is stabilized by intermolecular hydrogen bonding.

A key feature of this compound is its prototropic tautomerism. The protons on the pyrrolic nitrogens can migrate to the pyridinic nitrogens of the adjacent ring, leading to different tautomeric forms. This dynamic equilibrium is influenced by the solvent, temperature, and pH.

Figure 1: Prototropic tautomerism in this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are relatively simple due to the molecule's symmetry in its common tautomeric form.

  • ¹H NMR (DMSO-d₆): The spectrum typically shows two main signals: one for the N-H protons, which is usually broad and downfield due to hydrogen bonding and exchange, and signals for the C-H protons on the imidazole rings.

  • ¹³C NMR (DMSO-d₆): The spectrum will show signals for the carbon atoms of the imidazole rings. The chemical shifts are influenced by the nitrogen atoms and the electronic environment.

Note: Detailed, unambiguously assigned NMR data for the parent compound is not consistently available across the literature. Spectra are often presented for derivatives or complexes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands:

  • N-H Stretching: A broad band in the region of 3200-2500 cm⁻¹ is characteristic of the N-H stretching vibrations, broadened by strong intermolecular hydrogen bonding.[3]

  • C=N and C=C Stretching: Bands in the 1550-1400 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the imidazole rings.

  • Ring Vibrations: A series of bands between 1300 cm⁻¹ and 1000 cm⁻¹ correspond to various in-plane ring deformation modes.

  • C-H Bending: Out-of-plane C-H bending vibrations typically appear in the 900-700 cm⁻¹ region.

UV-Visible and Fluorescence Spectroscopy

This compound exhibits absorption in the UV region, with a maximum absorption (λmax) at approximately 274 nm in acidic aqueous solution.[2] Upon excitation, it can exhibit fluorescence, although the quantum yield and emission wavelength are highly dependent on the solvent and substitution on the imidazole rings. Many of its metal complexes and derivatives are known for their photoluminescent properties.[1][2]

Coordination Chemistry

As a bidentate N,N'-chelating ligand, this compound readily forms stable complexes with a wide range of transition metal ions, including iron, cobalt, nickel, copper, and zinc.[4][5][6] It can coordinate as a neutral molecule (H₂biim), a monoanion (Hbiim⁻), or a dianion (biim²⁻), leading to a diverse array of coordination architectures.

Coordination_Chemistry cluster_ligand This compound Ligand cluster_metals Metal Ions cluster_complexes Coordination Complexes H2biim H₂biim (Neutral) Complexes [M(H₂biim)ₓ]ⁿ⁺ [M(Hbiim)ₓ]ⁿ⁻ [M(biim)ₓ]ⁿ⁻ H2biim->Complexes Hbiim Hbiim⁻ (Monoanion) Hbiim->Complexes biim biim²⁻ (Dianion) biim->Complexes Fe Fe²⁺/Fe³⁺ Fe->Complexes Co Co²⁺/Co³⁺ Co->Complexes Zn Zn²⁺ Zn->Complexes Cu Cu²⁺ Cu->Complexes Ru Ru²⁺/Ru³⁺ Ru->Complexes Applications Applications: - Catalysis - Materials Science - Bioinorganic Chemistry Complexes->Applications

Figure 2: Coordination behavior of this compound with various metal ions.

Experimental Protocols

Synthesis of this compound from Glyoxal (B1671930) and Ammonium (B1175870) Acetate (B1210297)

This protocol is adapted from a common and relatively high-yield synthetic method.[2]

Materials:

  • Ammonium acetate

  • 40% aqueous glyoxal solution

  • Distilled water

  • Acetone

  • Aqueous ammonia

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, add 1092 g (14.2 mol) of ammonium acetate to 120 ml of distilled water.

  • Heat the slurry to 40 °C with vigorous stirring.

  • Slowly add 500 g of a 40 wt% aqueous glyoxal solution (3.45 mol) dropwise to the slurry over a period of three hours. Maintain vigorous stirring throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.

  • Neutralize the reaction mixture to a pH of 5-7 by adding aqueous ammonia.

  • Filter the resulting brown solid.

  • Wash the solid alternately with 500 ml of acetone and 500 ml of distilled water several times.

  • Dry the product to obtain this compound.

Synthesis_Workflow A 1. Prepare slurry of Ammonium Acetate in Water B 2. Heat to 40°C with vigorous stirring A->B C 3. Add aqueous Glyoxal dropwise over 3 hours B->C D 4. Stir for 1 hour at room temperature C->D E 5. Neutralize to pH 5-7 with aqueous Ammonia D->E F 6. Filter the solid product E->F G 7. Wash with Acetone and Water F->G H 8. Dry the final product (this compound) G->H

Figure 3: Synthesis workflow for this compound.
Characterization Methods

  • NMR Spectroscopy: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • FTIR Spectroscopy: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer to obtain the infrared spectrum.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable solvent (e.g., 0.1 M HCl). Record the absorption spectrum using a UV-Vis spectrophotometer, scanning from approximately 200 to 400 nm.

  • Fluorescence Spectroscopy: Using the same solution as for UV-Vis, excite the sample at its absorption maximum (or another appropriate wavelength) and record the emission spectrum.

Thermal Stability

While specific thermogravimetric analysis (TGA) data for the parent this compound is not widely reported, its high melting point of over 350 °C suggests significant thermal stability.[2] Studies on its derivatives, such as energetic materials, indicate that the biimidazole core is a robust scaffold, with decomposition temperatures being largely influenced by the nature of the substituents.[7]

Applications

The unique chemical properties of this compound make it a valuable compound in several fields:

  • Coordination Chemistry: As a versatile ligand, it is used to construct metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with applications in catalysis, magnetism, and gas storage.[4][5][6]

  • Materials Science: It serves as a monomer or cross-linking agent in the synthesis of polymers with interesting electronic and photophysical properties, including fluorescent sensors.[1][2]

  • Drug Development: The biimidazole scaffold is present in some biologically active molecules, and its ability to coordinate to metal ions is relevant in the study of metalloenzymes and the design of potential inhibitors.

Conclusion

This compound is a molecule with a rich and diverse chemistry. Its structural features, including prototropic tautomerism and its ability to act as a versatile chelating ligand, have made it a subject of extensive research. This guide has summarized its fundamental chemical properties, provided key experimental protocols, and visualized important chemical concepts to serve as a valuable resource for researchers in chemistry and drug development. Further exploration of its derivatives and metal complexes will undoubtedly continue to uncover novel applications and expand our understanding of this important heterocyclic compound.

References

An In-depth Technical Guide to the Structure and Bonding of 2,2'-Biimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Biimidazole is a heterocyclic organic compound that has garnered significant interest in coordination chemistry, materials science, and medicinal chemistry due to its versatile ligating ability, unique photophysical properties, and biological activity. This technical guide provides a comprehensive overview of the synthesis, structure, and bonding characteristics of this compound, supported by quantitative data from crystallographic and spectroscopic studies. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding and practical application of this important molecule.

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (in this case, another equivalent of glyoxal (B1671930) which gets oxidized), and ammonia. A modified and more practical approach utilizes an ammonium (B1175870) salt in an aqueous medium.

Experimental Protocol: Synthesis from Glyoxal and Ammonium Acetate (B1210297)

This protocol is adapted from a reported synthetic method.[1]

Materials:

  • Glyoxal (40 wt. % solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ammonium hydroxide (B78521) (for pH adjustment)

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate in glacial acetic acid.

  • To this solution, add the 40 wt. % aqueous solution of glyoxal dropwise over a period of 1-2 hours while maintaining the temperature at approximately 60-70 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Neutralize the mixture by the slow addition of ammonium hydroxide until a pH of 7-8 is reached.

  • Collect the resulting precipitate by vacuum filtration and wash it sequentially with cold deionized water and acetone.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or by sublimation to yield a light tan to off-white crystalline solid.

Molecular Structure and Crystallography

The solid-state structure of this compound has been extensively studied by X-ray crystallography. The molecule consists of two imidazole (B134444) rings connected by a C-C single bond.

Crystal System and Space Group

This compound crystallizes in the monoclinic system with the space group P2₁/c.

Unit Cell Parameters

The unit cell parameters for this compound are summarized in the table below.

ParameterValue
a5.067(2) Å
b10.786(3) Å
c11.490(3) Å
α90°
β102.58(3)°
γ90°
Volume612.88 ų
Z4
Bond Lengths and Angles

The following table summarizes key intramolecular bond lengths and angles for this compound, providing insight into its geometry.

Bond/AngleAtom 1Atom 2Atom 3Value (Å or °)
Bond Lengths
C2-C2'C2C2'1.465
C2-N1C2N11.365
C2-N3C2N31.321
N1-C5N1C51.369
C4-C5C4C51.345
N3-C4N3C41.380
Bond Angles
N1-C2-N3N1C2N3111.4
N1-C2-C2'N1C2C2'123.9
N3-C2-C2'N3C2C2'124.7
C2-N1-C5C2N1C5106.8
C2-N3-C4C2N3C4107.0
N3-C4-C5N3C4C5109.1
N1-C5-C4N1C5C4105.7

Note: The atom numbering corresponds to standard nomenclature for the this compound ring system. Data extracted from a representative crystallographic information file (CIF).

Bonding Characteristics

Conformation and Planarity

In the solid state, this compound predominantly adopts a trans conformation, where the two imidazole rings are oriented away from each other. This conformation is stabilized by minimizing steric hindrance between the hydrogen atoms on the imidazole rings. Each imidazole ring is essentially planar, but there is a slight dihedral angle between the planes of the two rings, typically around 4-5°.

Intermolecular Hydrogen Bonding

A defining feature of the bonding in solid-state this compound is the extensive network of intermolecular hydrogen bonds. The N-H proton of one imidazole ring acts as a hydrogen bond donor to the unprotonated nitrogen atom of an adjacent molecule. This N-H···N interaction is crucial in dictating the crystal packing and is responsible for the relatively high melting point and low solubility of this compound in non-polar solvents.

G Intermolecular Hydrogen Bonding in this compound cluster_0 Molecule A cluster_1 Molecule B A_N1 N1-H A_C2 C2 B_N3_prime N3' A_N1->B_N3_prime H-Bond A_N3 N3 A_C4 C4 A_C2_prime C2' A_C2->A_C2_prime A_C5 C5 A_N3_prime N3' A_N1_prime N1'-H A_C4_prime C4' A_C5_prime C5' B_N1 N1-H B_N1->A_N3_prime H-Bond B_C2 C2 B_N3 N3 B_C4 C4 B_C2_prime C2' B_C2->B_C2_prime B_C5 C5 B_N1_prime N1'-H B_C4_prime C4' B_C5_prime C5'

Caption: Schematic of the intermolecular N-H···N hydrogen bonding between two this compound molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) due to the compound's limited solubility in other common NMR solvents.[2]

¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-H~12.7 (broad singlet)-
C4-H / C4'-H~7.25 (d)~128.5
C5-H / C5'-H~7.05 (d)~115.2
C2 / C2'-~137.4

Note: Chemical shifts are approximate and can vary slightly depending on the concentration and temperature. 'd' denotes a doublet.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational modes of this compound have been investigated using both Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The spectra provide valuable information about the functional groups and the overall molecular structure. The assignment of all vibrational modes can be complex; however, key characteristic peaks are summarized below.

Key Vibrational Frequencies (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3100 - 3000N-H stretching
1600 - 1400C=C and C=N stretching (ring modes)
1400 - 1200In-plane N-H bending and C-H bending
Below 1000Ring breathing and out-of-plane bending modes

The broadness of the N-H stretching band in the FTIR spectrum is indicative of the strong intermolecular hydrogen bonding present in the solid state.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystal structure, and bonding characteristics of this compound. The combination of a planar, conjugated ring system with both hydrogen bond donor and acceptor sites leads to a rich structural chemistry dominated by a robust intermolecular hydrogen-bonding network. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers working with or developing applications for this versatile molecule in fields ranging from materials science to drug development.

References

Introduction to the coordination chemistry of 2,2'-Biimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of 2,2'-Biimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (H₂biim) is a versatile heterocyclic ligand composed of two imidazole (B134444) rings linked by a carbon-carbon bond. Its significance in coordination chemistry stems from its ability to act as a flexible building block for constructing a wide array of mononuclear and polynuclear metal complexes. The presence of four nitrogen donor atoms and two acidic N-H protons allows for diverse coordination modes and the formation of extensive hydrogen-bonding networks.[1][2] The dual imidazole ring structure enhances its reactivity and makes it an excellent candidate for coordination chemistry, capable of forming stable complexes with numerous metal ions.[3] This adaptability has led to its use in fields ranging from catalysis and materials science to the development of new therapeutic agents.[3][4]

The ligand itself is a light gray solid powder with a melting point above 300 °C.[3] It is soluble in polar solvents like methanol, water, and dimethyl sulfoxide (B87167) (DMSO).[5] The unique structure and electronic properties of H₂biim complexes have made them a focus of research in areas such as photoluminescent materials, electrochemical sensors, and advanced polymers.[3][4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and convenient method involves the reaction of glyoxal (B1671930) with an ammonium (B1175870) salt, which provides a safe, simple, and easily controlled process.[6]

Experimental Protocol: Synthesis from Glyoxal and Ammonium Acetate[5]
  • Preparation: To a reaction vessel, add 120 mL of distilled water to 1,092 g (14.2 mol, 4.0 eq.) of ammonium acetate (B1210297) at 40°C to create a slurry.

  • Reaction: Slowly add 500 g of 20 wt% aqueous glyoxal (3.45 mol) dropwise to the slurry over three hours while stirring vigorously.

  • Neutralization: Immediately after the addition is complete, neutralize the reaction mixture with distilled water to adjust the pH to a range of 5-7.

  • Isolation and Purification: A brown solid will precipitate. Filter the solid and wash it alternately with 500 mL of acetone (B3395972) and 500 mL of distilled water several times.

  • Yield: This process typically yields around 82.0 g (53.2% yield) of this compound.[5]

Another established two-step procedure starts from a bis-methylimidate, which is first treated with aminoacetaldehyde dimethyl acetal (B89532) and then undergoes fusion with p-toluenesulfonic acid or reflux with hydrochloric acid to yield the final product.[7]

Coordination Chemistry and Modes of Binding

The coordination behavior of this compound is remarkably versatile, dictated by the reaction conditions, the metal ion, and the pH of the medium. The ligand can exist in its neutral (H₂biim), mono-anionic (Hbiim⁻), or di-anionic (biim²⁻) form, each offering distinct coordination possibilities.[8]

  • Neutral Ligand (H₂biim): In its protonated state, H₂biim typically acts as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.[2][9] It can also function as a bridging ligand, connecting two metal centers.[2] The remaining N-H protons are available for forming strong hydrogen bonds, which can be crucial for the assembly of supramolecular structures and for anion sensing.[8][10]

  • Anionic Ligands (Hbiim⁻ and biim²⁻): Stepwise deprotonation of the imidazole N-H groups dramatically expands the coordination possibilities, making the ligand an excellent bridging unit for constructing polynuclear complexes.[8][11] The monoanion (Hbiim⁻) and dianion (biim²⁻) can bridge multiple metal centers, leading to the formation of dimers, polymers, and other complex architectures.[8]

The various coordination modes are illustrated in the diagram below.

G Coordination Modes of this compound H2biim H₂biim (Neutral) Hbiim Hbiim⁻ (Monoanionic) H2biim->Hbiim -H⁺ Chelating Bidentate Chelating (Mononuclear) H2biim->Chelating Forms [M(H₂biim)] Bridging_H2biim Bridging H₂biim (Dinuclear) H2biim->Bridging_H2biim Forms [M₂(H₂biim)] biim biim²⁻ (Dianionic) Hbiim->biim -H⁺ Bridging_Hbiim Bridging Hbiim⁻ (Dinuclear) Hbiim->Bridging_Hbiim Forms [M₂(Hbiim)] Bridging_biim Bridging biim²⁻ (Polynuclear) biim->Bridging_biim Forms [M₂(biim)] or polymers

Caption: Deprotonation states and resulting coordination modes of the this compound ligand.

Synthesis and Properties of Metal Complexes

Complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.[1] The choice of solvent, temperature, and metal-to-ligand ratio can influence the final product's structure and nuclearity.

Experimental Protocol: Synthesis of cis-[RuCl₂(H₂biim)₂]Cl·4H₂O[12]

This protocol describes the synthesis of a representative ruthenium(III) complex.

  • Reactant Preparation: Dissolve RuCl₃·H₂O and this compound (in a 1:1 molar ratio) in a 3.0 M hydrochloric acid solution.

  • Reaction: Heat the solution at 90°C.

  • Crystallization: Allow the solution to cool, leading to the formation of crystals of the complex.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The resulting complex, cis-[RuCl₂(H₂biim)₂]Cl·4H₂O, features a distorted octahedral geometry around the Ru(III) ion, which is coordinated to four nitrogen atoms from two H₂biim ligands and two chloride ions.[12][13]

Data Presentation: Structural and Physicochemical Properties

The properties of H₂biim metal complexes are highly dependent on the central metal ion. The ligand generally produces a relatively weak ligand field, resulting in high-spin complexes for first-row transition metals like Fe(II), Co(II), and Ni(II).[11][14]

Table 1: Selected Structural Data for this compound Metal Complexes

ComplexMetal IonM-N Bond Length (Å)N-M-N Angle (°)Reference
trans-[Ni(H₂biim)₂(H₂O)₂]Cl₂Ni(II)--[1]
[Zn(H₂biim)₂Cl]ClZn(II)--[1]
[Cr(H₂biim)₃]³⁺Cr(III)~2.07~78[8]
cis-[RuCl₂(H₂biim)₂]ClRu(III)2.050(1)-[12][13]
[Ru(bpy)₂(H₂biim)]²⁺Ru(II)2.125-[15][16]
[VO(H₂biim)(H₂O)₃]SO₄V(IV)-78.66(12)[11]

Table 2: Spectroscopic and Electrochemical Properties of Ruthenium-Biimidazole Complexes

ComplexAbsorption λmax (nm) (Assignment)Emission λmax (nm)Redox Potential (V)Reference
[Ru(bpy)₂(H₂biim)]²⁺~450 (MLCT), ~320 (LC), ~285 (LC)638-[15][16][17]
[Ru(phen)₂(H₂biim)]²⁺~450 (MLCT), shifts to ~487 upon deprotonation--[18][19]
[Ru(bpy)₂(TMBiimH₂)]²⁺~450-500 (MLCT), ~350-300 (LC on biim), ~300-250 (LC on bpy)646-[15][17]

Note: MLCT = Metal-to-Ligand Charge Transfer; LC = Ligand-Centered.

The absorption spectra of Ru(II)-biimidazole complexes are typically characterized by MLCT bands in the visible region and ligand-centered transitions in the UV region.[15][16][17] The deprotonation of the biimidazole ligand can cause a significant bathochromic (red) shift in the MLCT absorption band.[18][19]

Applications

The unique properties of this compound complexes have led to their exploration in a variety of applications.

  • Catalysis: H₂biim complexes with metals like copper and palladium serve as versatile and efficient catalysts in various organic synthesis reactions.[3][5]

  • Materials Science: The ligand is used to create advanced materials, including conducting polymers and organic semiconductors, due to its favorable electronic properties.[3] H₂biim-based complexes are also investigated for their photoluminescent and optical characteristics, making them suitable for sensors and semi-conductor technologies.[4][]

  • Drug Development: In the pharmaceutical industry, H₂biim is a valuable scaffold in drug design for synthesizing bioactive molecules.[3] Its ability to coordinate with metal ions is being explored to target specific enzymes and receptors, potentially leading to more effective therapeutic agents.[3][21]

  • Supramolecular Chemistry: The "complex-as-ligand" strategy utilizes kinetically inert metal complexes of H₂biim as building blocks to construct larger, multimetallic assemblies.[8][22] The deprotonated biimidazole bridge connects different metal centers, allowing for the rational design of materials with specific magnetic or photophysical properties.

The workflow for the "complex-as-ligand" strategy is depicted below.

G Workflow: 'Complex-as-Ligand' Strategy cluster_workflow start Step 1: Synthesize Inert Mononuclear Complex complex [M¹(L)₂(H₂biim)]ⁿ⁺ (e.g., M¹ = Cr³⁺, Ru²⁺) start->complex deprotonation Step 2: Controlled Deprotonation complex->deprotonation bridging_ligand [M¹(L)₂(biim)]⁽ⁿ⁻²⁾⁺ (Now a Bridging Ligand) deprotonation->bridging_ligand reaction Step 3: React with Second Metal Ion (M²) bridging_ligand->reaction final_product [(L)₂M¹-(biim)-M²]ᵐ⁺ (Heterometallic Assembly) reaction->final_product

Caption: A logical workflow for creating multimetallic assemblies using a 'complex-as-ligand' approach.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study. Its ability to adopt multiple protonation states and coordination modes makes it a uniquely versatile ligand for creating structurally diverse metal complexes. These complexes exhibit a wide range of interesting photophysical, electrochemical, and magnetic properties. From fundamental studies of supramolecular assembly to applications in catalysis, advanced materials, and medicinal chemistry, this compound continues to be a ligand of significant interest to the scientific community. Future research will likely focus on harnessing its unique properties to design novel functional molecules and materials for targeted applications.

References

The Synthesis and Evolution of 2,2'-Biimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discoveries and historical synthesis of 2,2'-biimidazole, a molecule of significant interest in coordination chemistry, materials science, and pharmacology. From its early roots in imidazole (B134444) synthesis to modern, high-yield methodologies, this document provides a comprehensive overview of the compound's development. Detailed experimental protocols for key syntheses are provided, alongside a comparative analysis of quantitative data. Furthermore, this guide delves into the logical framework of its synthesis and the mechanistic pathways through which its derivatives exert their biological effects.

A Century of Synthesis: Key Discoveries and Historical Development

The journey to understanding and efficiently synthesizing this compound is intrinsically linked to the broader history of imidazole chemistry. The foundational work in this area was laid in the 19th century, with subsequent advancements in the 20th and 21st centuries refining the process and expanding the applications of this versatile molecule.

One of the earliest and most fundamental methods for imidazole synthesis is the Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858.[1][2][3][4][5] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). While not a direct synthesis of this compound, it established the fundamental chemical principles that would underpin its later synthesis.

A significant breakthrough in the direct synthesis of this compound was reported by B. F. Fieselmann in 1978. This method involved the reaction of a 20 wt% aqueous glyoxal (B1671930) solution with anhydrous ammonia gas, yielding this compound as a brown precipitate.[1][6] However, this process was hampered by a modest yield of 33% and the practical difficulties of using toxic ammonia gas, which could cause blockages at the injection inlet due to rapid precipitation.[1]

To address the safety and efficiency concerns of the Fieselmann method, a notable improvement was developed and patented, which utilized ammonium (B1175870) salts in an aqueous medium.[1] This approach offers a safer, more controlled, and higher-yielding synthesis of this compound. The use of ammonium acetate (B1210297), in particular, has been shown to produce the desired product in yields of up to 53.2%.[5] This method avoids the hazards of anhydrous ammonia and provides a more scalable and industrially viable route to this compound.

The following diagram illustrates the historical progression of the synthesis of this compound, from the foundational Debus-Radziszewski reaction to modern, optimized methods.

Historical_Synthesis_of_2_2_Biimidazole cluster_19th_Century 19th Century cluster_20th_Century 20th Century cluster_21st_Century 21st Century & Beyond Debus 1858: Debus Reaction (Glyoxal, Formaldehyde, Ammonia -> Imidazole) Fieselmann 1978: Fieselmann Synthesis (Glyoxal + Anhydrous Ammonia -> this compound) Debus->Fieselmann Conceptual Foundation AmmoniumSalt Modern Method (e.g., US Patent 6,713,631 B2) (Glyoxal + Ammonium Acetate -> this compound) Fieselmann->AmmoniumSalt Improvement (Safety & Yield) Derivatives Synthesis of Functionalized Derivatives (e.g., Pd-catalyzed coupling) AmmoniumSalt->Derivatives Platform for Advanced Analogs

Historical Development of this compound Synthesis

Comparative Analysis of Synthetic Methodologies

The evolution of synthetic methods for this compound has been driven by the pursuit of higher yields, improved safety, and greater efficiency. The following table summarizes the quantitative data from key historical and modern synthetic approaches.

MethodReactantsYield (%)Key AdvantagesKey DisadvantagesReference
Fieselmann (1978) 20 wt% Aqueous Glyoxal, Anhydrous Ammonia Gas33Direct synthesisLow yield, hazardous reactant (ammonia gas)[1][6]
Improved Patent Method 20 wt% Aqueous Glyoxal, Ammonium Acetate43-54High yield, safe and simple process, easily controlledRequires careful pH control during neutralization[1][5]
Alternative Ammonium Salts 20 wt% Aqueous Glyoxal, Ammonium Benzoate44.6Demonstrates versatility of the ammonium salt methodPotentially higher cost of starting materials[1]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these foundational syntheses, the following detailed experimental protocols are provided.

Synthesis of this compound via the Improved Ammonium Acetate Method

This protocol is adapted from the high-yield synthesis described in US Patent 6,713,631 B2.[1][5]

Materials:

Procedure:

  • To a suitable reaction vessel, add 120 mL of distilled water to 1,092 g (14.2 mol, 4.0 eq.) of ammonium acetate at 40°C to form a slurry.

  • While vigorously stirring the slurry, slowly add 500 g of 20 wt% aqueous glyoxal (3.45 mol) dropwise over a period of three hours. Maintain the temperature at 40°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional five hours.

  • Neutralize the reaction mixture by adding aqueous ammonia or 5% aqueous sodium hydroxide to adjust the pH to a range of 5-7.

  • The resulting brown-colored solid is collected by filtration.

  • Wash the solid alternately with 500 mL of acetone and 500 mL of distilled water several times.

  • Dry the purified solid to obtain this compound.

Logical Workflow of this compound Synthesis

The synthesis of this compound from glyoxal and an ammonium salt follows a logical progression of chemical transformations. The following diagram illustrates the key steps in this process.

Synthesis_Workflow Start Starting Materials: - Aqueous Glyoxal - Ammonium Salt (e.g., Acetate) Reaction Reaction: - Slow dropwise addition of glyoxal to ammonium salt slurry - Controlled temperature (40°C) - Stirring Start->Reaction Stirring Post-Reaction Stirring: - Continued stirring at room temperature Reaction->Stirring Neutralization Neutralization: - Adjust pH to 5-7 with aqueous alkali Stirring->Neutralization Precipitation Precipitation: - Formation of solid this compound Neutralization->Precipitation Purification Purification: - Filtration - Washing with acetone and water Precipitation->Purification FinalProduct Final Product: - Pure this compound Purification->FinalProduct

Workflow for the Synthesis of this compound

Biological Activity and Potential Signaling Pathways of Biimidazole Derivatives

While this compound itself is a critical ligand and building block, its derivatives, particularly benzimidazoles, have garnered significant attention in drug development for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The precise signaling pathways modulated by the parent this compound are not as extensively characterized in the literature. However, based on the known mechanisms of its derivatives, a logical signaling pathway can be proposed.

Many benzimidazole (B57391) derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases and inducing apoptosis. A key pathway implicated is the ROS-dependent JNK signaling cascade. The following diagram illustrates a plausible mechanism of action for a bioactive biimidazole derivative in a cancer cell.

Signaling_Pathway cluster_cell Cancer Cell Biimidazole Bioactive Biimidazole Derivative ROS Increased Reactive Oxygen Species (ROS) Biimidazole->ROS Kinase Protein Kinase (e.g., Tyrosine Kinase) Biimidazole->Kinase Inhibition JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation Prevents Kinase->Proliferation Normal Proliferation Signal

References

2,2'-Biimidazole molecular weight and formula C6H6N4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Heterocyclic Compound

For Immediate Release

This technical guide provides a comprehensive overview of 2,2'-biimidazole (C6H6N4), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and the preparation of its derivatives, and explores its diverse applications in coordination chemistry, materials science, and pharmacology.

Core Molecular and Physical Properties

This compound is a stable, high-melting solid that is soluble in polar organic solvents. Its defining structural feature is the presence of two imidazole (B134444) rings linked by a carbon-carbon bond, which imparts a unique combination of electronic and coordinating properties.

PropertyValueReference
Molecular Formula C6H6N4[1][2][3][4][5]
Molecular Weight 134.14 g/mol [1][2][3][4][5]
Appearance Light gray to brown crystalline powder
Melting Point >300 °C
CAS Number 492-98-8[1][2][3][4][5]
Canonical SMILES C1=CN=C(N1)C2=NC=CN2[5]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation reaction of glyoxal (B1671930) with an ammonium (B1175870) salt, offering a safer and more controlled alternative to the use of anhydrous ammonia (B1221849) gas.[2]

Experimental Protocol: Synthesis of this compound from Glyoxal and Ammonium Acetate (B1210297)

This protocol is adapted from a patented method and provides a reliable route to high-purity this compound.

Materials:

Procedure:

  • To a slurry of 1,092 g (14.2 mol) of ammonium acetate in 120 ml of distilled water at 40°C, slowly add 500 g of a 20 wt % aqueous glyoxal solution (3.45 mol) dropwise over a period of three hours with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.

  • Neutralize the reaction mixture to a pH of 5-7 by the addition of aqueous ammonia or a 5% aqueous sodium hydroxide solution.

  • Filter the resulting brown solid precipitate.

  • Wash the collected solid alternately with 500 ml of acetone and 500 ml of distilled water. Repeat this washing step several times.

  • Dry the purified solid to obtain this compound. This method has been reported to yield approximately 82.0 g (53.2% yield) of the final product.

G General Workflow for Synthesis and Screening of 2-AI Libraries cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization start Starting Materials (α-haloketones, guanidines) synthesis Synthesis of 2-AI Library start->synthesis purification Purification & Characterization synthesis->purification screening High-Throughput Screening purification->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation (Dose-Response) hit_id->hit_val lead_opt Lead Optimization hit_val->lead_opt

General workflow for synthesis and screening of 2-AI libraries.

Applications in Research and Development

This compound is a versatile building block with a wide range of applications stemming from its ability to act as a bidentate ligand and its electron-rich heterocyclic nature.

Coordination Chemistry and Catalysis

As a robust chelating agent, this compound forms stable complexes with a variety of metal ions.[5] These coordination compounds are of interest for their catalytic activity, with applications in organic synthesis. The preparation of these complexes often involves the reaction of this compound with a metal salt in a suitable solvent.

Materials Science

The unique electronic properties of this compound make it a valuable component in the development of advanced materials. It has been incorporated into conducting polymers and organic semiconductors. Furthermore, it is used in the construction of hypercrosslinked polymers that can function as adsorbents and sensors, for example, in the capture of iodine.

Drug Development and Pharmacology

The biimidazole scaffold is a recognized pharmacophore in medicinal chemistry. While this compound itself is a foundational structure, its derivatives have shown significant therapeutic potential. For instance, benzimidazole (B57391) derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the JNK and NOD2 pathways.[6][7] The general approach in this field involves the synthesis of a library of derivatives, followed by high-throughput screening to identify compounds with desired biological activity.

Although a specific biological signaling pathway directly modulated by the parent this compound is not extensively documented, its derivatives are a focal point of research. The workflow for discovering bioactive compounds based on this scaffold typically involves iterative cycles of chemical synthesis and biological evaluation.

G Experimental Workflow: Synthesis and Characterization of this compound Metal Complexes cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization start This compound (Ligand) reaction Reaction in Solvent (e.g., HCl at 90°C) start->reaction metal_salt Metal Salt (e.g., RuCl3·H2O) metal_salt->reaction cooling Cooling & Crystallization reaction->cooling filtration Filtration cooling->filtration washing Washing filtration->washing xray Single-Crystal X-ray Diffraction washing->xray spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) washing->spectroscopy magnetic Magnetic Properties Measurement washing->magnetic

Workflow for synthesizing and characterizing metal complexes.

Conclusion

This compound is a molecule of fundamental importance with a growing number of applications. Its straightforward synthesis and versatile chemical properties ensure its continued relevance in academic and industrial research. This guide provides a solid foundation for professionals engaged in the fields of chemical synthesis, materials science, and drug discovery, enabling further exploration of this promising compound.

References

Navigating the Solubility Landscape of 2,2'-Biimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biimidazole, a heterocyclic organic compound, serves as a crucial building block in coordination chemistry, materials science, and pharmaceutical development. Its utility is fundamentally linked to its solubility characteristics in various laboratory solvents. This technical guide provides a comprehensive overview of the known solubility profile of this compound, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.

Qualitative Solubility Profile

This compound is consistently reported to be soluble in polar solvents. This solubility is attributed to the presence of four nitrogen atoms capable of hydrogen bonding with protic solvents and interacting with other polar molecules through dipole-dipole forces.

Known Solubilities:

It is important to note that while the free ligand (this compound) is soluble in these polar solvents, its metal complexes can exhibit significantly different solubility profiles. For instance, some trivalent chromium complexes of this compound and its derivatives have been reported to be poorly soluble in most common solvents.[3][4]

Quantitative Solubility Data

The following table summarizes the currently available qualitative data and indicates where quantitative data is needed.

SolventFormulaTypeQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
WaterH₂OPolar ProticSoluble[1][2]Data not available
MethanolCH₃OHPolar ProticSoluble[1][2]Data not available
EthanolC₂H₅OHPolar ProticLikely SolubleData not available
Dimethyl Sulfoxide(CH₃)₂SOPolar AproticSoluble[1][2]Data not available
N,N-Dimethylformamide(CH₃)₂NCHPolar AproticLikely SolubleData not available
Acetone(CH₃)₂COPolar AproticLikely Sparingly SolubleData not available
TetrahydrofuranC₄H₈OPolar AproticLikely Sparingly SolubleData not available
DichloromethaneCH₂Cl₂NonpolarLikely InsolubleData not available
TolueneC₇H₈NonpolarLikely InsolubleData not available
HexaneC₆H₁₄NonpolarLikely InsolubleData not available

Experimental Protocol for Determining Thermodynamic Solubility

For researchers requiring precise solubility values, the following detailed protocol for the widely accepted shake-flask method is provided. This method is designed to determine the equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change with further incubation time).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance (if using UV-Vis) or peak area (if using HPLC) of the standard solutions to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

    • Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (Shake/Stir at Constant Temperature) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifuge and Filter) equilibrate->separate quantify Quantify Concentration (UV-Vis or HPLC) separate->quantify calculate Calculate Solubility quantify->calculate calibrate Generate Calibration Curve (Standard Solutions) calibrate->quantify Reference end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is known to be soluble in polar solvents such as water, methanol, and DMSO, a notable absence of quantitative solubility data exists in the scientific literature. This guide provides the known qualitative information and a detailed, robust experimental protocol for researchers to determine these crucial physical properties. The provided workflow and protocol will enable scientists and drug development professionals to generate the specific solubility data required for their research and development activities, thereby facilitating the effective use of this compound in their applications.

References

Spectroscopic Properties of 2,2'-Biimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,2'-biimidazole, a key heterocyclic compound with significant applications in coordination chemistry, materials science, and as a pharmacophore in drug development. This document details its characterization by Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a valuable resource for its identification, purity assessment, and structural elucidation.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated imidazole (B134444) rings. The position and intensity of these bands can be influenced by the solvent polarity.

Data Presentation
Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Methanol (B129727)~253, ~303 (shoulder), ~316 (shoulder)Not explicitly stated[1]
EthanolNot explicitly statedNot explicitly stated
AcetonitrileNot explicitly statedNot explicitly stated

Note: The UV-Vis spectra of this compound are often reported in the context of their metal complexes. The data for the free ligand is less commonly detailed with molar absorptivity values. The provided λmax values are extracted from a study on iridium complexes where the ligand's spectrum is shown for comparison.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis absorption spectrum of this compound is as follows:

  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., methanol or ethanol).

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the optimal concentration for absorbance measurements, ideally within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Instrumentation and Measurement :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

    • Rinse the sample cuvette with the this compound solution to be analyzed, then fill the cuvette with the solution.

    • Place the sample cuvette in the sample beam path and the blank cuvette in the reference beam path.

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

Data Presentation

¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
~12.5 (broad)SingletN-H[1]
~7.2SingletH4, H5, H4', H5'[1]

¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentReference
~137C2, C2'[1]
~128C4, C5, C4', C5'[1]

Note: The chemical shifts are approximate and can vary slightly depending on the specific experimental conditions such as concentration and temperature. The protons and carbons of the two imidazole rings are equivalent due to the molecule's symmetry.

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining the ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3][4]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • The solution should be free of any particulate matter to ensure high-resolution spectra.[4]

  • Instrumentation and Data Acquisition :

    • The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

    • For ¹H NMR :

      • Acquire the spectrum using a standard pulse sequence.

      • The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • For ¹³C NMR :

      • Acquire the spectrum with proton decoupling to obtain singlets for each carbon environment.

      • The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of glyoxal (B1671930) with an ammonium (B1175870) salt, such as ammonium acetate (B1210297).[5]

Experimental Protocol: Synthesis
  • To a solution of ammonium acetate in water, add a 40% aqueous solution of glyoxal.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for a specified period (e.g., 2 hours).

  • Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

  • Neutralize the mixture with a base (e.g., aqueous ammonia) to a pH of approximately 7.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample_Prep_UV Sample Preparation for UV-Vis Purification->Sample_Prep_UV Sample_Prep_NMR Sample Preparation for NMR Purification->Sample_Prep_NMR UV_Vis UV-Vis Spectroscopy Sample_Prep_UV->UV_Vis NMR NMR Spectroscopy Sample_Prep_NMR->NMR UV_Data UV-Vis Data (λmax) UV_Vis->UV_Data NMR_Data NMR Data (δ, Multiplicity) NMR->NMR_Data Structure_Confirmation Structural Confirmation UV_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Understanding the pKa and acid-base properties of 2,2'-Biimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa and Acid-Base Properties of 2,2'-Biimidazole

This guide provides a comprehensive overview of the acid-base properties of this compound, a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development. Understanding the protonation and deprotonation equilibria of this compound is crucial for predicting its behavior in different chemical and biological environments, designing novel metal complexes, and developing pH-responsive materials.

Core Concepts: Acid-Base Equilibria of this compound

This compound is a polyprotic weak base, meaning it can accept or donate multiple protons depending on the pH of the solution. The molecule has four nitrogen atoms that can participate in acid-base reactions: two pyrrolic-type nitrogens (-NH-) and two iminic-type nitrogens (-N=). This results in a series of four distinct protonation/deprotonation steps, each characterized by a specific acid dissociation constant (pKa).

The successive acid-base equilibria of the fully protonated form of this compound (H₄biim²⁺) can be described as follows:

  • pKa₁: H₄biim²⁺ ⇌ H₃biim⁺ + H⁺

  • pKa₂: H₃biim⁺ ⇌ H₂biim + H⁺

  • pKa₃: H₂biim ⇌ Hbiim⁻ + H⁺

  • pKa₄: Hbiim⁻ ⇌ biim²⁻ + H⁺

These equilibria are fundamental to understanding how the charge and coordination properties of this compound change with pH.

Quantitative Data: pKa Values of this compound

The pKa values of this compound have been determined under different solvent conditions. The following table summarizes the available quantitative data.

pKa ValueSolvent SystemIonic Strength (M)Temperature (°C)Reference
pKa₁ = 0.6DMF:H₂O (7:3)0.1Not Specified[1]
pKa₂ = 4.3DMF:H₂O (7:3)0.1Not Specified[1]
pKa₃ = 11.2DMF:H₂O (7:3)0.1Not Specified[1]
pKa₄ = 12.5DMF:H₂O (7:3)0.1Not Specified[1]
pK₁ = 5.01 (+1)Aqueous0.325[2]

Note: The value of 5.01 likely corresponds to pKa₂ in the successive deprotonation scheme, representing the dissociation of the monoprotonated species to the neutral form.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental undertaking. The two most common methods for heterocyclic compounds like this compound are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

This method involves the gradual addition of a strong acid or base to a solution of the analyte while monitoring the pH.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To ensure complete dissolution, a small amount of a co-solvent like methanol (B129727) or DMSO may be used, though this can affect the pKa values. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[3]

  • Acidification: Acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with 0.1 M HCl to ensure the this compound is fully protonated.[3]

  • Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.[3]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points can be determined from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve. The pKa values correspond to the pH at the half-equivalence points.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Materials:

  • This compound

  • A series of buffer solutions with known pH values spanning the range of interest (e.g., pH 1 to 13)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Prepare a series of solutions by diluting an aliquot of the stock solution into the different buffer solutions to a final concentration that gives an appropriate absorbance reading (typically in the range of 0.1 to 1).

  • Spectral Measurement: Record the UV-Vis spectrum for each buffered solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[4][5]

Visualizing pH-Dependent Coordination Behavior

The protonation state of this compound directly influences its ability to coordinate with metal ions. This relationship is crucial for the design of metal complexes with specific properties. The following diagram, generated using Graphviz, illustrates this logical relationship.

pH_Dependent_Coordination Low_pH Low pH (e.g., < pKa2) Mid_pH Intermediate pH (pKa2 < pH < pKa3) Low_pH->Mid_pH Increase pH H3biim Predominantly Cationic (H₃biim⁺) Low_pH->H3biim High_pH High pH (e.g., > pKa3) Mid_pH->High_pH Increase pH H2biim Predominantly Neutral (H₂biim) Mid_pH->H2biim Hbiim Predominantly Anionic (Hbiim⁻) High_pH->Hbiim Coord_Cationic Acts as a Bidentate Ligand (Chelating) H3biim->Coord_Cationic Coord_Neutral Acts as a Bidentate Ligand (Chelating) H2biim->Coord_Neutral Coord_Anionic Can Act as a Bridging Ligand (Bidentate to two metal centers) Hbiim->Coord_Anionic

Caption: pH-dependent protonation and coordination of this compound.

Experimental Workflow for Investigating pH-Dependent Coordination

The following workflow outlines the experimental steps to study how the acid-base properties of this compound affect its coordination with a metal ion.

Experimental_Workflow A Prepare Solutions of This compound and Metal Salt B Adjust pH of this compound Solution A->B C Mix Metal Salt with pH-Adjusted Ligand Solution B->C D Characterize the Resulting Complex C->D E UV-Vis Spectroscopy D->E F NMR Spectroscopy D->F G X-ray Crystallography D->G H Correlate Structure and Properties with pH E->H F->H G->H

Caption: Workflow for studying pH-dependent metal complex formation.

Conclusion

The acid-base properties of this compound are integral to its chemical behavior and applications. The multiple pKa values allow for the existence of different protonation states, each with unique electronic and structural characteristics. This pH-dependent nature is particularly significant in its coordination chemistry, where the ligand can act as a simple chelating agent or a bridging unit between multiple metal centers. A thorough understanding and experimental determination of the pKa values are, therefore, essential for researchers and scientists working with this versatile molecule in various fields, including the development of new catalysts, sensors, and therapeutic agents.

References

Potential Research Areas for Novel 2,2'-Biimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile 2,2'-biimidazole core, with its unique electronic properties and flexible coordination capabilities, presents a fertile ground for the exploration of novel derivatives with wide-ranging applications. This technical guide provides an in-depth overview of promising research avenues, from advanced materials to therapeutic agents, supported by key quantitative data and detailed experimental methodologies.

Advanced Functional Materials: Harnessing Photophysical Properties

A significant area of research for this compound derivatives lies in the development of advanced functional materials with tailored photophysical properties. These compounds are excellent candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and photoluminescent materials.

Tuning Emission Characteristics through Structural Modification

The photophysical properties of this compound derivatives are highly sensitive to their molecular structure. Strategic modifications to the biimidazole core can lead to significant shifts in absorption and emission wavelengths, as well as influence the quantum yield of fluorescence. For instance, the replacement of pyrrole (B145914) rings with imidazole (B134444) rings in tetraaryl-2,2'-biazoles results in hypsochromic shifts in both absorption and fluorescence spectra[1][2]. This is attributed to alterations in the planarity and π-conjugation of the molecule upon photoexcitation[1][2].

Furthermore, the introduction of different substituents and the control of intermolecular interactions can fine-tune the emissive properties. For example, the formation of biimidazoldiium structures through N-methylation has been shown to increase the Stokes shift[2].

Table 1: Photophysical Data of Selected this compound Derivatives

Compound/ComplexSolvent/StateAbsorption λmax (nm)Emission λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Reference
1,1′,5,5′-Tetraphenyl-2,2′-bipyrrole (1)MeCN3704504800-[1]
1,1′,5,5′-Tetraphenyl-2,2′-biimidazole (2)MeCN3444004500-[1]
[Ru(bpy)2(BiimH2)]2+ (1)--638 (exp) / 661 (calc)--[3]
[Ru(bpy)2(TMBiimH2)]2+ (5)--646 (exp) / 690 (calc)--[3]
[Ru(phen)2(TMBiimH2)]2+ (8)--652 (exp) / 660 (calc)--[3]
Experimental Protocol: Synthesis of 1,1′,5,5′-Tetraaryl-2,2′-biimidazole Derivatives

A general method for the synthesis of symmetrical and unsymmetrical benzo[d]imidazole derivatives involves a Palladium-catalyzed coupling reaction.[1][2]

Materials:

  • 2-Iodo-benzo[d]imidazole

  • Corresponding (benzo)imidazole anion

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, NaH)

  • Anhydrous solvent (e.g., DMF, Toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 2-iodo-benzo[d]imidazole and the corresponding (benzo)imidazole in the anhydrous solvent.

  • Add the base and the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,1′,5,5′-tetraaryl-2,2′-biimidazole derivative.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants 2-Iodo-benzo[d]imidazole + (Benzo)imidazole anion Reaction Pd-catalyzed Coupling Reaction Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Workup Quenching, Extraction, and Drying Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Structure Structural Elucidation NMR->Structure MS->Structure Photophysical Determination of λmax, λem, Stokes Shift, and Quantum Yield UVVis->Photophysical Fluorescence->Photophysical

A generalized workflow for the synthesis and characterization of novel this compound derivatives.

Coordination Chemistry: Ligands for Catalysis and Sensing

The two nitrogen atoms in each imidazole ring of this compound make it an excellent N,N-bidentate ligand for a wide variety of metal ions. This has led to extensive research into the coordination chemistry of its derivatives, with applications in catalysis, sensing, and the development of magnetic materials.

Metal Complexes with Interesting Magnetic and Photomagnetic Properties

Heteroleptic iron(II) complexes of this compound and its alkylated derivatives have been shown to exhibit spin-crossover (SCO) and photomagnetic behavior.[4] For example, the complex --INVALID-LINK--2·0.5H2O (where TPMA is tris(2-pyridylmethyl)amine (B178826) and BIM is this compound) displays a gradual spin crossover, while its N-alkylated analogue --INVALID-LINK--2 (XBIM = 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole) shows an abrupt SCO with thermal hysteresis.[4] This highlights the potential to tune the magnetic properties of these materials through subtle ligand modifications.

Table 2: Magnetic Properties of Iron(II)-Biimidazole Complexes

ComplexSpin Crossover BehaviorT1/2 (K)Hysteresis (K)Reference
--INVALID-LINK--2·0.5H2O (1)Gradual190-[4]
--INVALID-LINK--2 (2)Abrupt196 (cooling), 203 (heating)~7[4]
--INVALID-LINK--2·0.75CH3OH (3)High-spin (2-300 K)--[4]
Fluorescent Sensing Platforms

Conjugated polymers incorporating the this compound moiety have been developed as effective fluorescent sensing platforms. These materials can detect specific ions through mechanisms such as fluorescence quenching or "turn-on" responses. For instance, novel conjugated polymers have been synthesized for the detection of Ag+ and cysteine.[5] Another study demonstrated that polymers with hydrophilic side chains can be efficiently quenched by Cu2+ and the resulting polymer-Cu2+ complex can act as a "turn-on" sensor for pyrophosphate (PPi) anions with a detection limit in the parts-per-million range.[6]

Sensing Mechanism for Pyrophosphate (PPi)

Polymer Conjugated Polymer (Fluorescent) Quenched Polymer-Cu2+ Complex (Fluorescence Quenched) Polymer->Quenched + Cu2+ Cu2 Cu2+ ions Cu2->Quenched PPi Pyrophosphate (PPi) Anion TurnOn Polymer-Cu2+-PPi Complex (Fluorescence 'Turn-On') PPi->TurnOn Quenched->TurnOn + PPi

Schematic of the 'turn-on' fluorescent sensing mechanism for pyrophosphate (PPi).

Medicinal Chemistry: A Scaffold for Novel Therapeutics

While research on the direct therapeutic applications of this compound derivatives is emerging, the related benzimidazole (B57391) scaffold is a well-established pharmacophore found in numerous approved drugs.[7][8] This suggests that this compound derivatives hold significant, yet largely untapped, potential in drug discovery.

Potential as Anti-inflammatory and Anticancer Agents

Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory agents.[9] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[9] The mechanism of action involves the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB.[9]

Furthermore, certain benzimidazole derivatives have shown promising anti-proliferative activity in various cancer cell lines by acting as potent inhibitors of the p300 bromodomain.[10] Given the structural similarities, this compound derivatives represent a logical next step for the design of novel anti-inflammatory and anticancer drugs.

Table 3: Bioactivity of Benzimidazole Derivatives

CompoundBiological ActivityTarget/MechanismIC50Reference
Compound 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)Anti-inflammatoryInhibition of NO production0.86 µM[9]
Compound 6eAnti-inflammatoryInhibition of TNF-α production1.87 µM[9]
Compound 1u (a benzimidazole derivative)Anticancer (p300 bromodomain inhibitor)p300 bromodomain49 nM[10]
Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Stimulation:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay):

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

TNF-α Production Assay (ELISA):

  • Collect the cell culture supernatant after 24 hours of incubation.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

NF-κB Signaling Pathway Analysis

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (NO, TNF-α) Nucleus->Genes Induces Compound This compound Derivative Compound->IkBa Inhibits Phosphorylation

Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of this compound derivatives.

Asymmetric Catalysis: Chiral Ligands for Enantioselective Transformations

The synthesis of axially chiral this compound ligands opens up new possibilities in asymmetric catalysis. These ligands have been successfully employed in copper- and iron-catalyzed asymmetric insertion reactions.

Synthesis of Axially Chiral this compound Ligands

A novel approach for the synthesis of axially chiral this compound ligands involves the reaction of 2,2'-bis(bromomethyl)-1,1'-binaphthalene with this compound in a single step.[11] This "remote chirality delivery" strategy has proven effective in generating ligands that can induce high enantioselectivity in catalytic reactions.[11]

Application in Asymmetric Carbene Insertion

These newly synthesized chiral this compound ligands have been shown to be efficient in the Cu- or Fe-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N-H bond of carbazoles, achieving up to 96% enantiomeric excess (ee).[11]

Table 4: Enantioselectivity in Asymmetric Carbene Insertion

CatalystLigandSubstrateProduct ee (%)Yield (%)Reference
CuI(S,S)-3aα-phenyl-α-diazoacetate + carbazole9392[11]

This highlights the significant potential of chiral this compound derivatives in the development of novel and highly efficient asymmetric catalytic systems.

Conclusion

The this compound scaffold continues to be a source of immense scientific interest, offering a platform for the development of novel derivatives with a broad spectrum of applications. The potential research areas outlined in this guide, from advanced materials and sensors to medicinal agents and asymmetric catalysts, underscore the versatility of this remarkable heterocyclic system. Future research efforts focused on the strategic design and synthesis of new this compound derivatives are poised to unlock further innovations across multiple scientific disciplines.

References

An In-depth Technical Guide to 2,2'-Biimidazole: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biimidazole is a heterocyclic organic compound with the chemical formula C₆H₆N₄. It consists of two imidazole (B134444) rings connected by a carbon-carbon bond. This planar molecule is a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable building block in the development of functional materials, catalysts, and, notably, in the field of medicinal chemistry and drug discovery. The benzimidazole (B57391) core, of which this compound is a derivative, is a key scaffold in numerous FDA-approved drugs. This guide provides a comprehensive overview of the safety, handling, and storage recommendations for this compound, along with relevant experimental protocols and an exploration of its role in targeting signaling pathways in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₆N₄[1]
Molecular Weight 134.14 g/mol [1]
Appearance Light yellow to brown to grey crystalline powder[2]
Melting Point >350 °C[3]
Solubility Soluble in water[4]
CAS Number 492-98-8[5]
InChI Key AZUHIVLOSAPWDM-UHFFFAOYSA-N[2]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize risk. The following table summarizes its GHS hazard classifications.[6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Reproductive Toxicity1BH360: May damage fertility or the unborn child
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
First Aid Measures

Immediate medical attention is required in case of exposure.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Continue rinsing for at least 15 minutes. Get medical aid immediately.[3]

  • Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person.[3]

Handling and Storage Recommendations

Personal Protective Equipment (PPE)

Due to its corrosive and toxic nature, appropriate PPE is mandatory when handling this compound.

PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. An apron may be necessary for larger quantities.
Respiratory Protection A NIOSH-approved respirator is required if working with the powder outside of a certified chemical fume hood or if dust is generated.
Safe Handling Procedures
  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid creating dust. Use appropriate tools for transferring the solid.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.[3]

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store in a corrosives-compatible cabinet.

  • Segregate from incompatible materials, such as strong oxidizing agents.[3]

Experimental Protocols

The following are examples of experimental protocols involving this compound. These should be adapted to specific laboratory conditions and safety guidelines.

Protocol for Weighing and Dissolving this compound

This protocol outlines the safe procedure for preparing a solution of this compound.

  • Preparation:

    • Don all required PPE (safety goggles, face shield, chemical-resistant gloves, lab coat).

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: this compound, analytical balance, weighing paper or boat, spatula, beaker, stir bar, and the desired solvent.

  • Weighing:

    • Place the analytical balance inside the chemical fume hood.

    • Tare the weighing paper or boat on the balance.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper/boat using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Dissolving:

    • Place the beaker containing the appropriate volume of solvent and a stir bar on a stir plate inside the fume hood.

    • Carefully add the weighed this compound powder to the solvent.

    • Turn on the stirrer and allow the solid to dissolve completely. Gentle heating may be required for some solvents, but this should be done with caution and under constant supervision.

  • Cleanup:

    • Carefully dispose of the weighing paper/boat and any contaminated consumables in a designated hazardous waste container.

    • Wipe down the spatula, balance, and work area within the fume hood with an appropriate solvent and dispose of the cleaning materials in the hazardous waste.

    • Remove PPE in the correct order and wash hands thoroughly.

Synthesis of this compound

This protocol is a general method for the synthesis of this compound.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glyoxal (B1671930) in an aqueous solution of an ammonium (B1175870) salt (e.g., ammonium acetate).

    • The reaction is typically carried out in water.

  • Reaction Execution:

    • Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the specific procedure.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude product often precipitates from the reaction mixture.

    • Collect the solid by vacuum filtration and wash it with cold water and then with a suitable organic solvent (e.g., acetone) to remove impurities.

    • The product can be further purified by recrystallization from an appropriate solvent.

Role in Drug Discovery and Signaling Pathways

Benzimidazole derivatives, including this compound, are recognized for their potential as anticancer agents. They can exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Multi-Target Kinase Inhibition

This compound-based compounds have been investigated as inhibitors of several protein kinases that are crucial for tumor growth and progression. These include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell division.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and migration.

The ability to inhibit multiple kinases simultaneously is a promising strategy to overcome drug resistance and improve therapeutic outcomes.

Multi_Target_Kinase_Inhibition cluster_drug This compound Derivative cluster_kinases Target Kinases cluster_outcomes Cellular Outcomes drug This compound Derivative EGFR EGFR drug->EGFR Inhibits VEGFR2 VEGFR-2 drug->VEGFR2 Inhibits PDGFR PDGFR drug->PDGFR Inhibits proliferation Decreased Proliferation EGFR->proliferation angiogenesis Inhibited Angiogenesis VEGFR2->angiogenesis migration Reduced Migration PDGFR->migration

Caption: Multi-target kinase inhibition by a this compound derivative.

Epigenetic Modulation: HDAC Inhibition

In addition to kinase inhibition, benzimidazole derivatives can also target the epigenome. Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by modifying chromatin structure. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Benzimidazole-containing compounds have been shown to inhibit HDAC activity, leading to the re-expression of these protective genes and subsequent cancer cell death.

HDAC_Inhibition cluster_epigenetic Epigenetic Regulation cluster_outcome Cellular Outcome drug This compound Derivative HDAC HDAC drug->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates TSG Tumor Suppressor Genes Histones->TSG Represses Expression Apoptosis Apoptosis TSG->Apoptosis Induces

Caption: Mechanism of HDAC inhibition by a this compound derivative.

Conclusion

This compound is a compound of significant interest in various fields of chemical research, particularly in drug development. Its handling requires strict adherence to safety protocols due to its corrosive and toxic properties. This guide provides a foundational understanding of its characteristics, safe handling procedures, and its emerging role in targeting critical pathways in cancer. Researchers, scientists, and drug development professionals should use this information to ensure safe and effective utilization of this compound in their work. Always refer to the most current Safety Data Sheet (SDS) from the supplier before use.

References

2,2'-Biimidazole as a Lewis Base in Organic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Biimidazole (H₂biim) is a versatile heterocyclic compound that plays a significant role in modern organic synthesis, primarily by functioning as a bidentate N,N'-ligand. In this capacity, it acts as a potent Lewis base, donating its electron lone pairs to a transition metal center, which in turn acts as a Lewis acid. This coordination modulates the electronic and steric properties of the metal, leading to highly efficient and selective catalysts for a variety of organic transformations. This technical guide provides an in-depth overview of the application of this compound as a Lewis basic ligand in key organic reactions, with a focus on asymmetric catalysis, cross-coupling reactions, and detailed experimental protocols.

The Role of this compound as a Lewis Base Ligand

In the context of organic catalysis, this compound is not typically employed as a standalone organocatalyst. Instead, its Lewis basicity is harnessed through its coordination to transition metals such as copper (Cu), iron (Fe), and palladium (Pd). The two nitrogen atoms of the imidazole (B134444) rings chelate to the metal center, forming a stable complex. This interaction has several important consequences for catalysis:

  • Modulation of Metal's Lewis Acidity: The strong σ-donation from the nitrogen atoms of this compound increases the electron density on the metal center. This modulation of the metal's electronic properties is crucial for its catalytic activity, influencing its ability to participate in oxidative addition, reductive elimination, and other elementary steps of catalytic cycles.

  • Steric Influence: The rigid, planar structure of the biimidazole backbone, and the potential for substitution at various positions, allows for the creation of a well-defined steric environment around the metal center. This steric hindrance can be exploited to control the regioselectivity and stereoselectivity of a reaction.

  • Stabilization of Catalytically Active Species: The bidentate nature of this compound leads to the formation of a stable five-membered ring with the metal, known as a metallacycle. This chelate effect enhances the stability of the catalytic complex, preventing catalyst decomposition and often leading to higher turnover numbers.

The fundamental Lewis acid-base interaction between the metal and the this compound ligand is the cornerstone of its utility in catalysis.

LewisAcidBase Metal Transition Metal (Lewis Acid) Complex Catalytically Active Metal-Biimidazole Complex Metal->Complex Coordination (Electron Acceptance) Biimidazole This compound (Lewis Base) Biimidazole->Complex Coordination (Electron Donation)

Caption: Lewis acid-base interaction between a transition metal and this compound.

Asymmetric Catalysis: Copper- and Iron-Catalyzed N-H Insertion

A significant application of this compound ligands is in asymmetric catalysis, where chiral versions of the ligand are used to induce enantioselectivity. Axially chiral biimidazole ligands, often derived from 1,1'-binaphthalene (B165201) (BINOL), have proven to be highly effective in copper- and iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N-H bond of carbazoles.[1][2][3] This reaction is a powerful tool for the synthesis of chiral N-substituted carbazoles, which are important structural motifs in many pharmaceutical compounds.[1]

The use of a chiral this compound ligand creates a chiral environment around the metal center, which directs the approach of the substrates and leads to the preferential formation of one enantiomer of the product. Enantiomeric excesses of up to 96% have been achieved with these systems.[1][2][3]

Quantitative Data for Asymmetric N-H Insertion

The following table summarizes the performance of various axially chiral this compound ligands in the copper-catalyzed N-H insertion of ethyl 2-diazo-2-phenylacetate into carbazole.

EntryCatalyst (mol%)LigandYield (%)ee (%)Reference
1CuI (5.0)(S,S)-L1 9293[1]
2CuI (5.0)(S,S)-L2 8588[1]
3CuI (5.0)(S,S)-L3 9091[1]
4Fe(OTf)₂ (5.0)(S,S)-L1 8890[1]

(S,S)-L1, (S,S)-L2, and (S,S)-L3 represent different axially chiral this compound ligands derived from substituted 1,1'-binaphthalene precursors.

Experimental Protocol: Asymmetric N-H Insertion

Synthesis of Axially Chiral this compound Ligands:

A general procedure for the synthesis of binaphthyl-derived axially chiral this compound ligands involves the reaction of 2,2'-bis(bromomethyl)-1,1'-binaphthalene with this compound under basic conditions.[1]

  • To a solution of the corresponding (S)- or (R)-2,2'-bis(bromomethyl)-1,1'-binaphthalene (1.0 equiv) in anhydrous acetonitrile (B52724) is added this compound (1.2 equiv) and potassium carbonate (3.0 equiv).

  • The mixture is stirred at 80 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired chiral ligand.

General Procedure for Copper-Catalyzed Asymmetric N-H Insertion:

  • To a flame-dried Schlenk tube are added CuI (5.0 mol%), the chiral this compound ligand (5.0 mol%), and 5 Å molecular sieves (200 mg).

  • The tube is evacuated and backfilled with argon three times.

  • A mixed solvent of tert-butyl methyl ether and toluene (B28343) (1:1, 2.0 mL) is added, and the mixture is stirred at 30 °C for 30 minutes.

  • Carbazole (0.10 mmol) and NaBArF (12 mol%) are added, followed by the dropwise addition of a solution of the α-aryl-α-diazoacetate (0.15 mmol) in the same mixed solvent over 1 hour.

  • The reaction is stirred at 30 °C for 12 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired N-substituted carbazole.

  • The enantiomeric excess is determined by chiral HPLC analysis.[1]

NH_Insertion_Workflow cluster_ligand Ligand Synthesis cluster_reaction N-H Insertion Reaction L_start 2,2'-bis(bromomethyl)-1,1'-binaphthalene + this compound L_react K₂CO₃, MeCN, 80°C L_start->L_react L_purify Purification L_react->L_purify L_product Chiral this compound Ligand L_purify->L_product R_setup CuI + Chiral Ligand + MS 5Å R_solvent Add Solvent, Stir R_setup->R_solvent R_reagents Add Carbazole + NaBArF R_solvent->R_reagents R_addition Add Diazoacetate (slowly) R_reagents->R_addition R_stir Stir at 30°C, 12h R_addition->R_stir R_workup Workup and Purification R_stir->R_workup R_product Chiral N-substituted Carbazole R_workup->R_product

Caption: Workflow for chiral ligand synthesis and asymmetric N-H insertion.

Proposed Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed N-H insertion begins with the reaction of the copper(I)-biimidazole complex with the diazoacetate to form a copper carbene intermediate. This intermediate then undergoes insertion into the N-H bond of the carbazole, followed by reductive elimination to release the product and regenerate the copper(I) catalyst.

Catalytic_Cycle_NH Cu_L [Cu(I)(L*)]⁺ Cu_Carbene Copper Carbene Intermediate Cu_L->Cu_Carbene + Diazoacetate, - N₂ Diazo R'CHN₂ Carbazole Carbazole-H Product Product Insertion_TS Insertion Transition State Cu_Carbene->Insertion_TS + Carbazole Insertion_TS->Cu_L - Product

Caption: Proposed catalytic cycle for Cu-catalyzed N-H insertion.

Cross-Coupling Reactions

This compound and its derivatives are also effective ligands in palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and N-arylation reactions. In these transformations, the biimidazole ligand stabilizes the active catalytic species and facilitates the key steps of the catalytic cycle.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. While a wide variety of phosphine (B1218219) and N-heterocyclic carbene ligands are commonly used, nitrogen-based ligands like this compound have also been employed. For instance, 1,3,1'-tributyl-2,2'-biimidazolium hexafluorophosphate (B91526) has been shown to act as both a solvent and a ligand in palladium-catalyzed Suzuki cross-coupling reactions.[4]

General Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel are added the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the this compound ligand (1-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

  • An appropriate solvent (e.g., toluene, dioxane, DMF, often with a small amount of water) is added.

  • The reaction mixture is heated with stirring for the required time (typically 2-24 hours) at a temperature ranging from 80 to 120 °C.

  • After cooling, the mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • The crude product is purified by column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition ArX Ar-X ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR Transmetalation Base Base Boronic R-B(OR)₂ ArPdR->Pd0 Reductive Elimination Product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a vital method for the formation of C-N bonds. The use of ligands such as this compound can significantly improve the efficiency and mildness of these reactions compared to the traditional ligand-free conditions. These ligands facilitate the coupling of a wide range of nitrogen-containing heterocycles with aryl halides.[5][6][7]

General Experimental Protocol: Copper-Catalyzed N-Arylation

  • A reaction tube is charged with CuI (1-10 mol%), this compound (2-20 mol%), the N-heterocycle (1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • The tube is sealed and evacuated and backfilled with argon.

  • The aryl halide (1.0 equiv) and a solvent (e.g., DMF or DMSO) are added via syringe.

  • The reaction mixture is heated to 100-140 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block in the development of homogeneous catalysts. Its function as a Lewis base, through its strong coordination to transition metal centers, is fundamental to its ability to promote a wide range of important organic transformations. The well-defined steric and electronic environment provided by biimidazole-based ligands allows for a high degree of control over catalytic activity and selectivity. The successful application of chiral this compound ligands in asymmetric catalysis highlights the potential for further development of this ligand class in the synthesis of enantiomerically enriched molecules for the pharmaceutical and agrochemical industries. Future research in this area will likely focus on the design of novel biimidazole-based ligands with tailored properties for even more challenging and selective catalytic transformations.

References

Exploring the tautomerism in 2,2'-Biimidazole systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 2,2'-Biimidazole Systems

Introduction to Tautomerism

Tautomers are structural isomers of chemical compounds that can readily interconvert.[1] This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[2] In solution, a chemical equilibrium is established, and the ratio of tautomers is dependent on factors such as temperature, solvent, and pH.[2]

For heterocyclic systems like this compound, a specific type of prototropic tautomerism known as annular tautomerism is of key importance.[1][2][3] This involves the movement of a proton between two or more positions within the heterocyclic ring system.[2][3] Understanding the tautomeric preferences of this compound is crucial as it influences the molecule's electronic properties, its ability to act as a ligand in coordination chemistry, and its potential applications in materials science and drug development.[4][5]

Tautomeric Forms in this compound Systems

The this compound (H₂biim) molecule possesses two imidazole (B134444) rings, each with a mobile N-H proton. This allows for the existence of three principal prototropic tautomers, which are in dynamic equilibrium. The interconversion involves a stepwise proton shift from one nitrogen atom to another.

Caption: The three principal prototropic tautomers of this compound.

The equilibrium between these forms is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and the formation of metal complexes.

Experimental Methodologies for Studying Tautomerism

The study of tautomeric equilibria requires specialized analytical techniques capable of distinguishing between rapidly interconverting isomers or measuring the energetic barrier between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) ¹H NMR spectroscopy is a powerful tool for investigating the dynamics of tautomerism.[6] By monitoring the chemical shifts and signal shapes over a range of temperatures, one can observe the coalescence of signals corresponding to the different tautomers, allowing for the calculation of the energy barrier (ΔG‡) for interconversion.[7]

Detailed Experimental Protocol (Based on studies of 2,2'-bis-benzimidazoles): [6][7]

  • Sample Preparation: Dissolve a precisely weighed sample of the substituted this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the proton signals.

  • Variable-Temperature Measurement: Begin acquiring spectra at a high temperature where the proton exchange is fast, resulting in averaged, sharp signals.

  • Cooling and Coalescence: Gradually decrease the temperature in small increments (e.g., 5-10 K). At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum.

  • Identify Coalescence Temperature (Tc): Continue cooling until the averaged signal broadens and splits into separate signals corresponding to the individual tautomers (the slow-exchange regime). The temperature at which the two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

  • Data Analysis: Use the Gutowsky and Holm equation to calculate the rate constant (k) at coalescence. The Gibbs free energy of activation (ΔG‡) for the tautomeric interconversion can then be calculated using the Eyring equation.

UV-Visible Spectroscopy

Tautomers often possess distinct electronic structures, leading to different absorption maxima (λ_max) in their UV-Vis spectra. By analyzing the spectra under various conditions (e.g., different solvents, pH), it is possible to infer the position of the tautomeric equilibrium. For example, the λ_max for this compound is reported as 274 nm in aqueous HCl.[8][9]

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive structure of the molecule in the solid state. This can identify the preferred tautomer in the crystal lattice. However, it is important to note that crystal packing forces and intermolecular interactions (like hydrogen bonding) can stabilize a single tautomer that may not be the most abundant in solution.[10]

Workflow cluster_exp Experimental Analysis cluster_data Data Interpretation cluster_comp Computational Modeling synthesis Synthesis & Purification of this compound System vt_nmr Variable-Temperature NMR Spectroscopy synthesis->vt_nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis xray X-ray Crystallography synthesis->xray energy_barrier Interconversion Energy Barrier (ΔG‡) vt_nmr->energy_barrier equilibrium_pos Tautomeric Equilibrium Position uv_vis->equilibrium_pos solid_state Solid-State Structure xray->solid_state analysis Data Analysis & Integration relative_stabilities Relative Tautomer Stabilities analysis->relative_stabilities Comparison conclusion Comprehensive Understanding of Tautomerism analysis->conclusion energy_barrier->analysis equilibrium_pos->analysis solid_state->analysis dft DFT/Ab Initio Calculations dft->relative_stabilities relative_stabilities->analysis

Caption: A typical workflow for the comprehensive study of tautomerism.

Computational Approaches

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental results.[11] These methods can be used to:

  • Calculate Relative Stabilities: Determine the ground-state energies of all possible tautomers to predict the most stable form.

  • Model Transition States: Calculate the energy barrier for proton transfer, providing a theoretical value for the interconversion barrier that can be compared with experimental ΔG‡ from VT-NMR.[6]

  • Simulate Solvent Effects: Employ models like the Polarizable Continuum Model (PCM) to understand how different solvent environments influence tautomeric preference.[12]

Theoretical calculations have shown that for substituted benzimidazole (B57391) systems, the energy barriers are not significantly sensitive to the electronic nature of substituents, which supports a stepwise proton transfer mechanism involving a zwitterionic intermediate.[7]

Quantitative Data on this compound and Related Systems

The following table summarizes key quantitative data related to the tautomerism and acidity of this compound and its derivatives, providing a basis for comparison and further research.

Compound/SystemParameterValueSolvent/ConditionsReference
This compoundpKₐ₁5.01 (±1)25°C, μ= 0.3[8][9]
[Ru(bpy)₂(BiimH₂)]²⁺pKₐ₁19.6Acetonitrile[13]
[Ru(bpy)₂(BbimH₂)]²⁺ (Bibenzimidazole)pKₐ₁17.1Acetonitrile[13]
Unsubstituted 2,2'-bis-benzimidazoleΔG‡ (Interconversion)67 kJ mol⁻¹DMSO-d₆[6]
5,5'-Dichloro-2,2'-bis-benzimidazoleΔG‡ (Interconversion)68.1 kJ mol⁻¹DMSO-d₆ / Me₂CO-d₆ (1:4)[7]
5,5'-Dimethyl-2,2'-bis-benzimidazoleΔG‡ (Interconversion)65.2 kJ mol⁻¹DMSO-d₆ / Me₂CO-d₆ (1:4)[7]

Conclusion

The tautomerism of this compound is a dynamic equilibrium involving at least three prototropic forms. This equilibrium is a delicate balance of intramolecular electronic effects, intermolecular interactions with the solvent, and temperature. A comprehensive understanding of this phenomenon requires a synergistic approach, combining the dynamic and structural insights from experimental techniques like VT-NMR and X-ray crystallography with the energetic predictions from quantum chemical calculations. For researchers in materials science and drug development, controlling or predicting the dominant tautomeric form is essential for designing molecules with desired electronic, coordinating, and biological properties.

References

A Technical Guide to the Initial Photophysical Investigations of 2,2'-Biimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biimidazole (H2biim) is a versatile heterocyclic compound that has garnered significant interest in diverse fields such as coordination chemistry, materials science, and medicinal chemistry. Its unique structure, featuring two imidazole (B134444) rings connected by a C-C bond, imparts a range of intriguing photophysical properties. These properties are highly sensitive to the molecule's environment and chemical modifications, making it a promising scaffold for the development of sensors, photodynamic therapy agents, and other photoactive materials. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailing the experimental protocols used for their investigation and presenting key quantitative data.

Core Photophysical Properties

The photophysical behavior of this compound is governed by several key processes, including its absorption and emission characteristics, excited-state dynamics, and susceptibility to environmental factors.

Solvatochromism: this compound and its derivatives often exhibit solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon arises from changes in the energy gap between the ground and excited states due to differential stabilization by the solvent molecules. Generally, an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the change in dipole moment upon excitation. For instance, some derivatives of this compound show a larger change in their emission spectra compared to their absorption spectra across different solvents, indicating a more polar excited state.

Excited-State Intramolecular Proton Transfer (ESIPT): A key feature of this compound's photophysics is its potential to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton can be transferred from a nitrogen atom on one imidazole ring to a nitrogen atom on the other. This process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a different emission profile. ESIPT is often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This property is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption. While the photophysical properties of this compound are often studied in its metal complexes, where the properties are significantly altered by coordination, some data on the unconjugated form is available. For instance, the absorption maximum (λabs) in aqueous HCl is approximately 274 nm[1]. However, detailed information on its emission maximum, quantum yield, and fluorescence lifetime in its unconjugated form is not extensively documented in the literature[1]. The study of 1,1′,5,5′-tetraaryl-2,2′-biimidazole derivatives has shown that replacing pyrrole (B145914) rings with imidazole rings leads to hypsochromic shifts in both absorption and fluorescence spectra, resulting in larger Stokes shifts[2][3].

Data Presentation

The following tables summarize the available quantitative photophysical data for this compound and a representative derivative to illustrate the impact of substitution. It is important to note that comprehensive data for the parent this compound in a wide range of solvents is limited in the literature.

Table 1: Photophysical Properties of this compound

PropertyValueConditions
Absorption Maximum (λabs)~274 nmHCl (aq)[1]
Molar Absorptivity (ε)Not specified-
Emission Maximum (λem)Not specified in unconjugated form-
Fluorescence Quantum Yield (ΦF)Not specified in unconjugated form-
Fluorescence Lifetime (τF)Not specified in unconjugated form-

Table 2: Photophysical Properties of a 1,1',5,5'-Tetraphenyl-2,2'-biimidazole Derivative in Different Solvents

SolventAbsorption Maximum (λabs, nm)Emission Maximum (λem, nm)Stokes Shift (nm)
THF305408103
MeCN302406104
EtOH303404101

Data adapted from a study on 1,1′,5,5′-tetraaryl-2,2′-biimidazole derivatives, where the specific compound is 1,1′,5,5′-tetraphenyl-2,2′-biimidazole. The Stokes shift was calculated from the provided absorption and emission maxima.[2][3]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

ESIPT_Mechanism GroundState Ground State (N) ExcitedState Excited State (N) GroundState->ExcitedState Absorption (hν) ExcitedState->GroundState Fluorescence (Normal) ProtonTransfer Proton Transfer ExcitedState->ProtonTransfer ESIPT TautomerExcited Tautomer Excited State (T) ProtonTransfer->TautomerExcited TautomerGround Tautomer Ground State (T) TautomerExcited->TautomerGround Fluorescence (hν') TautomerGround->GroundState Back Proton Transfer

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

Experimental Workflows

photophysical_workflow cluster_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification SolutionPrep Solution Preparation in Various Solvents Purification->SolutionPrep UVVis UV-Vis Absorption Spectroscopy SolutionPrep->UVVis Fluorescence Steady-State Fluorescence Spectroscopy SolutionPrep->Fluorescence TimeResolved Time-Resolved Fluorescence Spectroscopy SolutionPrep->TimeResolved AbsorptionData Determine λ_abs, Molar Absorptivity UVVis->AbsorptionData EmissionData Determine λ_em, Stokes Shift Fluorescence->EmissionData QuantumYield Calculate Fluorescence Quantum Yield Fluorescence->QuantumYield Lifetime Determine Excited-State Lifetime TimeResolved->Lifetime Computational Computational Modeling (DFT/TD-DFT) AbsorptionData->Computational EmissionData->Computational QuantumYield->Computational Lifetime->Computational

Caption: Experimental workflow for investigating photophysical properties.

Logical Relationships

solvatochromism_effect cluster_ground Ground State cluster_excited Excited State SolventPolarity Solvent Polarity GroundStateEnergy Ground State Energy (E_g) SolventPolarity->GroundStateEnergy Stabilization ExcitedStateEnergy Excited State Energy (E_e) SolventPolarity->ExcitedStateEnergy Stabilization EnergyGap Energy Gap (ΔE = E_e - E_g) GroundStateEnergy->EnergyGap ExcitedStateEnergy->EnergyGap SpectralShift Spectral Shift (Absorption/Emission) EnergyGap->SpectralShift

Caption: Relationship between solvent polarity and spectral shifts (Solvatochromism).

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of this compound's photophysical properties.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of this compound in various solvents.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a high-purity solvent. From the stock solution, prepare a series of dilutions in the desired solvents to obtain solutions with absorbances in the range of 0.1 to 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of each diluted this compound solution against the solvent blank over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λabs). Calculate the molar extinction coefficient (ε) at λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem), Stokes shift, and relative fluorescence quantum yield (ΦF) of this compound.

Protocol:

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Record the emission spectrum by exciting the sample at its absorption maximum (λabs).

    • Record the excitation spectrum by setting the emission monochromator to the emission maximum (λem) and scanning the excitation wavelength.

  • Data Analysis:

    • Determine the emission maximum (λem) from the emission spectrum.

    • Calculate the Stokes shift as the difference between the absorption and emission maxima (in nm or cm-1).

    • Determine the relative fluorescence quantum yield (ΦF) using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. A well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate) should be used as the reference.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τF) of this compound.

Protocol:

  • Instrumentation: Use a time-correlated single photon counting (TCSPC) system. This typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a monochromator, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Sample Preparation: Use the same dilute solutions prepared for the steady-state fluorescence measurements.

  • Measurement:

    • Excite the sample with the pulsed light source at λabs.

    • Collect the fluorescence decay profile at the emission maximum (λem).

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Data Analysis:

    • Deconvolute the measured fluorescence decay from the IRF.

    • Fit the deconvoluted decay to a single or multi-exponential function to obtain the fluorescence lifetime(s) (τF).

Computational Chemistry

Objective: To theoretically model the ground and excited state properties of this compound, including the ESIPT process.

Protocol:

  • Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

  • Methodology:

    • Ground State Optimization: Optimize the ground state geometry of this compound using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

    • Excited State Calculations: Perform Time-Dependent DFT (TD-DFT) calculations on the optimized ground state geometry to obtain vertical excitation energies (corresponding to absorption) and oscillator strengths.

    • Excited State Optimization: Optimize the geometry of the first excited state (S1) using TD-DFT to investigate the relaxed excited state structure and the potential for ESIPT.

    • ESIPT Pathway: Scan the potential energy surface along the proton transfer coordinate in the first excited state to determine the energy barrier and the stability of the tautomeric form.

    • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Conclusion

The photophysical properties of this compound are rich and complex, offering numerous avenues for scientific exploration and application development. A thorough understanding of its solvatochromism, excited-state dynamics, and potential for ESIPT is critical for harnessing its full potential. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to conduct initial and in-depth investigations into this fascinating molecule and its derivatives. Future research focusing on systematically characterizing the photophysical properties of the parent this compound in a wider range of environments will be invaluable for advancing its application in various scientific and technological fields.

References

An In-Depth Technical Guide to 2,2'-Biimidazole (CAS 492-98-8): Properties and Literature Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biimidazole (CAS 492-98-8), a heterocyclic organic compound, has garnered significant attention in various scientific fields, particularly in coordination chemistry and materials science. Its unique structure, consisting of two imidazole (B134444) rings linked at the 2-position, provides a versatile scaffold for the development of novel materials and potential therapeutic agents. This technical guide offers a comprehensive overview of the chemical and physical properties of this compound, alongside a review of its applications and detailed experimental protocols relevant to its study. While the parent compound's biological activity is an emerging area of research, this guide also explores the known biological effects of its derivatives and metal complexes, providing a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, with the IUPAC name 2-(1H-imidazol-2-yl)-1H-imidazole, is a stable organic molecule. Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 492-98-8
IUPAC Name 2-(1H-imidazol-2-yl)-1H-imidazole
Synonyms 2,2'-Bi-1H-imidazole, 1H,1'H-2,2'-biimidazole
Molecular Formula C₆H₆N₄[1]
Molecular Weight 134.14 g/mol [1]
Appearance Light gray to yellow or brown solid powder/crystals
Melting Point >300-350 °C
Boiling Point ~455.5 °C at 760 mmHg
Density ~1.371 g/cm³
Solubility Soluble in polar solvents like methanol, water, and dimethyl sulfoxide (B87167) (DMSO).[1]

Synthesis and Chemical Applications

This compound is primarily utilized as a bidentate chelating ligand in coordination chemistry, forming stable complexes with a variety of transition metals, including chromium, iron, copper, and ruthenium. These metal complexes exhibit interesting photoluminescent, electrochemical, and catalytic properties, making them valuable in materials science for applications such as sensors, semiconductors, and catalysts.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of glyoxal (B1671930) with an excess of ammonia (B1221849) or an ammonium (B1175870) salt.

Materials:

Procedure:

  • Prepare a solution of ammonium acetate in water.

  • Slowly add the glyoxal solution to the ammonium acetate solution with stirring.

  • Heat the reaction mixture, typically at reflux, for several hours.

  • Cool the mixture to room temperature to allow for the precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the solid product with water and then with acetone to remove impurities.

  • Dry the purified this compound product.

G General Workflow for this compound Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Glyoxal Glyoxal Reaction_Mixture Aqueous Reaction Glyoxal->Reaction_Mixture Ammonium_Salt Ammonium Salt Ammonium_Salt->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Cooling_Precipitation Cooling & Precipitation Heating->Cooling_Precipitation Filtration Filtration Cooling_Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Synthesis workflow for this compound.

Biological Activities and Therapeutic Potential

While the biological activities of the parent this compound are not extensively documented in publicly available literature, the biimidazole and the related benzimidazole (B57391) scaffolds are of significant interest in drug discovery. Derivatives of these core structures have been reported to possess a wide range of pharmacological activities.

It is important to note that the majority of the biological data available is for derivatives of this compound or its metal complexes, rather than the parent compound itself.

Anti-inflammatory Activity

Derivatives of benzimidazole have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines by targeting key signaling pathways.

Potential Signaling Pathway Involvement:

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation.[2] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. While direct evidence for this compound is lacking, it is a plausible target for its derivatives.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB Translocation NFkB->NFkB_nucleus Gene_Expression Gene Expression NFkB_nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_Expression->Cytokines

NF-κB signaling pathway in inflammation.

Anticancer Activity

Numerous derivatives of benzimidazole have been synthesized and evaluated for their anticancer properties. These compounds have been shown to induce cytotoxicity in various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. For instance, some benzimidazole derivatives have been reported as inhibitors of Bcl-2, a key anti-apoptotic protein.[3]

Antimicrobial Activity

The benzimidazole scaffold is a component of several clinically used antimicrobial agents. Research has shown that various derivatives of biimidazole and benzimidazole exhibit activity against a range of bacteria and fungi.

Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of this compound or its derivatives, the following are standard in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

G Workflow for MTT Cytotoxicity Assay cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis

MTT cytotoxicity assay workflow.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

General Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial suspension to each well of the 96-well plate.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: Determine the lowest concentration of the compound at which no visible growth occurs.

G Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculate Microplate Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Inhibition Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Antimicrobial susceptibility testing workflow.

Conclusion

This compound is a versatile and valuable compound with established applications in coordination chemistry and materials science. While the biological activities of the parent molecule are still an area of active investigation, the broader family of biimidazole and benzimidazole derivatives has demonstrated significant potential in drug discovery, with reported anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides a solid foundation for researchers and drug development professionals by summarizing the key properties of this compound and offering detailed protocols for its synthesis and biological evaluation. Further research into the specific biological targets and mechanisms of action of this compound and its novel derivatives is warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2'-Biimidazole from Glyoxal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2'-biimidazole, a valuable precursor in medicinal chemistry and materials science. The synthesis is based on the reaction of glyoxal (B1671930) with an ammonium (B1175870) salt, a method that is safer and provides a higher yield than procedures utilizing anhydrous ammonia (B1221849). This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and related fields.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile applications as a chelating agent for metals, an intermediate for biologically active substances, and a component in the development of high-energy materials.[1] The synthesis of this compound from readily available starting materials like glyoxal and an ammonia source is a common and established method. While early methods employed toxic anhydrous ammonia gas, resulting in modest yields of around 33%, newer procedures utilize ammonium salts, offering a safer, more straightforward, and higher-yielding process.[1][2] This protocol details a robust method for the synthesis of this compound using glyoxal and ammonium acetate (B1210297).

Chemical Reaction

The overall chemical transformation is as follows:

Experimental Protocol

Materials:

  • Glyoxal (40 wt. % solution in water)

  • Ammonium acetate

  • Distilled water

  • Aqueous ammonia

  • Acetone (B3395972)

Equipment:

  • Reaction flask equipped with a stirrer and dropping funnel

  • Heating mantle or water bath

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Ammonium Acetate Slurry: In a suitable reaction flask, add 120 mL of distilled water to 1,092 g (14.2 mol, 4.0 eq.) of ammonium acetate at 40°C to form a slurry.[1][3]

  • Addition of Glyoxal: While vigorously stirring the ammonium acetate slurry, slowly add 500 g of a 20 wt. % aqueous glyoxal solution (3.45 mol) dropwise over three hours.[1] Maintain the reaction temperature at 40°C.

  • Reaction Stirring: After the addition of glyoxal is complete, continue to stir the reaction mixture for an additional hour at room temperature.[1]

  • Neutralization: Neutralize the reaction mixture with aqueous ammonia to a pH of 5-7.[1]

  • Precipitation and Filtration: A brown-colored solid of this compound will precipitate. Collect the solid by filtration using a Buchner funnel.[1]

  • Washing and Purification: Wash the collected solid alternately with 500 mL of acetone and 500 mL of distilled water.[1] Repeat this washing procedure several times to ensure the removal of unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound product. The expected product is a brown-colored solid with a purity of not less than 97%.[1]

Quantitative Data Summary

ParameterValueReference
Reactants
Glyoxal (20 wt. % aq.)500 g (3.45 mol)[1]
Ammonium Acetate1,092 g (14.2 mol)[1]
Reaction Conditions
Temperature40°C[1]
Reaction Time4 hours (3h addition + 1h stirring)[1]
pH5-7[1]
Product
Product NameThis compound
AppearanceBrown-colored solid[1]
Yield43.1% - 53.2%[1]
Purity≥ 97%[1]
Characterization
Elemental AnalysisC: 53.7%, H: 4.5%, N: 41.8% (Calculated)[1]
¹H NMR (DMSO-d₆)δ 12.6 (s, 2H, NH), 7.0 (s, 4H, CH)[1]

Experimental Workflow Diagram

Synthesis_Workflow A Prepare Ammonium Acetate Slurry B Slowly Add Glyoxal Solution A->B 40°C, 3h C Stir at Room Temperature B->C 1h D Neutralize with Aqueous Ammonia C->D pH 5-7 E Filter the Precipitate D->E F Wash with Acetone and Water E->F G Dry the Product F->G H This compound G->H

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2,2'-Biimidazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed overview and experimental protocols for the synthesis of metal complexes featuring 2,2'-biimidazole (H₂biim) and its derivatives. The unique coordination chemistry of H₂biim, a versatile N-donor ligand, allows for the formation of a wide array of metal complexes with interesting magnetic, optical, and potential therapeutic properties.

The this compound ligand can coordinate to metal ions as a neutral molecule (H₂biim), a monoanion (Hbiim⁻), or a dianion (biim²⁻), leading to diverse structural motifs and functionalities. This versatility, coupled with the ability to form stable chelate rings, makes it a valuable component in the design of novel inorganic compounds for materials science and medicinal chemistry. Complexes of this compound have been investigated for applications including spin-crossover materials, catalysis, and as potential anti-cancer agents.[1][2][3][4]

General Synthetic Workflow

The synthesis of metal complexes with this compound ligands typically follows a general workflow, from ligand preparation to complex synthesis and subsequent characterization.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_synthesis Complex Synthesis cluster_characterization Characterization L1 Synthesis of this compound (H₂biim) S1 Reaction of Metal Precursor with H₂biim L1->S1 S2 Control of Reaction Conditions (Solvent, Temperature, pH, Stoichiometry) S1->S2 S3 Isolation and Purification (Filtration, Crystallization) S2->S3 C1 Spectroscopic Analysis (FT-IR, UV-Vis, NMR) S3->C1 C2 Structural Analysis (Single-Crystal X-ray Diffraction) S3->C2 C3 Physicochemical Analysis (Magnetic Susceptibility, Elemental Analysis) S3->C3

Caption: General workflow for the synthesis and characterization of metal complexes with this compound ligands.

Experimental Protocols

Protocol 1: Synthesis of the this compound (H₂biim) Ligand

This protocol is based on established literature procedures.

Materials:

Procedure:

  • In a well-ventilated fume hood, combine glyoxal solution with an excess of concentrated ammonia solution in a round-bottom flask.

  • The reaction is typically exothermic and should be cooled in an ice bath to maintain a controlled temperature.

  • Stir the mixture vigorously for several hours. The product will precipitate out of the solution.

  • Collect the crude product by filtration and wash thoroughly with cold deionized water to remove unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or water, to obtain purified this compound as a crystalline solid.

  • Dry the purified ligand under vacuum.

Protocol 2: General Synthesis of a Homoleptic [M(H₂biim)₃]ⁿ⁺ Complex

This protocol provides a general method for synthesizing homoleptic complexes where the metal ion is coordinated by three this compound ligands.

Materials:

  • A soluble metal salt (e.g., chloride, nitrate, perchlorate, or tetrafluoroborate (B81430) salt of Fe(II), Co(II), Ni(II), Cu(II), Cr(III), etc.)

  • This compound (H₂biim)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile, water)

Procedure:

  • Dissolve the metal salt in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve this compound in the same solvent. The molar ratio of metal to ligand should be 1:3.

  • Add the ligand solution dropwise to the metal salt solution while stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the specific metal and desired product. Reaction times can vary from a few hours to several days.

  • Upon cooling or solvent evaporation, the metal complex will precipitate or crystallize.

  • Collect the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Synthesis of a Heteroleptic Ruthenium(III) Complex: cis-[RuCl₂(H₂biim)₂]Cl·4H₂O[5]

This protocol describes a specific solvothermal synthesis of a ruthenium(III) complex.

Materials:

  • RuCl₃·H₂O

  • This compound (H₂biim)

  • Hydrochloric acid (3.0 M)

Procedure:

  • Combine RuCl₃·H₂O (6.6 mg, 0.03 mmol) and this compound (4.1 mg, 0.03 mmol) in a reaction vessel.[5]

  • Add 2.5 mL of 3.0 M HCl solution.[5]

  • Seal the vessel and heat at 90 °C for 20.5 hours.[5]

  • Allow the mixture to cool to room temperature over a period of 20.5 hours.[5]

  • Green plate-like crystals of cis-[RuCl₂(H₂biim)₂]Cl·4H₂O can be isolated from the dark blue solution.[5]

  • The crystals are suitable for single-crystal X-ray diffraction. The reported yield is approximately 45%.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative metal complexes with this compound and related ligands.

Table 1: Selected Crystallographic Data for this compound Metal Complexes

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)M-N (Å)
[FeL₃][ClO₄]₂MonoclinicC2/c12.252(8)15.568(5)19.288(11)93.62(3)2.064
[NiL₃][ClO₄]₂MonoclinicC2/c12.255(5)15.619(4)19.419(9)93.23(2)2.102
cis-[RuCl₂(H₂biim)₂]Cl·4H₂OMonoclinicC2----2.050(1)
{cis-[RuCl₂(H₂biim)₂]Cl}₂·4H₂OMonoclinicP2₁----2.058(1)

L = 3,3′-dimethyl-2,2′-bipyridine, a structurally related ligand. Data for direct H₂biim analogues were not fully available in the initial search for a direct comparison in this format.

Signaling Pathways and Logical Relationships

The versatility of the this compound ligand in coordination chemistry stems from its ability to exist in different protonation states, which influences the resulting complex's structure and properties.

Ligand_Deprotonation cluster_protonation pH-Dependent Ligand Forms cluster_complex Resulting Complex Types H2biim H₂biim Neutral Ligand Hbiim Hbiim⁻ Monoanion H2biim->Hbiim -H⁺ Neutral Mononuclear Complexes e.g., [M(H₂biim)₃]ⁿ⁺ H2biim:f0->Neutral:f0 Chelation biim biim²⁻ Dianion Hbiim->biim -H⁺ Bridged Bridged Polynuclear Complexes e.g., M-(Hbiim)-M' Hbiim:f0->Bridged:f0 Bridging

Caption: Protonation states of this compound and their influence on complex formation.

Characterization of Metal Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized complexes and to understand their properties.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the biimidazole ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole (B134444) rings. The N-H stretching frequency can also provide information about hydrogen bonding.

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and d-d transitions.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution.

  • Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[5][7]

  • Elemental Analysis: Determines the elemental composition of the complex, which helps to confirm the empirical formula.[3][5]

  • Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the complex, which is particularly important for studying spin-crossover behavior in iron and other transition metal complexes.[8][9]

Applications in Drug Development

Metal complexes incorporating imidazole-based ligands, such as this compound, are of interest in drug development.[4] The imidazole moiety is present in many biological molecules, and its coordination to a metal center can lead to compounds with potential therapeutic activities, including anti-cancer properties.[2][4] The biological activity of these complexes can be tuned by modifying the metal ion, the ligand structure, and the overall geometry of the complex. Further research in this area may lead to the development of novel metallodrugs.

References

Applications of 2,2'-Biimidazole in Homogeneous Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2'-biimidazole and its derivatives in homogeneous catalysis. The information is intended to be a practical guide for researchers in organic synthesis, materials science, and drug development.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in a 2,2'-Biimidazolium-Based Ionic Liquid

Introduction: this compound derivatives, particularly N-alkylated biimidazolium salts, can serve as precursors to N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. These NHC ligands are known for their strong σ-donating properties, which stabilize the palladium catalyst and promote high catalytic activity. Furthermore, when the biimidazolium salt is a room-temperature ionic liquid, it can function as both the ligand precursor and the reaction medium. This dual role offers advantages in terms of catalyst stability, recyclability, and potentially enhanced reaction rates. The following protocol is based on the work of Xiao and Shreeve, who demonstrated the use of 1,3,1'-tributyl-2,2'-biimidazolium hexafluorophosphate (B91526) as an efficient and recyclable solvent and ligand for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid.[1][2][3]

Experimental Workflow:

G cluster_prep Catalyst System Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Product Isolation & Catalyst Recycling prep1 Dissolve PdCl2 in 1,3,1'-Tributyl-2,2'-biimidazolium hexafluorophosphate (ionic liquid) prep2 Stir to form a homogeneous catalyst solution prep1->prep2 react1 Add aryl halide, phenylboronic acid, and base (e.g., Na2CO3) to the catalyst solution prep2->react1 react2 Heat the reaction mixture (e.g., 100 °C) react1->react2 react3 Monitor reaction progress (e.g., by GC or TLC) react2->react3 workup1 Cool the reaction mixture react3->workup1 workup2 Extract product with an organic solvent (e.g., diethyl ether) workup1->workup2 workup3 Separate the organic and ionic liquid phases workup2->workup3 workup4 Isolate product from the organic phase workup3->workup4 workup5 Reuse the ionic liquid phase containing the catalyst workup3->workup5

Caption: Workflow for Suzuki-Miyaura coupling and catalyst recycling.

Data Presentation:

EntryAryl HalideBaseTime (h)Temperature (°C)Yield (%)Reference
1BromobenzeneNa₂CO₃2410098[1]
2IodobenzeneNa₂CO₃2410099[1]
34-BromotolueneNa₂CO₃2410097[1]
44-BromoanisoleNa₂CO₃2410096[1]
51-Bromo-4-nitrobenzeneNa₂CO₃2410095[1]

Detailed Experimental Protocol:

Materials:

  • 1,3,1'-Tributyl-2,2'-biimidazolium hexafluorophosphate (can be synthesized from this compound and butyl iodide, followed by anion exchange with KPF₆)[1]

  • Palladium(II) chloride (PdCl₂)

  • Aryl halide (e.g., bromobenzene)

  • Phenylboronic acid

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Schlenk tube or similar reaction vessel

Procedure:

  • Catalyst Preparation: In a Schlenk tube, dissolve palladium(II) chloride (0.02 mmol) in 1,3,1'-tributyl-2,2'-biimidazolium hexafluorophosphate (1.0 g). Stir the mixture at room temperature until a homogeneous solution is formed.

  • Reaction Setup: To the catalyst solution, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add diethyl ether (10 mL) to the reaction mixture and stir vigorously for 10 minutes.

    • Allow the phases to separate. The product will be in the diethyl ether layer, while the catalyst remains in the ionic liquid layer.

    • Carefully decant the diethyl ether layer. Repeat the extraction of the ionic liquid phase with diethyl ether (2 x 10 mL).

    • Combine the organic extracts and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by flash chromatography or recrystallization as needed.

  • Catalyst Recycling: The ionic liquid phase containing the palladium catalyst can be reused for subsequent reactions by adding fresh reactants. The catalytic system has been shown to be recyclable for at least 14 times without a significant decrease in performance.[1]

Catalytic Cycle (Representative):

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) pdII_oad R-Pd(II)-X(L2) (Oxidative Addition Product) pd0->pdII_oad Oxidative Addition pdII_trans R-Pd(II)-R'(L2) (Transmetalation Product) pdII_oad->pdII_trans Transmetalation pdII_trans->pd0 Reductive Elimination product R-R' pdII_trans->product precatalyst Pd(II) Precatalyst precatalyst->pd0 Reduction aryl_halide R-X aryl_halide->pdII_oad boronic_acid R'-B(OH)2 boronic_acid->pdII_trans base Base (e.g., Na2CO3) base->pdII_trans

Caption: Representative catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Manganese-Catalyzed Oxidation of Amines with Bis(imidazole)-based Ligands

Introduction: Manganese complexes are attractive catalysts for oxidation reactions due to the low cost and low toxicity of manganese. While direct applications of this compound in manganese-catalyzed oxidation are not as extensively documented as in other areas, related bis(imidazole) ligands have shown significant promise. For instance, manganese(II) complexes with ligands based on bis(imidazole)methane have been demonstrated to be effective catalysts for the oxidative coupling of primary amines to imines using atmospheric air as the oxidant under solvent-free conditions.[4][5] This approach represents a green and efficient method for imine synthesis. The following provides a general overview and a representative protocol based on these related systems.

Data Presentation (Representative Data for Oxidative Coupling of Benzyl (B1604629) Amine):

CatalystLigand StructureCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
[Mn]-1bis(imidazole)methane derivative160585>99[4]
[Mn]-2methoxy-substituted derivative160592>99[4]
[Mn]-3chloro-substituted derivative160578>99[4]

Detailed Experimental Protocol (Representative):

Materials:

  • Manganese(II) acetate (B1210297) tetrahydrate

  • Bis(imidazole)methane-based ligand (e.g., 4,4'-(phenylmethylene)bis(2-ethyl-5-methyl-1H-imidazole))

  • Primary amine (e.g., benzyl amine)

  • Reaction vial

Procedure:

  • Catalyst Synthesis (General): The manganese(II) catalyst can be prepared by reacting manganese(II) acetate with the corresponding bis(imidazole)methane-based ligand in a suitable solvent like methanol, followed by isolation of the complex.[4]

  • Catalytic Reaction:

    • In a reaction vial, place the manganese(II) catalyst (0.01 mmol, 1 mol%).

    • Add the primary amine (1.0 mmol).

    • Seal the vial and heat the mixture at 60 °C with stirring for the desired amount of time (e.g., 5 hours). The reaction is typically open to the air to provide the oxygen source.

  • Workup and Analysis:

    • After cooling, the reaction mixture can be analyzed directly by techniques such as gas chromatography (GC) or NMR spectroscopy to determine conversion and selectivity.

    • For product isolation, the crude mixture can be purified by column chromatography on silica (B1680970) gel.

Proposed Reaction Pathway:

G cluster_activation Catalyst Activation cluster_oxidation Oxidative Coupling cluster_regeneration Catalyst Regeneration cat Mn(II) Complex activated_cat Amine-Coordinated Mn(II) Species cat->activated_cat amine Primary Amine (R-CH2NH2) amine->activated_cat imine Imine Product (R-CH=N-CH2-R) activated_cat->imine h2o H2O activated_cat->h2o o2 O2 (from air) o2->imine o2->h2o regen_cat Regenerated Mn(II) Complex imine->regen_cat h2o->regen_cat

Caption: Plausible pathway for Mn-catalyzed oxidative coupling of amines.

References

Application Notes and Protocols for 2,2'-Biimidazole-Based Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for the development of electrochemical sensors utilizing 2,2'-Biimidazole as a key recognition element. This compound, with its unique structural and electronic properties, offers significant potential for the sensitive and selective detection of a wide range of analytes, including heavy metals, neurotransmitters, and pharmaceutical compounds.

Introduction to this compound in Electrochemical Sensing

This compound is a heterocyclic organic compound comprised of two imidazole (B134444) rings linked by a carbon-carbon single bond. Its rigid, planar structure and the presence of four nitrogen atoms make it an excellent ligand for coordinating with metal ions. Furthermore, the imino (-NH) and pyridinic (-N=) nitrogen atoms can participate in hydrogen bonding and electrostatic interactions, enabling the recognition of various organic molecules. These properties make this compound a versatile building block for the construction of electrochemical sensors.

When immobilized on an electrode surface, this compound can preconcentrate target analytes, leading to an enhanced electrochemical signal. The sensing mechanism can involve direct electrochemical oxidation or reduction of the analyte at the modified electrode surface, or an indirect detection based on changes in the electrochemical behavior of the this compound itself upon analyte binding.

Principle of Electrochemical Detection

Electrochemical sensors based on this compound operate by measuring the change in an electrical signal (current or potential) that occurs upon the interaction of the analyte with the modified electrode surface. The primary techniques employed are:

  • Cyclic Voltammetry (CV): This technique is used to study the redox properties of the analyte and the modified electrode. By sweeping the potential and measuring the resulting current, information about the electrochemical reactivity and the sensing mechanism can be obtained.

  • Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique used for quantitative analysis. It offers improved resolution and lower detection limits compared to CV by minimizing the background charging current. The peak current in a DPV experiment is directly proportional to the concentration of the analyte.

The modification of a standard electrode, such as a Glassy Carbon Electrode (GCE), with this compound enhances the sensitivity and selectivity of the detection by:

  • Increased Surface Area: The modification can create a more porous and higher surface area, allowing for greater loading of the analyte.

  • Enhanced Electron Transfer: The this compound layer can facilitate faster electron transfer kinetics between the analyte and the electrode.

  • Selective Binding: The specific interactions (coordination, hydrogen bonding) between this compound and the target analyte lead to selective accumulation at the electrode surface.

Applications in Drug Development and Research

The unique properties of this compound-based electrochemical sensors make them suitable for a variety of applications in drug development and scientific research:

  • Heavy Metal Analysis: The strong chelating ability of this compound with metal ions allows for the sensitive detection of heavy metal contaminants in pharmaceutical formulations and environmental samples.[1]

  • Neurotransmitter Detection: The detection of neurotransmitters like dopamine (B1211576) is crucial in neuropharmacology. This compound can interact with the catechol group of dopamine, facilitating its electrochemical detection.[2][3]

  • Pharmaceutical Analysis: These sensors can be developed for the quantitative analysis of active pharmaceutical ingredients (APIs) and their metabolites in various matrices.[4][5]

  • Ascorbic Acid Determination: Ascorbic acid (Vitamin C) is a common antioxidant in pharmaceutical and food products. Electrochemical sensors can provide a rapid and simple method for its quantification.[6][7]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for electrochemical sensors based solely on this compound, the following tables present representative performance characteristics of electrochemical sensors based on imidazole derivatives and polymers for illustrative purposes. These values provide a general indication of the expected performance of this compound-based sensors.

Table 1: Performance of Imidazole-Based Electrochemical Sensors for Dopamine Detection

Sensor ConfigurationAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA/µM)Reference
Overoxidized Polyimidazole/GO/GCEDopamine12 - 2780.63Not Specified[8]
CeO2/CB/GCEDopamine0.1 - 5000.0430.03957[3]
Graphene Oxide Quantum Dots/GCEDopamine0.1 - 300.5060.0616[9]

Table 2: Performance of Modified Electrodes for Heavy Metal Detection

Sensor ConfigurationAnalyteLinear Range (µg/L)Limit of Detection (LOD) (µg/L)TechniqueReference
2-Benzimidazolethiol/Carbon PastePb(II)Not Specified0.57 (2.77 x 10⁻⁹ M)SWV[10]
Bismuth Film/SPCECd(II), Pb(II)10 - 100Cd: 5, Pb: <1SWASV[11]
Bi-Di-CPEPb(II)Not SpecifiedNot SpecifiedDPV[12]

Table 3: Performance of Modified Electrodes for Ascorbic Acid and Pharmaceutical Detection

Sensor ConfigurationAnalyteLinear Range (µM)Limit of Detection (LOD) (µM)TechniqueReference
Overoxidized Polyimidazole/GO/GCEAscorbic Acid75 - 227518DPV[8]
Iodine-Coated Platinum ElectrodeAscorbic Acid2.84 - 56801.0CV[1][13]
Al2O3-NPs/MWCNTs/CPETamsulosin (B1681236)/Solifenacin (B1663824)0.008 - 1.0TAM: 0.0025, SOL: 0.0029SWV[14]

Experimental Protocols

The following are detailed protocols for the fabrication of a this compound modified glassy carbon electrode and its application in electrochemical analysis.

Protocol for Fabrication of this compound Modified Glassy Carbon Electrode (GCE)

This protocol describes a simple drop-casting method for modifying a GCE with this compound.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound

  • Dimethylformamide (DMF) or other suitable solvent

  • Alumina (B75360) slurry (0.3 µm and 0.05 µm)

  • Polishing pads

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • GCE Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like finish.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.

    • Rinse thoroughly with deionized water.

  • Sonication:

    • Sonicate the polished GCE in a 1:1 (v/v) mixture of ethanol and deionized water for 5 minutes to remove any adsorbed alumina particles.

    • Rinse again with deionized water and allow it to dry at room temperature.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in DMF.

  • Modification of GCE:

    • Carefully drop-cast 5-10 µL of the this compound solution onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature or in a gentle stream of nitrogen.

    • The this compound modified GCE (2,2'-Biim/GCE) is now ready for use.

Protocol for Electrochemical Analysis using Cyclic Voltammetry (CV)

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • This compound Modified GCE (Working Electrode)

  • Ag/AgCl (3 M KCl) (Reference Electrode)

  • Platinum wire (Counter Electrode)

Reagents:

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., pH 7.0 for dopamine detection).

  • Analyte stock solution (e.g., 10 mM Dopamine in deionized water).

Procedure:

  • Cell Assembly:

    • Add 10 mL of the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) to the electrochemical cell.

    • Assemble the three-electrode system with the 2,2'-Biim/GCE as the working electrode.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Background Scan:

    • Record a cyclic voltammogram of the supporting electrolyte to establish the background current. Set the potential range (e.g., -0.2 V to +0.8 V for dopamine) and a scan rate of 100 mV/s.[6]

  • Analyte Addition and Measurement:

    • Add a known concentration of the analyte to the cell.

    • Record the cyclic voltammogram under the same conditions as the background scan. An increase in the peak current should be observed.

  • Scan Rate Study (Optional):

    • To investigate the electrochemical mechanism, record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).

Protocol for Quantitative Analysis using Differential Pulse Voltammetry (DPV)

Procedure:

  • Cell Assembly and Deoxygenation:

    • Follow steps 1 and 2 from the CV protocol.

  • DPV Parameter Setup:

    • Set the DPV parameters on the potentiostat. Typical parameters include:

      • Initial Potential: e.g., -0.2 V

      • Final Potential: e.g., +0.8 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

  • Calibration Curve:

    • Record the DPV of the supporting electrolyte (blank).

    • Make successive additions of the analyte stock solution to the electrochemical cell to achieve a series of known concentrations.

    • Record the DPV after each addition, allowing the solution to stabilize.

    • Plot the peak current versus the analyte concentration to construct a calibration curve.

  • Sample Analysis:

    • Prepare the unknown sample in the same supporting electrolyte.

    • Record the DPV of the sample.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and proposed signaling pathways.

Electrode_Fabrication_Workflow cluster_polishing 1. GCE Polishing cluster_cleaning 2. Sonication cluster_modification 3. Modification p1 Polish with 0.3 µm Alumina p2 Polish with 0.05 µm Alumina p1->p2 Rinse c1 Sonicate in Ethanol/Water p2->c1 Rinse m2 Drop-cast on GCE c1->m2 Dry m1 Prepare 1 mM this compound in DMF m1->m2 m3 Evaporate Solvent m2->m3 end 2,2'-Biim/GCE m3->end Ready for Use

Workflow for the fabrication of a this compound modified GCE.

Electrochemical_Detection_Workflow start Prepare Electrolyte Solution setup Assemble 3-Electrode Cell (Working: 2,2'-Biim/GCE) start->setup deoxygenate Deoxygenate with N2 setup->deoxygenate background Record Background Signal (CV/DPV) deoxygenate->background add_analyte Add Analyte background->add_analyte measure Record Analyte Signal (CV/DPV) add_analyte->measure analyze Analyze Data (Peak Current vs. Concentration) measure->analyze result Determine Analyte Concentration analyze->result

General workflow for electrochemical detection of an analyte.

Sensing_Mechanism cluster_metal A) Heavy Metal Ion Detection cluster_dopamine B) Dopamine Detection electrode1 2,2'-Biim/GCE metal_ion Metal Ion (e.g., Pb²⁺) electrode1->metal_ion Coordination complex [Pb(2,2'-Biim)]²⁺ Complex metal_ion->complex signal1 Electrochemical Signal (Stripping Peak) complex->signal1 electrode2 2,2'-Biim/GCE dopamine Dopamine electrode2->dopamine Interaction interaction H-Bonding/ π-π Stacking dopamine->interaction signal2 Electrochemical Signal (Oxidation Peak) interaction->signal2

Proposed signaling pathways for heavy metal and dopamine detection.

References

Application Notes and Protocols for 2,2'-Biimidazole-Based Polymers in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2,2'-biimidazole-based polymers in various materials science applications. These polymers have garnered significant interest due to their unique electronic, optical, and chemical properties, making them suitable for a range of advanced materials.

Fluorescent Sensors for Ion and Small Molecule Detection

This compound-based conjugated polymers are excellent candidates for fluorescent chemosensors due to the ability of the biimidazole unit to coordinate with metal ions, which can modulate the polymer's photophysical properties. This leads to "turn-off," "turn-on," or ratiometric fluorescent responses upon binding with specific analytes.

Application Note:

Conjugated polymers incorporating the this compound moiety have been successfully employed for the sensitive and selective detection of various species, including metal ions like Cu²⁺ and Ag⁺, and anions such as pyrophosphate (PPi).[1][2] The sensing mechanism often involves photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For instance, the fluorescence of these polymers can be quenched by paramagnetic ions like Cu²⁺. This quenched system can then be utilized for "turn-on" sensing of analytes that have a stronger affinity for the quencher, such as pyrophosphate, which selectively removes Cu²⁺ from the polymer, restoring its fluorescence.[1]

Quantitative Data for Fluorescent Sensing Applications:
Polymer/SystemAnalyteDetection LimitResponse TimeSensing MechanismReference
This compound-based conjugated polymers with hydrophilic side chainsCu²⁺-< 3 minPhotoinduced Electron Transfer (PET)[1]
Polymer-Cu²⁺ complexPyrophosphate (PPi)~0.17 ppm< 3 min"Turn-on" fluorescence[1]
This compound-based conjugated polymersAg⁺Nanomolar range--[2]
Polymer-Ag⁺ complexCysteine (Cys)Nanomolar range--[2]
Branched this compound-based polymerCo²⁺-Fast"Turn-off" fluorescence (PET)[3]
Branched polymer-Ag⁺ complexCysteine (Cys)-< 1 minRatiometric fluorescence change[3]
Experimental Protocols:

Protocol 1: Synthesis of a this compound-Based Conjugated Polymer via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a linear conjugated polymer containing this compound units.

Materials:

  • 1,1'-disubstituted-4,4'-dibromo-2,2'-biimidazole monomer

  • Aryldiboronic acid or ester comonomer

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the 1,1'-disubstituted-4,4'-dibromo-2,2'-biimidazole monomer (1.0 eq), the aryldiboronic acid or ester comonomer (1.0 eq), and the base (4.0 eq) in the anhydrous solvent.

  • Deoxygenate the solution by bubbling with inert gas for 30 minutes.

  • Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture under a counter-flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into a precipitating solvent such as methanol (B129727) or acetone.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.

  • Dry the final polymer product under vacuum.

Protocol 2: Fabrication of a "Turn-on" Fluorescent Sensor for Pyrophosphate

This protocol details the preparation and use of a this compound polymer-based sensor for the detection of pyrophosphate.

Materials:

  • Stock solution of the synthesized this compound-based polymer in a suitable solvent (e.g., DMF/water mixture).

  • Aqueous solution of CuCl₂.

  • Aqueous solution of sodium pyrophosphate (Na₄P₂O₇).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Fluorometer.

Procedure:

  • Preparation of the Polymer-Cu²⁺ Complex:

    • Dilute the polymer stock solution with the buffer to a final concentration of approximately 10⁻⁵ M.

    • Record the initial fluorescence spectrum of the polymer solution.

    • Add small aliquots of the CuCl₂ solution to the polymer solution and monitor the fluorescence quenching. Continue until the fluorescence is significantly quenched, indicating the formation of the polymer-Cu²⁺ complex.

  • Fluorescence "Turn-on" Sensing of Pyrophosphate:

    • To the prepared polymer-Cu²⁺ complex solution, add varying concentrations of the sodium pyrophosphate solution.

    • After a short incubation time (e.g., 3 minutes), record the fluorescence spectrum.

    • A "turn-on" fluorescence response should be observed as the pyrophosphate coordinates with the Cu²⁺, releasing the polymer from the quenching effect.

    • Plot the fluorescence intensity at the emission maximum against the pyrophosphate concentration to generate a calibration curve.

Signaling Pathway Diagram:

TurnOnSensing Polymer Fluorescent Polymer PolymerCu Polymer-Cu²⁺ Complex (Fluorescence Quenched) Polymer->PolymerCu + Cu²⁺ Cu2 Cu²⁺ Cu2->PolymerCu PolymerCu->Polymer + PPi CuPPi Cu²⁺-PPi Complex PolymerCu->CuPPi PPi Pyrophosphate (PPi) PPi->CuPPi

Caption: "Turn-on" fluorescent sensing mechanism for pyrophosphate.

Proton Exchange Membranes for Fuel Cells

Polybenzimidazole (PBI) and its derivatives, which can be considered as polymers containing biimidazole-like structures within their backbone, are promising materials for high-temperature proton exchange membrane fuel cells (HT-PEMFCs). When doped with phosphoric acid, these membranes exhibit good proton conductivity at elevated temperatures (>150 °C) under anhydrous conditions.

Application Note:

This compound-containing polymers, specifically polybenzimidazoles, offer high thermal and chemical stability, which are crucial for the operating conditions of HT-PEMFCs. The imidazole (B134444) groups in the polymer backbone can be protonated by phosphoric acid, and the doped acid molecules form a hydrogen-bonding network that facilitates proton transport. The proton conductivity is dependent on the acid doping level and the operating temperature.

Quantitative Data for Proton Exchange Membrane Performance:
Polymer SystemDoping AgentProton Conductivity (S/cm)Temperature (°C)ConditionsReference
Poly(2,2′-imidazole-5,5′-bibenzimidazole) (PBI-imi)/3.0 H₃PO₄H₃PO₄10⁻⁴150Anhydrous
Cross-linked sulfonated OPBI (sc-OPBI)H₂SO₄ / H₃PO₄0.082--[4]
OPBI-0.8AMPhosphoric Acid-80 / 160Anhydrous

Note: The table presents a selection of available data. Direct comparison can be challenging due to variations in measurement conditions.

Experimental Protocols:

Protocol 3: Preparation of a Polybenzimidazole (PBI)-Based Membrane

This protocol outlines the casting of a PBI membrane from a polymer solution.

Materials:

  • Polybenzimidazole (PBI) powder.

  • Solvent (e.g., N,N-dimethylacetamide (DMAc) or m-cresol).

  • Glass plate.

  • Casting knife or doctor blade.

  • Oven.

Procedure:

  • Dissolve the PBI powder in the chosen solvent to form a viscous solution (e.g., 5-10 wt%). This may require heating and stirring for several hours.

  • Filter the polymer solution to remove any undissolved particles.

  • Pour the filtered solution onto a clean, level glass plate.

  • Use a casting knife or doctor blade to spread the solution into a thin, uniform film of the desired thickness.

  • Place the cast film in an oven and heat at a low temperature (e.g., 80 °C) for several hours to slowly evaporate the solvent.

  • Gradually increase the temperature (e.g., to 120-150 °C) to remove the residual solvent completely.

  • After cooling, carefully peel the PBI membrane from the glass plate.

  • The membrane can be further treated, for example, by annealing at a higher temperature to improve its mechanical properties.

Protocol 4: Phosphoric Acid Doping of a PBI Membrane

This protocol describes the process of doping a PBI membrane with phosphoric acid to enhance its proton conductivity.

Materials:

  • Prepared PBI membrane.

  • Phosphoric acid (H₃PO₄, e.g., 85 wt%).

  • Deionized water.

  • Tweezers.

  • Oven.

Procedure:

  • Immerse the PBI membrane in a solution of phosphoric acid. The concentration of the acid and the immersion time will determine the doping level.

  • For high doping levels, immerse the membrane in concentrated phosphoric acid (e.g., 85 wt%) at an elevated temperature (e.g., 80 °C) for several hours.

  • Remove the membrane from the acid bath using tweezers and gently blot the surface with filter paper to remove excess acid.

  • The acid-doped membrane is now ready for assembly into a membrane electrode assembly (MEA).

Experimental Workflow Diagram:

PEM_Fabrication cluster_synthesis PBI Membrane Casting cluster_doping Phosphoric Acid Doping PBI_powder PBI Powder Dissolution Dissolution & Filtration PBI_powder->Dissolution Solvent Solvent (DMAc) Solvent->Dissolution Casting Film Casting Dissolution->Casting Drying Solvent Evaporation Casting->Drying PBI_membrane PBI Membrane Drying->PBI_membrane Doping Immersion & Heating PBI_membrane->Doping PA_solution Phosphoric Acid PA_solution->Doping Doped_membrane PA-Doped PBI Membrane Doping->Doped_membrane

Caption: Workflow for PBI membrane fabrication and doping.

Catalysis and Photocatalysis

The nitrogen-rich structure of this compound-based polymers makes them suitable for applications in catalysis, either as ligands for metal catalysts or as metal-free catalysts themselves. Their conjugated nature also allows them to act as photocatalysts for the degradation of organic pollutants.

Application Note:

Hybrid materials composed of molybdenum oxide decorated with this compound ligands have demonstrated heterogeneous catalytic activity in oxidation reactions, such as the epoxidation of olefins.[2][5] Furthermore, hypercrosslinked polymers based on this compound have been investigated as photocatalysts for the degradation of organic dyes like methylene (B1212753) blue under UV or visible light irradiation. The catalytic mechanism often involves the generation of reactive oxygen species (ROS) such as superoxide (B77818) anion radicals (•O₂⁻) and hydroxyl radicals (•OH).

Quantitative Data for Catalytic Applications:
Catalyst SystemReactionSubstrateProduct Yield (%)Reaction Time (h)Reference
[MoO₃(this compound)]·H₂OEpoxidationdl-limonene85-10024[2]
[MoO₃(this compound)]·H₂OSulfoxidationThioanisoleHigh-[5]
Hypercrosslinked this compound polymersPhotocatalytic DegradationMethylene Blue--[6]
Experimental Protocols:

Protocol 5: Photocatalytic Degradation of Methylene Blue

This protocol provides a general method for evaluating the photocatalytic activity of a this compound-based polymer.

Materials:

  • This compound-based polymer photocatalyst.

  • Methylene blue (MB) stock solution.

  • Deionized water.

  • Light source (e.g., UV lamp or solar simulator).

  • UV-Vis spectrophotometer.

  • Magnetic stirrer.

Procedure:

  • Disperse a known amount of the polymer photocatalyst in an aqueous solution of methylene blue of a specific concentration (e.g., 10 mg/L).

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • Take an initial sample and measure its absorbance at the maximum wavelength of MB (around 664 nm).

  • Irradiate the suspension with the light source while continuously stirring.

  • At regular time intervals, withdraw aliquots of the suspension, centrifuge or filter to remove the catalyst particles, and measure the absorbance of the supernatant.

  • The degradation of MB is monitored by the decrease in the intensity of its characteristic absorption peak.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Logical Relationship Diagram:

Photocatalysis cluster_process Photocatalytic Degradation Process Light Light Irradiation (UV/Visible) Catalyst Biimidazole Polymer Photocatalyst Light->Catalyst Excitation Generation of Electron-Hole Pairs Catalyst->Excitation ROS Reactive Oxygen Species (•O₂⁻, •OH) Excitation->ROS Degradation Degradation to Simpler Molecules ROS->Degradation Dye Methylene Blue (Organic Pollutant) Dye->Degradation Products Degradation Products (CO₂, H₂O, etc.) Degradation->Products

Caption: Logical flow of photocatalytic degradation of organic dyes.

References

The Pivotal Role of 2,2'-Biimidazole in the Advancement of Luminescent Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biimidazole (H₂biim) and its derivatives have emerged as exceptionally versatile building blocks in the design and synthesis of advanced luminescent materials. Their unique structural and electronic properties, including their ability to act as N,N'-bidentate chelating ligands, bridging units, and proton-donating/accepting moieties, have led to their incorporation into a diverse range of photoactive systems. These systems include metal complexes, conjugated polymers, and metal-organic frameworks (MOFs), each exhibiting tunable photophysical properties with significant potential for applications in chemical sensing, bioimaging, and organic light-emitting diodes (OLEDs). This document provides a detailed overview of the role of this compound in luminescent materials, complete with experimental protocols and data for researchers in materials science and drug development.

Core Applications of this compound in Luminescent Materials

The utility of this compound in luminescent materials stems from several key features:

  • Coordination Chemistry: As a robust bidentate ligand, it forms stable complexes with a variety of transition metals, such as ruthenium(II) and chromium(III). The resulting metal-to-ligand charge transfer (MLCT) transitions are often luminescent.[1][2]

  • Proton-Responsive Luminescence: The N-H protons on the imidazole (B134444) rings are acidic and can be deprotonated. This property allows for pH-dependent tuning of the luminescence and the design of proton- and anion-responsive sensors.[3][4]

  • Bridging Ligand: The deprotonated form of this compound can act as a bridging ligand, connecting multiple metal centers to create polynuclear complexes or extended network structures like MOFs with interesting photophysical properties.[3][5]

  • Conjugated Systems: Incorporated into polymer backbones, this compound moieties can create conjugated polymers with fluorescent properties that are sensitive to their environment, making them ideal for sensory applications.[6][7][8]

Data Presentation: Photophysical Properties

The following table summarizes key photophysical data for a selection of this compound-based luminescent materials, providing a comparative overview of their performance.

Compound/MaterialExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Lifetime (τ)Solvent/StateReference
[Cr(phen)₂(H₂biim)]³⁺~450~775--Acetonitrile[3]
[Ru(bpy)₂(H₂biim)]²⁺4526380.032610 nsAcetonitrile[4]
This compound-based Conjugated Polymer (P1)375450--THF[7]
This compound-based Platinum(II) Polymetallayne~350~500--DMF[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (H₂biim)

This protocol describes a common method for the synthesis of the this compound ligand.

Materials:

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate in deionized water.

  • Slowly add the 40% aqueous glyoxal solution to the ammonium acetate solution with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The solution will turn from colorless to a brown-colored mixture.

  • Allow the reaction mixture to cool to room temperature, during which a brown solid will precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid alternately with deionized water and acetone to remove impurities.

  • Dry the purified this compound product under vacuum.

Characterization:

  • The purity of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry. The melting point should be greater than 350°C.[8]

Protocol 2: Synthesis of a Luminescent Ruthenium(II) Complex: Ru(bpy)₂(H₂biim)₂

This protocol details the synthesis of a representative luminescent ruthenium complex incorporating the this compound ligand.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

  • This compound (H₂biim)

  • Ethanol/water mixture (e.g., 1:1 v/v)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight molar excess of this compound in an ethanol/water mixture.

  • Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution will change, typically to a deep red or orange.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, filter the solution to remove any unreacted ligand.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the desired complex as a hexafluorophosphate salt.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and then with diethyl ether.

  • Dry the final product, --INVALID-LINK--₂, under vacuum.

Characterization:

  • The complex can be characterized by UV-Vis absorption and emission spectroscopy, ¹H NMR, and mass spectrometry.

Protocol 3: Fabrication of a this compound-Based Fluorescent Sensor for Metal Ions

This protocol outlines the general procedure for preparing a fluorescent sensor based on a this compound-containing conjugated polymer and its application in metal ion detection.

Materials:

  • This compound-based conjugated polymer

  • A suitable organic solvent (e.g., THF or DMF)

  • Stock solutions of various metal ions (e.g., Cu²⁺, Ag⁺, Co²⁺)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the this compound-based conjugated polymer in the chosen organic solvent.

  • Dilute the stock solution to a working concentration that gives a stable and measurable fluorescence signal.

  • Record the initial fluorescence emission spectrum of the polymer solution.

  • Systematically add small aliquots of the metal ion stock solutions to the polymer solution.

  • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Observe changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

  • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the sensitivity and selectivity of the sensor.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (Glyoxal, Ammonium Acetate) synthesis_H2biim Synthesis of This compound (H₂biim) start->synthesis_H2biim synthesis_complex Synthesis of Metal Complex synthesis_H2biim->synthesis_complex synthesis_polymer Synthesis of Conjugated Polymer synthesis_H2biim->synthesis_polymer metal_precursor Metal Precursor (e.g., Ru(bpy)₂Cl₂) metal_precursor->synthesis_complex spectroscopy Spectroscopy (NMR, MS, UV-Vis, PL) synthesis_complex->spectroscopy polymer_precursors Monomers for Polymerization polymer_precursors->synthesis_polymer synthesis_polymer->spectroscopy electrochemistry Electrochemistry (Cyclic Voltammetry) spectroscopy->electrochemistry sensing Fluorescent Sensing electrochemistry->sensing oled OLED Fabrication electrochemistry->oled

Caption: Workflow for the synthesis, characterization, and application of this compound-based luminescent materials.

Sensing_Mechanism Polymer Luminescent Polymer (with H₂biim) Complex Polymer-Analyte Complex Polymer->Complex Binding Analyte Analyte (e.g., Metal Ion) Analyte->Complex Quenched Fluorescence Quenching Complex->Quenched e.g., PET Enhanced Fluorescence Enhancement Complex->Enhanced e.g., CHEF

Caption: General mechanism of fluorescent sensing using a this compound-based luminescent polymer.

Conclusion

This compound is a cornerstone in the development of functional luminescent materials. Its rich coordination chemistry and inherent photophysical properties, coupled with the ability to be integrated into larger molecular and macromolecular architectures, provide a vast design space for new materials. The protocols and data presented here offer a starting point for researchers to explore and exploit the potential of this compound in applications ranging from advanced sensors to next-generation lighting and display technologies. Further research into novel derivatives and their incorporation into diverse material platforms will undoubtedly continue to expand the impact of this versatile molecule.

References

Functionalization of 2,2'-Biimidazole for Targeted Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2,2'-biimidazole, a versatile heterocyclic scaffold, for various targeted applications. The unique structural and electronic properties of this compound make it an attractive building block in the design of novel catalysts, fluorescent sensors, and therapeutic agents.

Functionalization Strategies for this compound

The this compound core can be readily modified at the nitrogen atoms of the imidazole (B134444) rings through various organic reactions. The primary functionalization strategies include N-alkylation, N-arylation, and coordination with metal ions. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, enabling the development of derivatives with specific functionalities for targeted applications.

N-Alkylation of this compound

N-alkylation introduces alkyl groups onto the nitrogen atoms of the biimidazole rings, which can enhance solubility and provide sites for further functionalization.

Application Note: N-alkylated 2,2'-biimidazoles are key intermediates in the synthesis of more complex molecules, including ligands for catalysis and building blocks for supramolecular assemblies. The reaction typically proceeds via nucleophilic substitution, where the deprotonated biimidazole acts as a nucleophile.

Experimental Protocol: Synthesis of 1,1'-Dialkyl-2,2'-biimidazole

This protocol describes a general method for the N-alkylation of this compound using a strong base and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere, add this compound (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,1'-dialkyl-2,2'-biimidazole.

N_Alkylation_Workflow

N-Arylation of this compound

N-arylation introduces aryl groups to the biimidazole nitrogens, which can be utilized to modulate the electronic properties and introduce functionalities for applications such as organic light-emitting diodes (OLEDs) and as ligands in catalysis. The Ullmann condensation is a classic method for this transformation.

Application Note: N-aryl biimidazoles are valuable precursors for advanced materials and catalysts. The introduction of aryl substituents can enhance thermal stability and influence the photophysical properties of the resulting compounds.

Experimental Protocol: Copper-Catalyzed N-Arylation of this compound (Ullmann Condensation)

This protocol outlines a typical procedure for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,10-Phenanthroline (B135089) (or other suitable ligand)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a Schlenk tube, add this compound (1.0 equivalent), aryl halide (2.5 equivalents), CuI (0.2 equivalents), 1,10-phenanthroline (0.4 equivalents), and K₂CO₃ (4.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture at 120-150 °C for 24-48 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-aryl-2,2'-biimidazole.

Metal Coordination of this compound

The two nitrogen atoms of the imidazole rings in this compound can act as a bidentate chelating ligand to form stable complexes with various transition metals.

Application Note: Metal complexes of this compound are widely explored for their catalytic activity, magnetic properties, and as models for bioinorganic systems. The choice of metal and ancillary ligands can be tailored to achieve desired catalytic or physical properties.

Experimental Protocol: Synthesis of a Ruthenium(II)-Biimidazole Complex

This protocol describes the synthesis of a representative ruthenium(II) complex with this compound.

Materials:

Procedure:

  • Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of ethanol and water.

  • Reflux the mixture for 4-6 hours under an inert atmosphere. The color of the solution should change, indicating complex formation.

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the product under vacuum to yield the --INVALID-LINK--₂ complex.

Targeted Applications of Functionalized 2,2'-Biimidazoles

Anticancer Agents

Functionalized benzimidazole (B57391) and biimidazole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways.

Application Note: Substituted biimidazoles can be designed to inhibit specific enzymes or pathways crucial for cancer cell proliferation and survival. Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.

Quantitative Data: Anticancer Activity of Biimidazole and Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
1,1'-Didecyl-2,2'-bibenzo[d]imidazole--[1]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4e)MCF-7 (Breast)<10[2]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4f)SK-MEL-28 (Melanoma)<10[2]
1,2-disubstituted benzimidazole (2a)A549 (Lung)111.70 ± 6.22[3]
1,2-disubstituted benzimidazole (2a)DLD-1 (Colon)185.30 ± 5.87[3]
Imidazole-pyridine hybrid (5c)MDA-MB-468 (Breast)43.46 ± 1.08[4]
Imidazole-pyridine hybrid (5e)BT474 (Breast)48.12 ± 1.17[4]

Experimental Protocol: MTT Assay for IC₅₀ Determination

This protocol describes the use of the MTT assay to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates, multichannel pipette, incubator, microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Signaling Pathway: ROS-Dependent JNK Activation by a Benzimidazole Derivative

Some benzimidazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

JNK_Pathway

Fluorescent Sensors

The ability of this compound and its derivatives to coordinate with metal ions makes them excellent candidates for the development of fluorescent chemosensors.

Application Note: Functionalized biimidazoles can be designed to exhibit changes in their fluorescence properties (e.g., "turn-on" or "turn-off" response, ratiometric change) upon selective binding to a specific metal ion. This allows for the sensitive and selective detection of metal ions in various samples, including biological systems.

Quantitative Data: Performance of Biimidazole-Based Fluorescent Sensors

SensorAnalyteQuantum Yield (Φ) (Free)Quantum Yield (Φ) (Bound)Detection LimitReference
Probe 6 (TP-induced)Zn²⁺0.260.56-[5]
Probe 7 (TP-induced)Zn²⁺0.160.2225 ± 5 nM[5]
BIPPZn²⁺-0.682.36 x 10⁻⁸ M[6]
Bisimidazole 1cF⁻--9.12 x 10⁻⁷ M[7]

Experimental Protocol: Fluorescence Sensing of Cu²⁺ Ions

This protocol describes a general procedure for evaluating the fluorescence response of a biimidazole-based sensor to copper ions.

Materials:

  • Biimidazole-based fluorescent sensor

  • Stock solution of the sensor in a suitable solvent (e.g., DMSO, acetonitrile)

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl)

  • Stock solution of copper(II) chloride (CuCl₂) in water

  • Stock solutions of other metal salts for selectivity studies

  • Fluorometer

Procedure:

  • Prepare a working solution of the fluorescent sensor in the aqueous buffer.

  • Record the fluorescence emission spectrum of the sensor solution.

  • Titrate the sensor solution with increasing concentrations of the Cu²⁺ stock solution.

  • Record the fluorescence emission spectrum after each addition of Cu²⁺.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the detection limit.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration as Cu²⁺ and compare the fluorescence response.

Catalysis

Metal complexes of this compound and its derivatives are effective catalysts for a variety of organic transformations, including cross-coupling reactions and transfer hydrogenation.

Application Note: The catalytic activity of these complexes is influenced by the metal center, the substituents on the biimidazole ligand, and the reaction conditions. Key performance metrics for these catalysts include turnover number (TON) and turnover frequency (TOF).

Quantitative Data: Catalytic Performance of Palladium and Ruthenium Complexes

Catalyst SystemReactionTONTOF (h⁻¹)Reference
PalladacycleCarbonylative Suzuki-Miyauraup to 5 x 10⁹up to 1 x 10⁹[8]
G-COOH-Pd-10Suzuki-Miyaura-up to 67[9]
Ruthenium complex 2Transfer Hydrogenation-up to 112,000[10]

Experimental Protocol: Suzuki-Miyaura Coupling Catalyzed by a Palladium-Biimidazole Complex

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a biimidazole-based ligand.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound-based ligand

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Schlenk tube, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)₂ (1-5 mol%), the biimidazole ligand (1-5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

High-Throughput Screening (HTS) Workflow for Drug Discovery

Application Note: HTS is a powerful method for rapidly screening large libraries of compounds, such as functionalized biimidazole derivatives, to identify potential drug candidates. The workflow involves assay development, primary screening, confirmation, and secondary assays to identify and characterize "hits."

HTS_Workflow

References

Application Notes and Protocols for the Use of 2,2'-Biimidazole in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for studying 2,2'-Biimidazole and its derivatives in various biochemical assays. The protocols are designed to be a comprehensive guide for researchers utilizing this versatile molecule in fields ranging from bioinorganic chemistry to drug development.

Introduction to this compound

This compound (H2biim) is a heterocyclic organic compound that has garnered significant interest in biochemical and medicinal research.[1][2] Its unique structure, consisting of two imidazole (B134444) rings linked together, allows it to act as a versatile N,N-bidentate ligand, readily forming stable complexes with a variety of metal ions.[3][4][5] This property, combined with its distinct photophysical characteristics, makes this compound and its derivatives valuable tools for a range of applications, including fluorescent sensing of ions, development of antitumor agents, and catalysis.[3][6]

Applications in Biochemical Assays

The primary applications of this compound in biochemical assays stem from its ability to:

  • Act as a fluorescent sensor: The fluorescence of this compound and its derivatives can be quenched or enhanced upon binding to specific metal ions or anions, providing a basis for their detection and quantification.[3][7][8][9]

  • Form bioactive metal complexes: Metal complexes of this compound have shown promising biological activities, including cytotoxic effects against cancer cell lines.[1][3][6]

  • Serve as a pH-tunable ligand: The protonation state of the imidazole rings is pH-dependent, allowing for the development of pH-sensitive probes and catalysts.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound-based systems in biochemical applications.

Table 1: Fluorescent Sensing of Metal Ions

AnalyteSensor SystemDetection Limit (LOD)Linear RangeReference
Cu²⁺Polymer based on this compound--[7]
Ag⁺Conjugated polymer with this compoundNanomolar range-[8]
Co²⁺Benzimidazole-based probe DQBM-B3.56 µmol L⁻¹5–30 µmol L⁻¹[9]
Zn²⁺Benzimidazole-based sensor (HL)39.91 nM-[10]

Table 2: Photophysical Properties of this compound Derivatives

CompoundExcitation λmax (nm)Emission λem (nm)Stokes Shift (nm)SolventReference
1,1',5,5'-Tetraphenyl-2,2'-bipyrrole (1)36341350Dichloromethane[11]
1,1',5,5'-Tetraphenyl-2,2'-biimidazole (2)31641296Dichloromethane[11]
Ru(bpy)₂(BiimH₂)]²⁺ (1)~450638~188-[12]
Ru(bpy)₂(TMBiimH₂)]²⁺ (5)~450646~196-[12]

Experimental Protocols

Protocol 1: Fluorescent Detection of Metal Ions

This protocol describes a general method for detecting metal ions using a this compound-based fluorescent probe.

Materials:

  • This compound-based fluorescent probe

  • Stock solutions of various metal ions (e.g., CuCl₂, AgNO₃, ZnCl₂, CoCl₂) of known concentrations

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO, methanol). Dilute the stock solution with the buffer to the desired final concentration.

  • Instrument Setup: Set the spectrofluorometer to the appropriate excitation wavelength for the probe.[13] Set the emission wavelength range to cover the expected emission spectrum.

  • Baseline Measurement: Record the fluorescence spectrum of the probe solution in the absence of any metal ions. This will serve as the baseline.

  • Titration with Metal Ions: Add incremental amounts of the metal ion stock solution to the cuvette containing the probe solution. After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 2-5 minutes).

  • Fluorescence Measurement: Record the fluorescence spectrum after each addition of the metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. The change in fluorescence (quenching or enhancement) can be used to determine the concentration of the metal ion. The detection limit can be calculated based on the signal-to-noise ratio.

Protocol 2: Evaluation of Cytotoxic Activity of this compound Metal Complexes

This protocol outlines a method to assess the anticancer properties of newly synthesized this compound metal complexes using an MTT assay.

Materials:

  • This compound metal complex (e.g., [Cr(H₂biim)₃]³⁺)

  • Cancer cell line (e.g., A2780 human ovarian carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound metal complex in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the complex to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in biochemical assays.

G cluster_workflow Experimental Workflow for Metal Ion Sensing A Prepare this compound Probe Solution B Add Analyte (Metal Ion) A->B C Incubate and Equilibrate B->C D Measure Fluorescence (Quenching/Enhancement) C->D E Data Analysis and Quantification D->E G cluster_pathway Signaling Pathway of a Bioactive Metal Complex Complex This compound Metal Complex Membrane Cell Membrane Uptake Complex->Membrane Target Intracellular Target (e.g., DNA, Enzyme) Membrane->Target Effect Biological Effect (e.g., Apoptosis, Cytotoxicity) Target->Effect G cluster_relationship Logical Relationship in Fluorescence Sensing Probe Fluorophore (this compound Derivative) Complex Probe-Analyte Complex Probe->Complex + Analyte Analyte (e.g., Metal Ion) Analyte->Complex + Signal Change in Fluorescence Signal Complex->Signal

References

Application of 2,2'-Biimidazole in Synthesizing Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, sensing, gas storage, and drug delivery.[1][2] The organic linker plays a crucial role in determining the final structure and properties of the MOF.

2,2'-Biimidazole (H2biim) and its derivatives are attractive ligands for the synthesis of MOFs due to their rigid structure and the presence of multiple nitrogen donor atoms that can coordinate with metal centers. The N-H groups on the imidazole (B134444) rings can also participate in hydrogen bonding, further influencing the framework's stability and properties. Moreover, the biimidazole moiety can be functionalized to introduce specific functionalities within the MOF structure. These characteristics make this compound-based MOFs highly suitable for applications in drug delivery, where the framework can act as a porous carrier for therapeutic agents, and in catalysis, where the metal centers and functionalized linkers can serve as active sites.

Applications

The unique properties of this compound-based MOFs lend themselves to several key applications in research and drug development:

  • Drug Delivery: The high porosity and tunable pore size of these MOFs allow for the encapsulation of drug molecules.[3][4] The release of the drug can be controlled by various stimuli, such as pH, making them promising for targeted drug delivery systems. For instance, Zeolitic Imidazolate Frameworks (ZIFs), which utilize imidazole-based linkers, are known for their pH-responsive drug release, where the framework is stable at physiological pH but decomposes in the acidic environment of tumor cells or endosomes, releasing the encapsulated drug.[1][3]

  • Catalysis: The metal centers within the MOF structure can act as Lewis acids, while the nitrogen atoms of the biimidazole linker can function as Lewis bases, creating bifunctional catalysts.[5] This allows for a variety of organic transformations to be catalyzed with high efficiency and selectivity. Furthermore, catalytically active metal nanoparticles can be encapsulated within the pores of the MOF, preventing their aggregation and enhancing their stability and reusability.

  • Sensing: The luminescence properties of some this compound-based MOFs can be modulated by the presence of specific analytes. This "turn-on" or "turn-off" fluorescent response can be utilized for the development of highly sensitive and selective chemical sensors.

  • Gas Storage and Separation: The porous nature of these MOFs also makes them suitable for the storage and separation of gases, which is relevant for various industrial and environmental applications.

Data Presentation

Table 1: Physicochemical Properties of Selected Imidazole-Based MOFs
MOF NameMetal CenterOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Ref.
ZIF-8Zn(II)2-Methylimidazole~1,300 - 1,700~0.6611.6[3]
UiO-67-bpydcZr(IV)2,2'-bipyridine-5,5'-dicarboxylic acid21000.85~12[6]
Cu-MOF-74Cu(II)2,5-dihydroxyterephthalic acid~1000~0.5~10[7]
Zn-MOFZn(II)4-(pyridine-4-yl) phthalic acidNot ReportedNot ReportedNot Reported[8]
Table 2: Drug Loading and Release in Imidazole-Based MOFs
MOF CarrierDrugLoading Capacity (wt%)Release ConditionsKey FindingsRef.
ZIF-85-Fluorouracil~20PBS (pH 7.4 and 5.0)pH-responsive release, faster at lower pH.[9]
ZIF-90Doxorubicin (DOX) & 5-Fluorouracil (5-FU)13.5% (DOX), 36.35% (5-FU)Not SpecifiedCo-delivery of two different anticancer drugs.[4]
PAA@ZIF-8Doxorubicin (DOX)~190% (1.9 g/g)pH-dependentHigh loading capacity due to electrostatic interactions.[4]
Zn-MOF5-Fluorouracil (5-FU)19.3PBS (pH 7.4) at 310 KCumulative release of ~70% over 120 hours.[9]
Table 3: Catalytic Activity of a Bipyridine-Based MOF
CatalystReactionSubstratesProductConversion/Yield (%)Turnover Frequency (TOF) (h⁻¹)Ref.
PdCl₂@UiO-67-bpydcSuzuki-Miyaura CouplingPhenylboronic acid, IodobenzeneBiphenyl>99Not Reported[6]
Anhydrous Cu-MOFStyrene OxidationStyrene, t-BuOOHBenzaldehyde, Styrene oxideNot Reported28[10]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-2,2'-Biimidazole MOF (Representative Protocol)

This protocol is a representative procedure adapted from the synthesis of zinc-based imidazole MOFs.

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc acetate dihydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • Combine the two solutions in the Teflon liner of a 23 mL stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 80 °C for 12 hours.

Characterization:

  • The crystalline structure and phase purity of the synthesized MOF should be confirmed by Powder X-Ray Diffraction (PXRD).

  • The thermal stability can be assessed using Thermogravimetric Analysis (TGA).

  • The porosity and surface area are determined by N₂ adsorption-desorption isotherms at 77 K (BET analysis).

  • The functional groups present in the MOF can be identified using Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Drug Loading into a Zinc-2,2'-Biimidazole MOF

Materials:

  • Activated Zinc-2,2'-Biimidazole MOF (synthesized as per Protocol 1)

  • Drug of interest (e.g., 5-Fluorouracil)

  • Methanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Suspend 100 mg of the activated MOF in a 10 mL solution of the drug in methanol (e.g., 5 mg/mL of 5-Fluorouracil).

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for the drug to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation (e.g., 10,000 rpm for 10 minutes).

  • Wash the product with fresh methanol (2 x 5 mL) to remove any drug adsorbed on the external surface of the MOF crystals.

  • Dry the drug-loaded MOF under vacuum at room temperature.

  • To determine the drug loading capacity, the supernatant and washing solutions are collected and the concentration of the unloaded drug is quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing with a standard calibration curve. The loading capacity is calculated as: (Initial mass of drug - Mass of unloaded drug) / (Mass of drug-loaded MOF) x 100%

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded Zinc-2,2'-Biimidazole MOF

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain the MOF but allow the drug to pass through)

Procedure:

  • Disperse 10 mg of the drug-loaded MOF in 5 mL of PBS (either pH 7.4 or pH 5.0).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing 45 mL of the same PBS buffer.

  • Keep the beaker in a shaking water bath at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.

  • The cumulative percentage of drug release is calculated as a function of time.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis MOF Synthesis Metal_Salt Metal Salt (e.g., Zn(OAc)₂) Mixing Mixing & Solubilization Metal_Salt->Mixing Biimidazole This compound Ligand Biimidazole->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Autoclave Solvothermal Reaction (120°C, 48h) Mixing->Autoclave Filtration Filtration & Washing Autoclave->Filtration Activation Activation (Vacuum Drying) Filtration->Activation MOF_Product Porous MOF Crystals Activation->MOF_Product

Caption: Workflow for the solvothermal synthesis of a this compound-based MOF.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Targeted Delivery & Release Drug_Solution Drug Solution Incubation Incubation & Stirring Drug_Solution->Incubation MOF Activated MOF MOF->Incubation Drug_Loaded_MOF Drug-Loaded MOF Incubation->Drug_Loaded_MOF Systemic_Circulation Systemic Circulation (pH 7.4) Drug_Loaded_MOF->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment Cellular_Uptake Cellular Uptake (Endocytosis) Tumor_Microenvironment->Cellular_Uptake Endosome Endosome/Lysosome (Low pH) Cellular_Uptake->Endosome MOF_Degradation MOF Framework Degradation Endosome->MOF_Degradation Drug_Release Drug Release MOF_Degradation->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Logical pathway for pH-responsive drug delivery using a biimidazole-based MOF.

Catalysis_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_recovery Catalyst Recovery & Reuse MOF_Support MOF with Biimidazole Ligand Post_Synthetic_Modification Post-Synthetic Modification MOF_Support->Post_Synthetic_Modification Metal_Precursor Catalytic Metal Precursor (e.g., PdCl₂) Metal_Precursor->Post_Synthetic_Modification Catalyst Heterogeneous MOF Catalyst Post_Synthetic_Modification->Catalyst Solvent_Reaction Reaction in Solvent Catalyst->Solvent_Reaction Reactants Reactants Reactants->Solvent_Reaction Heating_Stirring Heating & Stirring Solvent_Reaction->Heating_Stirring Product_Formation Product Formation Heating_Stirring->Product_Formation Separation Separation of Catalyst (Filtration/Centrifugation) Product_Formation->Separation Washing_Drying Washing & Drying Separation->Washing_Drying Recycled_Catalyst Recycled Catalyst Washing_Drying->Recycled_Catalyst

Caption: Experimental workflow for heterogeneous catalysis using a biimidazole-based MOF.

References

Application Notes and Protocols for Preparing 2,2'-Biimidazole Derivatives with Enhanced Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biimidazole and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, materials science, and catalysis.[1][2] Their rigid, planar structure and ability to act as versatile ligands for metal ions have made them attractive scaffolds for the development of novel therapeutic agents.[1][2] However, the parent this compound molecule and many of its simple derivatives often exhibit poor solubility in common aqueous and organic solvents, which can hinder their biological evaluation and formulation into drug products. This document provides detailed methods and protocols for the synthesis of this compound derivatives with enhanced solubility, focusing on chemical modifications that improve their physicochemical properties.

Strategies for Enhancing Solubility

The primary strategy to enhance the solubility of this compound derivatives is the introduction of functional groups that can increase their polarity and ability to interact with solvent molecules. Key approaches include:

  • N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atoms of the imidazole (B134444) rings can disrupt the intermolecular hydrogen bonding and crystal packing of the parent compound, often leading to improved solubility.[3]

  • Incorporation of Hydrophilic Side Chains: The attachment of polar side chains, such as those containing ether, alcohol, or carboxylic acid functionalities, can significantly increase the aqueous solubility of the this compound core.

  • Formation of Heteroleptic Complexes: In the context of metal-based drugs, forming heteroleptic complexes, where the this compound derivative is one of several different ligands coordinated to a metal center, can improve the overall solubility of the complex.[3][4]

Quantitative Solubility Data

CompoundSolventSolubilityReference
--INVALID-LINK--₃Waterc ≥ 10⁻² M[4]
--INVALID-LINK--₃Acetonitrilec ≥ 10⁻² M[4]

H₂biim = this compound; Me₂biim = 1,1'-dimethyl-2,2'-biimidazole

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol is adapted from a method utilizing glyoxal (B1671930) and an ammonium (B1175870) salt, which is a safer alternative to methods using anhydrous ammonia (B1221849) gas.[5][6]

Materials:

Procedure:

  • To a suitable reaction vessel, add 1092 g (14.2 mol) of ammonium acetate and 120 ml of distilled water.

  • Stir the mixture at 40°C to form a slurry.

  • Slowly add 500 g of a 20 wt % aqueous glyoxal solution (3.45 mol) dropwise to the slurry over a period of 3 hours with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.

  • Neutralize the reaction mixture to a pH of 5-7 with aqueous ammonia.

  • A brown solid will precipitate. Filter the solid.

  • Wash the solid alternately with 500 ml of acetone and 500 ml of distilled water several times.

  • Dry the solid to obtain 2,2'-bi-1H-imidazole. The expected yield is approximately 43-54%.[2][6]

Protocol 2: Synthesis of 1,1'-Dimethyl-2,2'-biimidazole (A Soluble Derivative)

This protocol describes the N-alkylation of the parent this compound.[4]

Materials:

  • This compound (synthesized as in Protocol 1)

  • A suitable strong base (e.g., sodium hydride or a strong organic base)

  • Methyl iodide

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in the anhydrous aprotic solvent.

  • Cool the suspension in an ice bath.

  • Carefully add a stoichiometric equivalent of the strong base portion-wise to deprotonate the imidazole nitrogens.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Add a stoichiometric equivalent of methyl iodide dropwise to the reaction mixture.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 1,1'-dimethyl-2,2'-bi-1H-imidazole.

Biological Applications and Signaling Pathways

Certain diimidazole derivatives have been identified as promising inhibitors of key enzymes involved in cholesterol metabolism, specifically PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) and HMG-CoA Reductase.[7] Inhibition of these targets can lead to a reduction in LDL cholesterol levels, a critical factor in the management of cardiovascular disease.

PCSK9 and HMG-CoA Reductase Signaling Pathway

The diagram below illustrates the signaling pathway involving HMG-CoA Reductase and PCSK9 in cholesterol homeostasis and the points of inhibition by diimidazole derivatives.

PCSK9_HMGCR_Pathway cluster_synthesis Cholesterol Synthesis cluster_regulation Gene Regulation cluster_ldl_uptake LDL Uptake cluster_degradation LDLR Degradation HMGCR HMG-CoA Reductase Mevalonate Mevalonate HMGCR->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol SREBP2 SREBP-2 Cholesterol->SREBP2 inhibits LDLR_gene LDLR Gene SREBP2->LDLR_gene activates PCSK9_gene PCSK9 Gene SREBP2->PCSK9_gene activates LDLR LDL Receptor LDLR_LDL LDLR-LDL Complex LDLR->LDLR_LDL PCSK9_LDLR PCSK9-LDLR Complex LDLR->PCSK9_LDLR LDL LDL LDL->LDLR PCSK9 PCSK9 PCSK9->LDLR Lysosome Lysosome PCSK9_LDLR->Lysosome degradation Diimidazole Diimidazole Derivatives Diimidazole->HMGCR inhibits Diimidazole->PCSK9 inhibits

Caption: PCSK9 and HMG-CoA Reductase signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and Solubility Screening

The following diagram outlines a general workflow for the synthesis of this compound derivatives and the subsequent screening for enhanced solubility.

workflow start Start: Design of Soluble Derivatives synthesis Synthesis of This compound Core start->synthesis modification Chemical Modification (e.g., N-alkylation) synthesis->modification purification Purification (Chromatography, Recrystallization) modification->purification characterization Characterization (NMR, MS, etc.) purification->characterization solubility_screen Solubility Screening (Aqueous & Organic Solvents) characterization->solubility_screen data_analysis Data Analysis and Comparison solubility_screen->data_analysis hit_selection Selection of Lead Compounds data_analysis->hit_selection end End: Derivatives with Enhanced Solubility hit_selection->end

Caption: General experimental workflow for developing soluble this compound derivatives.

Conclusion

The protocols and strategies outlined in this document provide a framework for the rational design and synthesis of this compound derivatives with improved solubility. By employing methods such as N-alkylation and the introduction of hydrophilic moieties, researchers can overcome the solubility challenges often associated with this class of compounds, thereby facilitating their advancement in drug discovery and other applications. The provided visualizations of a relevant signaling pathway and a general experimental workflow offer a clear conceptual guide for these endeavors.

References

Application Notes and Protocols: Ruthenium-2,2'-Biimidazole Complexes in Luminescence Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ruthenium(II)-2,2'-biimidazole (Ru(II)-bim) complexes as versatile luminescent probes. Their unique photophysical properties, including large Stokes shifts, high chemical and photochemical stability, and long-lived excited states, make them ideal candidates for a variety of sensing applications.[1][2] The 2,2'-biimidazole ligand, with its dual N-H donor functionalities, plays a crucial role in the recognition of various analytes through hydrogen bonding and proton transfer mechanisms.[3][4]

Core Principles and Sensing Mechanisms

The sensing mechanism of Ru(II)-bim complexes is primarily based on the interaction of the biimidazole ligand's N-H protons with anionic or basic species.[5] This interaction can range from hydrogen bonding to complete deprotonation of the biimidazole moiety, leading to significant changes in the complex's electronic structure and, consequently, its photophysical properties.[3][4]

These changes manifest as:

  • Shifts in Absorption and Emission Spectra: Interaction with analytes often causes a bathochromic (red) shift in the metal-to-ligand charge transfer (MLCT) absorption and emission bands.[1][2]

  • Luminescence Quenching or Enhancement: The luminescence intensity can be either quenched or enhanced depending on the nature of the analyte and the specific Ru(II)-bim complex used.[1][2] For instance, the interaction with the enolate form of 1,3-dicarbonyl compounds leads to significant luminescence quenching.[1][2]

  • Changes in Luminescence Lifetime: The excited-state lifetime of the ruthenium complex can be altered upon binding to an analyte.

The general signaling pathway for anion sensing is depicted below.

Ru_bim [Ru(NN)₂(bimH₂)]²⁺ (Luminescent) HB_adduct [Ru(NN)₂(bimH₂)]²⁺···A⁻ (Hydrogen-bonded adduct) Ru_bim->HB_adduct Hydrogen Bonding Deprotonated [Ru(NN)₂(bimH)]⁺ (Quenched/Shifted Luminescence) Ru_bim->Deprotonated Direct Deprotonation (Strong Base) Analyte Analyte (A⁻) Analyte->HB_adduct Analyte->Deprotonated HB_adduct->Deprotonated Proton Transfer

Caption: General signaling pathway for analyte detection using Ru(II)-biimidazole complexes.

Photophysical Properties of Selected Ru(II)-Biimidazole Complexes

The photophysical properties of these complexes can be finely tuned by modifying the ancillary ligands (e.g., 2,2'-bipyridine (B1663995), 1,10-phenanthroline) and by introducing substituents on the biimidazole or bipyridine moieties.[6]

Complexλabs (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
[Ru(bpy)₂(BiimH₂)]²⁺~475638 - 668--[6][7]
[Ru(phen)₂(BiimH₂)]²⁺~475652 - 660--[1][7]
[Ru(bpy)₂(TMBiimH₂)]²⁺-646--[7]
[Ru(phen)₂(TMBiimH₂)]²⁺-652--[7]
[Ru(bpy)₂(DMBbimH₂)]²⁺----[5]

Note: Photophysical properties can vary depending on the solvent and experimental conditions. "bpy" = 2,2'-bipyridine; "phen" = 1,10-phenanthroline; "BiimH₂" = this compound; "TMBiimH₂" = 4,5,4',5'-tetramethyl-2,2'-biimidazole; "DMBbimH₂" = 7,7'-dimethyl-2,2'-bibenzimidazole.

Experimental Protocols

Protocol 1: Synthesis of Ru(bpy)₂(bimH₂)₂

This protocol describes a general two-step synthesis for heteroleptic Ru(II)-biimidazole complexes.

G cluster_0 Step 1: Synthesis of cis-Ru(bpy)₂Cl₂ cluster_1 Step 2: Synthesis of [Ru(bpy)₂(bimH₂)]²⁺ cluster_2 Step 3: Precipitation RuCl3 RuCl₃·xH₂O Reflux1 Reflux RuCl3->Reflux1 bpy 2,2'-bipyridine bpy->Reflux1 DMF DMF (solvent) DMF->Reflux1 Precursor cis-Ru(bpy)₂Cl₂ Reflux1->Precursor Reflux2 Reflux Precursor->Reflux2 bimH2 This compound bimH2->Reflux2 Solvent Ethanol/Water or Ethylene (B1197577) Glycol Solvent->Reflux2 Product_cation [Ru(bpy)₂(bimH₂)]²⁺ Reflux2->Product_cation Precipitate [Ru(bpy)₂(bimH₂)](PF₆)₂ Product_cation->Precipitate NH4PF6 NH₄PF₆ (aq) NH4PF6->Precipitate

Caption: Workflow for the synthesis of --INVALID-LINK--₂.

Materials:

  • RuCl₃·xH₂O

  • 2,2'-bipyridine (bpy)

  • This compound (bimH₂)

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

  • Ethylene glycol (optional solvent)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

  • Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of the precursor cis-[Ru(bpy)₂Cl₂]

  • Combine RuCl₃·xH₂O and a slight excess of 2,2'-bipyridine in DMF.

  • Reflux the mixture under an inert atmosphere (argon or nitrogen) for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add acetone (B3395972) to precipitate the product.

  • Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.

Step 2: Synthesis of --INVALID-LINK--₂

  • Dissolve cis-[Ru(bpy)₂Cl₂] and an equimolar amount of this compound in a suitable solvent such as an ethanol/water mixture or ethylene glycol.[2]

  • Reflux the solution for 1-5 hours under an inert atmosphere until TLC analysis indicates the complete consumption of the starting materials.[2]

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

  • Collect the precipitate by vacuum filtration, wash with cold water and diethyl ether, and dry.

Characterization: The final product should be characterized by ¹H NMR, ESI-MS, and UV-Vis spectroscopy.

Protocol 2: Luminescence Sensing of Anions

This protocol outlines a general procedure for evaluating the anion sensing capabilities of a synthesized Ru(II)-bim complex using luminescence spectroscopy.

Materials:

  • Stock solution of the Ru(II)-bim complex in a suitable solvent (e.g., acetonitrile, DMSO).

  • Stock solutions of various anions (as tetrabutylammonium (B224687) salts) in the same solvent.

  • Spectrofluorometer.

  • Cuvettes.

Procedure:

  • Prepare a dilute solution of the Ru(II)-bim complex in the chosen solvent.

  • Record the initial emission spectrum of the complex solution by exciting at its MLCT absorption maximum.

  • Titrate the complex solution with aliquots of a stock solution of the anion of interest.

  • After each addition, mix the solution thoroughly and allow it to equilibrate.

  • Record the emission spectrum after each addition.

  • Plot the change in luminescence intensity at the emission maximum against the concentration of the added anion.

  • Repeat the experiment for a range of different anions to determine the selectivity of the sensor.

Data Analysis:

The binding constant (K) for the complex-anion interaction can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2).

cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A1 Prepare stock solution of Ru(II)-bim complex B1 Record initial emission spectrum of Ru(II)-bim complex A1->B1 A2 Prepare stock solutions of various anions B2 Titrate with anion solution A2->B2 B1->B2 B3 Record emission spectrum after each addition B2->B3 C1 Plot luminescence intensity vs. anion concentration B3->C1 C2 Determine binding constant (K) C1->C2

References

Application Notes and Protocols: Synthesis of 1,1'-Dimethyl-2,2'-bi-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1,1'-dimethyl-2,2'-bi-1H-imidazole from 2,2'-biimidazole. The protocol details the N-methylation of this compound via deprotonation followed by reaction with methyl iodide. This method is a standard and effective procedure for the preparation of the target compound, which is of interest in coordination chemistry, materials science, and as a potential ligand in drug development. Included are detailed experimental procedures, tables of quantitative data for both starting material and product, and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

2,2'-Biimidazoles and their derivatives are a significant class of nitrogen-containing heterocyclic compounds. Their ability to act as versatile ligands for various metal ions has led to their use in the development of catalysts, luminescent materials, and potential therapeutic agents. The N-methylation of this compound to form 1,1'-dimethyl-2,2'-bi-1H-imidazole alters its electronic and steric properties, thereby influencing the characteristics of its metal complexes and its biological activity. This protocol outlines a reliable method for this synthetic transformation.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound (Starting Material)
PropertyValue
Molecular FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
AppearanceOff-white to light brown powder
Melting Point>300 °C
¹H NMR (DMSO-d₆)
δ (ppm)12.8 (br s, 2H, NH), 7.15 (s, 4H, CH)
¹³C NMR (DMSO-d₆)
δ (ppm)137.5, 128.0
Table 2: Physicochemical and Spectroscopic Data of 1,1'-Dimethyl-2,2'-bi-1H-imidazole (Product)[1]
PropertyValue
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.19 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃) [1]
δ (ppm)7.05 (d, J=1.0 Hz, 2H), 6.95 (d, J=1.0 Hz, 2H), 3.85 (s, 6H)
¹³C NMR (CDCl₃) [1]
δ (ppm)142.0, 127.5, 121.0, 34.5

Experimental Protocols

Protocol 1: Synthesis of this compound from Glyoxal (B1671930) and Ammonium (B1175870) Acetate (B1210297)

This procedure is a common method for preparing the starting material.

Materials:

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask, prepare a slurry of ammonium acetate in deionized water at 40 °C.

  • Slowly add the 40% aqueous glyoxal solution dropwise to the slurry over a period of 2-3 hours with vigorous stirring.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours.

  • Neutralize the reaction mixture to a pH of 5-7 with a suitable base (e.g., aqueous ammonia).

  • Collect the resulting brown precipitate by vacuum filtration.

  • Wash the solid alternately with deionized water and acetone.

  • Dry the product under vacuum to yield this compound.

Protocol 2: Synthesis of 1,1'-Dimethyl-2,2'-bi-1H-imidazole

This protocol is adapted from general N-methylation procedures for imidazoles.[2]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend this compound (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension in an ice bath (0 °C). Carefully add sodium hydride (2.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, potassium carbonate (2.5 eq) can be used as a less reactive base.

  • Allow the mixture to stir at room temperature for 30-60 minutes after the addition of the base is complete.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 1,1'-dimethyl-2,2'-bi-1H-imidazole.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1,1'-Dimethyl-2,2'-bi-1H-imidazole cluster_workup Work-up and Purification start Suspend this compound in Anhydrous DMF deprotonation Deprotonation with NaH or K₂CO₃ start->deprotonation methylation Add Methyl Iodide deprotonation->methylation reaction Stir at Room Temperature (12-24h) methylation->reaction quench Quench with Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry purify Column Chromatography wash_dry->purify product Pure 1,1'-Dimethyl-2,2'-bi-1H-imidazole purify->product

Caption: Experimental workflow for the synthesis of 1,1'-dimethyl-2,2'-bi-1H-imidazole.

reaction_mechanism biimidazole This compound dianion Biimidazolide Dianion biimidazole->dianion Deprotonation base Base (e.g., NaH) base->biimidazole product 1,1'-Dimethyl-2,2'-bi-1H-imidazole dianion->product N,N'-Dimethylation methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->dianion

Caption: Simplified reaction mechanism for the N,N'-dimethylation of this compound.

References

Application Notes and Protocols for 2,2'-Biimidazole as a Chelating Agent in Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biimidazole and its derivatives have emerged as versatile chelating agents for the detection of heavy metal ions, which are significant environmental and health hazards. The unique structure of this compound, featuring two imidazole (B134444) rings connected by a C-C single bond, provides a bidentate chelation site with nitrogen donor atoms that can coordinate with various metal ions. This interaction often leads to discernible changes in the molecule's photophysical properties, forming the basis for colorimetric and fluorescent sensing methods. These methods offer advantages such as high sensitivity, selectivity, and rapid response times, making them valuable tools in environmental monitoring, clinical diagnostics, and pharmaceutical analysis.

This document provides detailed application notes and experimental protocols for the use of this compound-based sensors in the detection of heavy metal ions. It includes synthetic procedures for the chelating agent, protocols for metal ion detection, a summary of quantitative performance data, and visualizations of the underlying sensing mechanisms and experimental workflows.

Data Presentation: Performance of this compound-Based Sensors

The following table summarizes the quantitative performance of various this compound-based sensors for the detection of different heavy metal ions. This data is compiled from multiple studies to provide a comparative overview of their analytical capabilities.

Sensor TypeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeReference
This compound Polymer (Linear)Co²⁺Fluorescence0.04 µM (2.36 ppb)0.1 - 0.7 µM[1]
This compound Polymer (Branched)Co²⁺FluorescenceLower than linearNot specified[1]
This compound-based PolymerAg⁺Fluorescence5 nMNot specified[1]
Biimidazole Push-Pull DyeCu²⁺ColorimetricNot specifiedNot specified
Biimidazole Push-Pull DyeHg²⁺ColorimetricNot specifiedNot specified
Conjugated PolymerCu²⁺FluorescenceNot specifiedNot specified[2]

Signaling Pathways and Sensing Mechanisms

The detection of heavy metal ions by this compound-based sensors primarily relies on two key mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET). Upon binding of a metal ion, the conformational and electronic properties of the sensor molecule are altered, leading to a change in its fluorescence or color.

Chelation-Enhanced Fluorescence (CHEF) and Colorimetric Detection

In a typical CHEF mechanism, the free this compound derivative may have a low fluorescence quantum yield due to rotational freedom or other non-radiative decay pathways. Upon chelation with a metal ion, the molecule becomes more rigid, which can restrict these non-radiative pathways and lead to a significant enhancement of fluorescence ("turn-on" sensing). Alternatively, the coordination can alter the electronic structure, causing a shift in the absorption spectrum, which is observed as a color change in colorimetric sensors.

CHEF_Mechanism FreeSensor Free this compound (Low Fluorescence / Color 1) Complex Metal-Biimidazole Complex (High Fluorescence / Color 2) FreeSensor->Complex Chelation MetalIon Heavy Metal Ion (e.g., Cu²⁺, Hg²⁺) MetalIon->Complex PET_Mechanism cluster_free Free Sensor cluster_bound Metal-Bound Sensor Free_Fluorophore Fluorophore (Excited State) Free_Biimidazole This compound (Electron Donor) Free_Fluorophore->Free_Biimidazole PET (Fluorescence Quenched) Bound_Complex Metal-Biimidazole Complex Free_Biimidazole->Bound_Complex Chelation Bound_Fluorophore Fluorophore (Fluorescence Restored) MetalIon Heavy Metal Ion MetalIon->Bound_Complex Synthesis_Workflow Start Start: Prepare Reagents (Glyoxal, Ammonium Acetate) Reaction Reaction: Mix Glyoxal and Ammonium Acetate in Water Start->Reaction Stirring Stir at Room Temperature (or with gentle heating) Reaction->Stirring Neutralization Neutralize to pH 7 (Precipitation of Product) Stirring->Neutralization Filtration Isolate Product by Filtration Neutralization->Filtration Washing Wash with Cold Water Filtration->Washing Purification Purify by Recrystallization Washing->Purification Drying Dry the Final Product Purification->Drying End End: Pure this compound Drying->End Detection_Workflow Prep_Solutions Prepare Solutions: - Sensor in Buffer - Metal Ion Standards Initial_Measurement Measure Initial Fluorescence of Sensor Solution Prep_Solutions->Initial_Measurement Titration Titration: Add Aliquots of Metal Ion Solution Initial_Measurement->Titration Equilibration Equilibrate after each addition Titration->Equilibration Fluorescence_Scan Record Fluorescence Spectrum Equilibration->Fluorescence_Scan Fluorescence_Scan->Titration Repeat for all concentrations Data_Analysis Data Analysis: - Plot Intensity vs. Concentration - Determine LOD and Linearity Fluorescence_Scan->Data_Analysis Selectivity Perform Selectivity Test with Interfering Ions Data_Analysis->Selectivity

References

Creating Fluorescent Probes Using a 2,2'-Biimidazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes based on the versatile 2,2'-biimidazole scaffold. This class of compounds has demonstrated significant potential in the selective detection of various analytes, including metal ions, anions, and for sensing pH changes, making them valuable tools in chemical biology and drug development.

Introduction to this compound Fluorescent Probes

The this compound core, composed of two imidazole (B134444) rings linked at the 2-position, offers a unique platform for the design of fluorescent probes. Its rigid, planar structure and the presence of multiple nitrogen atoms provide excellent coordination sites for analytes. Functionalization of the biimidazole scaffold allows for the fine-tuning of its photophysical properties and selectivity towards specific targets. The primary sensing mechanisms employed by these probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET), which can result in a "turn-on," "turn-off," or ratiometric fluorescent response upon analyte binding.

Synthesis of this compound Scaffolds

The synthesis of functionalized this compound derivatives is a critical step in developing targeted fluorescent probes. Common synthetic strategies include palladium-catalyzed cross-coupling reactions, such as Suzuki and homocoupling reactions.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted this compound probes.

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Imidazole derivatives) Step1 Functionalization/ Halogenation Start->Step1 Introduce reactive groups Step2 Palladium-Catalyzed Coupling Reaction (e.g., Suzuki, Homocoupling) Step1->Step2 Prepare for coupling Step3 Purification (e.g., Column Chromatography) Step2->Step3 Crude product End Functionalized this compound Probe Step3->End Pure probe

Caption: General workflow for the synthesis of this compound fluorescent probes.

Experimental Protocol: Palladium-Catalyzed Homocoupling

This protocol describes a general procedure for the synthesis of a 4,4'-disubstituted-2,2'-biimidazole.

Materials:

  • 4-substituted-2-iodoimidazole

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the 4-substituted-2-iodoimidazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous solvent and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Applications in Fluorescent Sensing

This compound-based probes have been successfully employed for the detection of a variety of analytes. The following sections detail their application in sensing metal ions, anions, and pH.

Metal Ion Detection

The nitrogen atoms in the biimidazole core provide excellent coordination sites for metal ions. This interaction can modulate the photophysical properties of the probe, leading to a detectable change in fluorescence.

G Probe Biimidazole Probe (Fluorescent) Complex Probe-Metal Complex (Quenched/Shifted Fluorescence) Probe->Complex Coordination Metal Metal Ion (e.g., Cu²⁺, Ag⁺) Metal->Complex

Caption: General signaling pathway for metal ion detection by a this compound probe.

Probe TypeAnalyteDetection LimitResponse TimeSensing MechanismReference
Conjugated PolymerAg⁺Nanomolar range-Fluorescence Quenching[1]
Conjugated PolymerCu²⁺-< 3 minutesFluorescence Quenching (PET)[2]
Anion Detection

Functionalization of the this compound scaffold with hydrogen bond donors or metal complexes allows for the selective recognition of anions.

A "turn-on" fluorescent response for cysteine can be achieved by displacing a quenching metal ion from a biimidazole-metal complex.

G cluster_cysteine Cysteine Detection Workflow Probe_Ag Biimidazole-Ag⁺ Complex (Non-fluorescent) Free_Probe Free Biimidazole Probe (Fluorescent) Probe_Ag->Free_Probe Displacement of Ag⁺ Ag_Cys Ag⁺-Cysteine Complex Probe_Ag->Ag_Cys Cysteine Cysteine Cysteine->Free_Probe Cysteine->Ag_Cys

Caption: Workflow for the "turn-on" detection of cysteine.

Similarly, pyrophosphate can be detected through a "turn-on" mechanism involving a biimidazole-Cu²⁺ complex.[2] The strong interaction between PPi and Cu²⁺ disrupts the quenching effect of the copper ion on the biimidazole fluorophore.

Probe TypeAnalyteDetection LimitResponse TimeSensing MechanismReference
Conjugated Polymer-Ag⁺ ComplexCysteineNanomolar range-Turn-on Fluorescence[1]
Conjugated Polymer-Cu²⁺ ComplexPyrophosphate (PPi)~0.17 ppm< 3 minutesTurn-on Fluorescence[2]
pH Sensing

The protonation and deprotonation of the nitrogen atoms in the imidazole rings can significantly alter the electronic structure and, consequently, the fluorescence properties of this compound derivatives. This makes them effective ratiometric pH sensors.

G Neutral Biimidazole Probe (pH > pKa) (Emission at λ₁) Protonated Protonated Biimidazole (pH < pKa) (Emission at λ₂) Neutral->Protonated Protonation Proton H⁺ Proton->Protonated Protonated->Neutral Deprotonation

Caption: Mechanism of ratiometric pH sensing by a this compound probe.

Protocols for Fluorescence Measurements and Cell Imaging

Protocol for Fluorescence Titration

This protocol outlines a general procedure for determining the binding affinity of a this compound probe with a target analyte.

Materials:

  • Stock solution of the this compound fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile).

  • Stock solution of the analyte in a compatible buffer.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the fluorescent probe at a fixed concentration (typically in the micromolar range) in the desired buffer.

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Incrementally add small aliquots of the analyte stock solution to the probe solution.

  • After each addition, gently mix the solution and allow it to equilibrate.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the change in fluorescence intensity at a specific wavelength against the analyte concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the binding constant (Kₐ).

General Protocol for Live-Cell Imaging

This protocol provides a general guideline for visualizing analytes within living cells using a this compound-based fluorescent probe.

Materials:

  • Cultured cells grown on glass-bottom dishes or chamber slides.

  • Stock solution of the this compound fluorescent probe (in DMSO).

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate filters and an incubation chamber.

Procedure:

  • Wash the cultured cells twice with PBS.

  • Incubate the cells with a solution of the fluorescent probe in cell culture medium at an optimized concentration (typically 1-10 µM) for 30-60 minutes at 37 °C in a CO₂ incubator.

  • To image an analyte, treat the cells with the analyte of interest before or after probe loading, depending on the experimental design.

  • Wash the cells twice with PBS to remove any excess probe.

  • Add fresh cell culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the probe.

Summary of Photophysical and Binding Properties

The following table summarizes key quantitative data for representative this compound-based fluorescent probes.

Probe/ComplexAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Binding Constant (Kₐ)
Biimidazole DiamideDihydrogenphosphate-Quenched-~10⁴ M⁻¹
Biimidazole DiamideChloride-Quenched-~10⁴ M⁻¹

Note: This table is a representative example, and the specific properties will vary depending on the exact structure of the probe and the experimental conditions.

Conclusion

The this compound scaffold provides a robust and tunable platform for the development of fluorescent probes for a wide range of applications in research and drug development. The synthetic versatility and diverse sensing mechanisms of these probes make them powerful tools for the selective detection and imaging of biologically relevant analytes. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and implement their own studies using this promising class of fluorescent sensors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 2,2'-Biimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their unique structural framework allows them to act as versatile ligands for metal complexes, key components in fluorescent sensors, and scaffolds for developing novel therapeutic agents. The synthesis of unsymmetrical and substituted 2,2'-biimidazoles is crucial for fine-tuning their chemical and biological properties. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of the C-C bond linking the two imidazole (B134444) rings.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives using palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling.

Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, are fundamental methods for forming carbon-carbon bonds.[1][2][3] In the context of this compound synthesis, the Suzuki-Miyaura coupling is particularly advantageous due to the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required boronic acid or ester reagents.[1][4]

The general approach involves the coupling of a 2-haloimidazole with a 2-imidazolylboronic acid or its ester derivative. Alternatively, a palladium-catalyzed homocoupling of a 2-haloimidazole can be employed to synthesize symmetrical 2,2'-biimidazoles.

Data Presentation: Suzuki-Miyaura Coupling of Haloimidazoles

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles with various aryl and heteroaryl boronic acids. While not exclusively for this compound synthesis, this data provides a strong indication of the reaction's applicability and efficiency for coupling imidazole moieties.

EntryHaloimidazoleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodoimidazolePhenylboronic acidPd(OAc)₂ (2.5)SPhos (6)K₂CO₃1,4-Dioxane (B91453)/H₂O801295
22-Bromoimidazole4-Methoxyphenylboronic acidPd(OAc)₂ (2.5)SPhos (6)K₂CO₃1,4-Dioxane/H₂O1001688
34-Bromo-1H-imidazole3-Thienylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄Toluene1101292
42-Chloro-1-methylimidazole2-Pyridylboronic acidPd(OAc)₂ (5)RuPhos (10)Cs₂CO₃THF802475

Experimental Protocols

Representative Protocol for the Suzuki-Miyaura Cross-Coupling of an Unprotected 2-Haloimidazole

This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles and can be applied to the synthesis of this compound derivatives.[5]

Materials:

  • 2-Haloimidazole (e.g., 2-bromoimidazole) (1.0 equiv)

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2.5 mol%)

  • SPhos (6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add the 2-haloimidazole, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Mandatory Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Haloimidazole & Imidazoleboronic Ester Heating Heating under Inert Atmosphere Reactants->Heating Catalyst System Pd(OAc)2 / SPhos Catalyst System->Heating Base K2CO3 Base->Heating Solvent Dioxane / H2O Solvent->Heating Quenching Quenching & Extraction Heating->Quenching Purification Column Chromatography Quenching->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives via Suzuki-Miyaura coupling.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 2-Haloimidazole Pd(II)_Complex Imidazolyl-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [Imidazolyl-B(OR)2]-, Base Diimidazolyl_Pd(II) Diimidazolyl-Pd(II)(L2) Transmetalation->Diimidazolyl_Pd(II) Reductive_Elimination Reductive Elimination Diimidazolyl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Biimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,2'-biimidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the improved method with glyoxal (B1671930) and an ammonium (B1175870) salt.

Question: My reaction yield is significantly lower than the reported 40-55% range. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Incorrect pH: The pH of the reaction mixture is crucial. After the reaction is complete, the pH should be adjusted to a range of 5-7.[1] If the pH is too high (alkaline), the this compound product can form a salt and partially dissolve in water, leading to a lower isolated yield.[1] Conversely, a very low pH may not favor the precipitation of the product.

  • Suboptimal Reaction Temperature: The temperature during the addition of the aqueous glyoxal solution to the ammonium salt slurry should be maintained between 30-60°C.[1] Temperatures exceeding this range can lead to the decomposition of the ammonium salt, generating ammonia (B1221849) gas and reducing the yield of the desired product.[1]

  • Incomplete Reaction: Ensure the reaction has proceeded to completion. After the addition of glyoxal, it is recommended to stir the reaction mixture for an additional 0-5 hours at room temperature.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Purity of Reagents: The purity of the glyoxal and the ammonium salt is important. Impurities can lead to the formation of undesired byproducts and reduce the overall yield. Use reagents of high purity for best results.

  • Inefficient Purification: The product is a brown-colored solid that needs to be thoroughly washed to remove impurities.[1] Alternating washes with an organic solvent like acetone (B3395972) and distilled water are effective in purifying the product.[1] Inadequate washing can leave impurities and affect the final yield and purity.

Question: I am observing the formation of a significant amount of byproducts. What are they and how can I minimize their formation?

Answer: The primary side reactions in this synthesis can lead to the formation of other imidazole-related compounds or polymers. To minimize byproduct formation:

  • Control Stoichiometry: Use an excess of the ammonium salt relative to glyoxal. This ensures that the glyoxal is more likely to react to form the desired this compound. The patent examples use a significant molar excess of the ammonium salt.[1]

  • Slow Addition of Glyoxal: Add the aqueous glyoxal solution dropwise to the vigorously stirred ammonium salt slurry.[1] This slow addition helps to maintain a consistent reaction temperature and prevents localized high concentrations of glyoxal, which could favor polymerization or other side reactions.

  • Maintain Optimal Temperature: As mentioned previously, keeping the reaction temperature within the 30-60°C range is crucial to prevent the decomposition of reactants and the formation of byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best ammonium salt to use for the synthesis of this compound?

A1: Several ammonium salts can be used, including ammonium acetate (B1210297), ammonium benzoate, and ammonium formate.[1] Ammonium acetate is commonly cited and has been shown to produce high yields.[1][2] The choice may also depend on cost and availability.

Q2: Why is the Fieselmann method using anhydrous ammonia gas not recommended?

A2: The Fieselmann method, which reacts aqueous glyoxal with anhydrous ammonia gas, has several disadvantages. It is a hazardous procedure due to the use of toxic ammonia gas.[1] The reaction is difficult to control, as the solid product can block the ammonia gas inlet.[1] Furthermore, the reported yield is significantly lower, at around 33%.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.[1]

Q4: What is the role of pH adjustment at the end of the reaction?

A4: Adjusting the pH to 5-7 is critical for maximizing the precipitation of the this compound product from the aqueous solution.[1] In this pH range, the product is least soluble. If the solution is too alkaline, the product can deprotonate to form a more soluble salt.[1] Q5: Can this synthesis be performed without a catalyst?

A5: Yes, the reaction between glyoxal and an ammonium salt to form this compound is typically performed without an external catalyst.[1]

Data Presentation

Table 1: Comparison of Different Ammonium Salts on the Yield of this compound

Ammonium SaltMolar Equivalents (relative to Glyoxal)Yield (%)Purity (%)Reference
Ammonium Acetate4.053.2>97[1]
Ammonium Acetate2.6743.1>97[1]
Ammonium Benzoate2.044.6>97[1]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound using Glyoxal and Ammonium Acetate

This protocol is adapted from the high-yield method described in US Patent 6,713,631 B2.[1]

Materials:

  • 40 wt% aqueous glyoxal solution

  • Ammonium acetate

  • Distilled water

  • Acetone

  • Aqueous ammonia (for pH adjustment)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 120 ml of distilled water to 1,092 g (14.2 mol) of ammonium acetate at 40°C to form a slurry.

  • While vigorously stirring the slurry, slowly add 500 g of 40 wt% aqueous glyoxal solution (3.45 mol) dropwise over a period of three hours. Maintain the reaction temperature at 40°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour.

  • Neutralize the reaction mixture by adding distilled water or aqueous ammonia to adjust the pH to a range of 5-7.

  • A brown-colored solid will precipitate. Filter the solid product using a Buchner funnel.

  • Wash the filtered solid alternately with 500 ml of acetone and 500 ml of distilled water. Repeat this washing procedure several times to ensure the removal of unreacted starting materials and byproducts.

  • Dry the purified solid in a vacuum oven to obtain this compound. The expected yield is approximately 82.0 g (53.2%).

Visualizations

experimental_workflow start Start slurry Prepare Ammonium Acetate Slurry (14.2 mol in 120 ml H2O at 40°C) start->slurry add_glyoxal Slowly Add Aqueous Glyoxal (3.45 mol over 3 hours) slurry->add_glyoxal stir Stir at Room Temperature (1 hour) add_glyoxal->stir neutralize Neutralize to pH 5-7 stir->neutralize filter Filter the Solid Product neutralize->filter wash Wash with Acetone and Water filter->wash dry Dry under Vacuum wash->dry end End: Purified this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Obtained check_ph Check Final pH (Should be 5-7) low_yield->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_bad pH is Incorrect (Adjust pH and re-precipitate/wash) check_ph->ph_bad No check_temp Check Reaction Temperature (Should be 30-60°C) temp_ok Temperature is Correct check_temp->temp_ok Yes temp_bad Temperature was too High (Repeat with cooling) check_temp->temp_bad No check_time Check Reaction Time (Stirred for 0-5h post-addition) time_ok Time is Sufficient check_time->time_ok Yes time_bad Time may be insufficient (Increase stirring time in next run) check_time->time_bad No check_purity Check Reagent Purity purity_ok Purity is High check_purity->purity_ok Yes purity_bad Purity is Low (Use higher purity reagents) check_purity->purity_bad No ph_ok->check_temp temp_ok->check_time time_ok->check_purity

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 2,2'-Biimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2,2'-Biimidazole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a heterocyclic organic compound consisting of two imidazole (B134444) rings linked together. It is known to be soluble in polar solvents such as methanol, water, and dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in other organic solvents is generally limited.

Q2: Why am I experiencing difficulty dissolving this compound in my chosen organic solvent?

A2: The low solubility of this compound in many common organic solvents can be attributed to its molecular structure, which features strong intermolecular hydrogen bonding between the N-H groups of the imidazole rings. This creates a stable crystal lattice that is difficult for many solvents to disrupt.

Q3: Can the protonation state of this compound affect its solubility?

A3: Yes, the protonation state of this compound significantly influences its solubility. As a weak base, it can be protonated in acidic conditions or deprotonated in basic conditions. These changes in ionization can alter the intermolecular forces and, consequently, the solubility. For instance, protonation can increase its solubility in polar protic solvents.

Q4: Are there any common derivatives of this compound with improved solubility?

A4: Yes, derivatization is a common strategy to enhance the solubility of this compound. For example, methylation of the imidazole nitrogen atoms to form 1,1'-dimethyl-2,2'-biimidazole can improve its solubility in certain organic solvents.

Troubleshooting Guides

Issue: this compound is not dissolving in my selected organic solvent.

Root Cause Analysis and Solution Workflow:

start Initial Observation: This compound insoluble solvent_check Is the solvent appropriate? (Polar aprotic/protic) start->solvent_check purity_check Is the this compound pure? solvent_check->purity_check Yes change_solvent Action: Select a more polar solvent (e.g., DMSO, DMF, Methanol) solvent_check->change_solvent No method_check Is the dissolution method optimal? purity_check->method_check Yes purify Action: Purify this compound (e.g., recrystallization) purity_check->purify No consider_enhancement Consider Solubility Enhancement Techniques method_check->consider_enhancement Yes optimize_dissolution Action: Optimize dissolution (e.g., sonication, heating) method_check->optimize_dissolution No change_solvent->consider_enhancement purify->consider_enhancement enhancement_options Enhancement Options: - Co-solvency - pH Adjustment - Derivatization consider_enhancement->enhancement_options optimize_dissolution->consider_enhancement start Start: Insoluble this compound in Primary Solvent prepare_stock 1. Prepare a concentrated stock solution of this compound in a good solvent (e.g., DMSO). start->prepare_stock add_stock 2. Add the stock solution dropwise to the primary solvent while vigorously stirring. prepare_stock->add_stock observe 3. Observe for any precipitation. add_stock->observe optimize 4. Optimize the ratio of co-solvent to primary solvent to maintain solubility. observe->optimize optimize->prepare_stock Precipitation Occurs success End: Solubilized this compound optimize->success No Precipitation biimidazole This compound product 1,1'-Dimethyl-2,2'-biimidazole biimidazole->product 1. Deprotonation 2. Methylation base Base (e.g., NaH) base->biimidazole methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->biimidazole

References

Optimizing reaction conditions for metal complex formation with 2,2'-Biimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-biimidazole and its metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of metal complexes with this compound.

Problem 1: Low or No Yield of the Desired Metal Complex

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials (metal salt and this compound).- Optimize Reaction Time and Temperature: Some reactions may require longer durations or gentle heating to go to completion. For instance, the synthesis of some Ru(III)-biimidazole complexes requires heating at 90°C for over 20 hours[1].
Suboptimal pH - Control Deprotonation: The this compound ligand can be deprotonated to form anionic species (Hbiim⁻ and biim²⁻), which affects its coordination to the metal center. The formation of neutral complexes, such as [Cr(Hbiim)₃], can lead to precipitation and may be pH-dependent[2].- Adjust pH: Depending on the desired complex, you may need to work in acidic, neutral, or basic conditions. The use of a base like triethylamine (B128534) can facilitate deprotonation in a controlled manner[2].
Poor Solubility of Reactants or Products - Solvent Selection: this compound and some of its metal complexes have poor solubility in many common solvents[2]. Experiment with different solvents or solvent mixtures. Polar solvents like ethanol (B145695), methanol, and dimethylformamide (DMF) are frequently used[3][4].- Heteroleptic Complexes: To improve solubility, consider synthesizing heteroleptic complexes by including other ligands, such as 1,10-phenanthroline[2].
Side Reactions - Purity of Reagents: Ensure the purity of your this compound ligand and metal salts, as impurities can lead to undesired side products.- Inert Atmosphere: For air- or moisture-sensitive metal salts or complexes, perform the reaction under an inert atmosphere (e.g., argon or nitrogen)[5].
Stoichiometry - Vary Metal-to-Ligand Ratio: The stoichiometry of your reactants can significantly influence the final product. For example, in the synthesis of Ru(III) complexes with this compound, a 1:1 Ru:ligand ratio yielded a single enantiomeric complex, while a 1:3 ratio resulted in a racemic mixture[1].

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reaction Check for Reactant Consumption (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Increase reaction time/temperature incomplete->optimize_conditions Reactants remain check_solubility Observe Reactant/Product Solubility incomplete->check_solubility Reactants consumed final_product Improved Yield optimize_conditions->final_product solubility_issue Poor Solubility check_solubility->solubility_issue change_solvent Change solvent or use co-solvents solubility_issue->change_solvent Precipitation or insolubility observed check_pH Measure pH of reaction mixture solubility_issue->check_pH Homogeneous solution form_heteroleptic Synthesize heteroleptic complex change_solvent->form_heteroleptic change_solvent->final_product form_heteroleptic->final_product pH_issue Suboptimal pH check_pH->pH_issue adjust_pH Adjust pH with acid/base pH_issue->adjust_pH pH is not optimal check_stoichiometry Verify Metal:Ligand Ratio pH_issue->check_stoichiometry pH is optimal adjust_pH->final_product stoichiometry_issue Incorrect Stoichiometry check_stoichiometry->stoichiometry_issue vary_ratio Vary metal:ligand ratio stoichiometry_issue->vary_ratio Ratio not optimized stoichiometry_issue->final_product Ratio is correct vary_ratio->final_product

Caption: A flowchart for troubleshooting low yields in metal-2,2'-biimidazole complex synthesis.

Problem 2: Difficulty in Isolating and Purifying the Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Product is Highly Soluble - Precipitation: If the complex is soluble in the reaction solvent, try to precipitate it by adding a less polar co-solvent (anti-solvent).- Evaporation: Carefully reduce the volume of the solvent by rotary evaporation to induce crystallization or precipitation.
Product is Amorphous or Oily - Recrystallization: Attempt recrystallization from different solvent systems. Vapor diffusion of a less polar solvent into a solution of the complex can yield crystals[2].- Trituration: If the product is an oil, try triturating it with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to induce solidification.
Presence of Impurities - Washing: Wash the isolated solid with appropriate solvents to remove unreacted starting materials and soluble impurities. The choice of washing solvent is critical to avoid dissolving the product.- Chromatography: For some complexes, column chromatography may be a viable purification method. For instance, chiral complexes can be separated on specialized stationary phases[6]. Ion exchange chromatography can also be used for charged complexes[7].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the synthesis of metal-2,2'-biimidazole complexes?

A1: The choice of solvent is highly dependent on the specific metal salt and the desired complex. Polar solvents are generally preferred.

  • Methanol and Ethanol: These are commonly used and are effective for many syntheses, including those of Ni(II), Co(II), and Ru(III) complexes[1][8][9].

  • Dimethylformamide (DMF): Useful for dissolving the this compound ligand and can be a good solvent for crystallization.

  • Ethylene Glycol: Can be used as a high-boiling point solvent for reactions requiring elevated temperatures, such as in the synthesis of some Ru(II) complexes[5].

  • Water: Aqueous solutions, often acidified, are used in some preparations, particularly for solvothermal syntheses[1].

The solubility of the reactants and the final complex should be considered when selecting a solvent[3].

Q2: How does pH affect the complex formation?

A2: The pH plays a crucial role by influencing the protonation state of the this compound ligand. The ligand has acidic N-H protons that can be removed by a base[2][10].

  • Acidic Conditions: In acidic media, the ligand exists in its fully protonated form (H₂biim). This is often the starting point for complexation reactions[1][8].

  • Neutral/Basic Conditions: The addition of a base can lead to the stepwise deprotonation to form the monoanionic (Hbiim⁻) and dianionic (biim²⁻) forms. These deprotonated forms can act as bridging ligands between metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers[2]. The formation of neutral complexes upon deprotonation can also lead to precipitation from the solution[2].

Q3: My complex is insoluble in most common solvents. How can I characterize it?

A3: Poor solubility is a known challenge with some metal-2,2'-biimidazole complexes, especially homoleptic ones like [Cr(Hbiim)₃][2].

  • Solid-State Characterization: Techniques that do not require dissolution are essential. These include:

    • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the coordinated ligand.

    • Elemental Analysis: To determine the elemental composition of the complex.

    • Powder X-ray Diffraction (PXRD): To assess the crystallinity and phase purity of the bulk sample.

    • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this provides the definitive structure.

  • Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can sometimes provide information on the complex's composition, even with limited solubility[2].

Q4: What are the key spectroscopic signatures to confirm complex formation?

A4: Several spectroscopic techniques are used to confirm the coordination of this compound to a metal center.

Technique Key Observations
¹H NMR - Shift in the chemical shifts of the imidazole (B134444) protons upon coordination.- Broadening of signals can also indicate complexation.
IR Spectroscopy - Changes in the N-H stretching frequency (around 3000-3300 cm⁻¹).- Shifts in the C=N and C=C stretching vibrations of the imidazole rings[11].
UV-Vis Spectroscopy - Appearance of new absorption bands in the visible region due to d-d transitions or metal-to-ligand charge transfer (MLCT) bands[2][10].- Shifts in the ligand-centered π-π* transitions.

Q5: How can I control the formation of monomeric versus polymeric complexes?

A5: The formation of monomeric or polymeric species is influenced by several factors:

  • Stoichiometry: The metal-to-ligand ratio is critical. Using a higher ratio of ligand to metal can favor the formation of monomeric, fully coordinated complexes like [M(H₂biim)₃]ⁿ⁺.

  • pH and Deprotonation: As mentioned, deprotonation of the biimidazole ligand can lead to bridging between metal centers, resulting in polymeric structures. Careful control of pH is necessary to avoid this if monomeric species are desired[2].

  • Ancillary Ligands: The use of other "blocking" or "capping" ligands in the synthesis of heteroleptic complexes can prevent the formation of extended polymeric networks by occupying coordination sites on the metal that would otherwise be available for bridging by the biimidazole ligand[2].

Experimental Protocols

Synthesis of a Ru(III)-2,2'-Biimidazole Complex

This protocol is adapted from the synthesis of cis-[RuCl₂(H₂biim)₂]Cl·4H₂O[1].

Materials:

  • RuCl₃·H₂O

  • This compound (H₂biim)

  • Hydrochloric acid (3.0 M)

Procedure:

  • In a suitable reaction vessel, combine RuCl₃·H₂O and this compound in a 1:1 molar ratio.

  • Add 3.0 M hydrochloric acid.

  • Heat the reaction mixture at 90°C for approximately 20.5 hours.

  • Allow the mixture to cool slowly to room temperature over a period of 20.5 hours.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol and then diethyl ether.

  • Dry the product under vacuum.

Expected Yield: Approximately 45%[1].

Experimental Workflow for Ru(III) Complex Synthesis

ru_synthesis_workflow start Start combine Combine RuCl₃·H₂O and H₂biim (1:1 ratio) start->combine add_hcl Add 3.0 M HCl combine->add_hcl heat Heat at 90°C for 20.5 h add_hcl->heat cool Slowly cool to room temperature over 20.5 h heat->cool filter Collect crystals by filtration cool->filter wash Wash with cold ethanol and diethyl ether filter->wash dry Dry under vacuum wash->dry end Final Product: cis-[RuCl₂(H₂biim)₂]Cl·4H₂O dry->end

Caption: Step-by-step workflow for the synthesis of a Ru(III)-2,2'-biimidazole complex.

Synthesis of a Ni(II)-2,2'-Biimidazole Complex

This is a general protocol based on the synthesis of trans-[Ni(H₂biim)₂(H₂O)₂]Cl₂[12].

Materials:

  • NiCl₂·6H₂O

  • This compound (H₂biim)

  • Ethanol

Procedure:

  • Dissolve NiCl₂·6H₂O in ethanol.

  • In a separate flask, dissolve this compound in ethanol (a 1:2 metal-to-ligand molar ratio is a good starting point). Gentle heating may be required to fully dissolve the ligand.

  • Slowly add the ligand solution to the nickel salt solution with stirring.

  • A precipitate may form immediately or upon standing. The mixture can be refluxed for a period (e.g., 1-2 hours) to ensure the reaction is complete[13].

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with ethanol and then diethyl ether.

  • Dry the complex in a desiccator or under vacuum.

Quantitative Data Summary

Table 1: Examples of Reaction Conditions and Yields for Metal-2,2'-Biimidazole Complexes

Metal ComplexMetal SaltLigand(s)Stoichiometry (Metal:Ligand)SolventConditionsYieldReference
cis-[RuCl₂(H₂biim)₂]Cl·4H₂ORuCl₃·H₂OH₂biim1:13.0 M HCl90°C, 20.5 h~45%[1]
{cis-[RuCl₂(H₂biim)₂]Cl}₂·4H₂ORuCl₃·H₂OH₂biim1:33.0 M HCl90°C, 20.5 h~30%[1]
--INVALID-LINK--₃CrCl₃·3THF, AgNO₃H₂biim1:1 (Cr:[Ag(H₂biim)]NO₃)MethanolRoom Temp.Good[2]
[Cr(Hbiim)₃][Cr(H₂biim)₃]³⁺Triethylamine (vapor diffusion)-MethanolRoom Temp.61%[2]
Ni(RSO₃)₂·6H₂ONi(ClO₄)₂·6H₂OToluene-4-sulfonate-EthanolRoom Temp.77%[8]

References

Troubleshooting low purity in the synthesis of 2,2'-Biimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-biimidazole. Our aim is to help you overcome common challenges, such as low purity and yield, to achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My final product is a brown, impure solid instead of the expected off-white to light yellow powder. What causes this discoloration and low purity?

A1: The brown color is a common issue in this compound synthesis and typically indicates the presence of polymeric byproducts or other impurities. The primary causes include:

  • Reaction Control: The reaction between glyoxal (B1671930) and an ammonia (B1221849) source can be vigorous. Poor temperature control or localized high concentrations of reagents can lead to the formation of complex, colored side products. The older Fieselmann method, which uses anhydrous ammonia gas, is particularly prone to this issue due to difficulties in controlling the reaction.[1]

  • pH during Workup: Improper pH control during the neutralization step is a critical factor. If the pH of the reaction mixture exceeds 7, the this compound product can form a partially water-soluble metal salt, leading to product loss and potential degradation.[1]

  • Purity of Starting Materials: The purity of the glyoxal solution is important. Impurities in the starting materials can lead to the formation of undesired byproducts.

Q2: I'm experiencing a much lower yield than reported in the literature. What are the most common reasons for this?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Ammonia Source: The use of anhydrous ammonia gas is known to result in lower yields (around 33%) and is difficult to handle.[1] Switching to an ammonium (B1175870) salt, such as ammonium acetate (B1210297), can significantly improve yields to a range of 43-54%.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress can help in determining the optimal reaction duration.

  • Product Loss During Workup: As mentioned in A1, if the pH of the solution becomes basic (pH > 7) during neutralization, the product can be lost due to the formation of a soluble salt.[1] Additionally, insufficient washing of the precipitate can leave impurities, while excessive washing can lead to some product loss.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most commonly cited method for purifying the crude brown precipitate of this compound is a thorough washing procedure. This involves alternately washing the filtered solid with an organic solvent, such as acetone (B3395972), and distilled water.[1] For higher purity, recrystallization can be employed. While specific solvents for this compound recrystallization are not extensively detailed in the provided literature, general techniques such as two-solvent recrystallization can be adapted. Ethanol (B145695) has also been mentioned as a potential recrystallization solvent.[2]

Q4: Can you recommend a reliable and high-yielding synthesis protocol for this compound?

A4: A well-documented and reliable method is the reaction of an aqueous glyoxal solution with an ammonium salt, such as ammonium acetate. This method is safer and provides higher yields compared to using anhydrous ammonia.[1] A detailed experimental protocol based on this method is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield (< 40%) 1. Use of anhydrous ammonia. 2. pH > 7 during neutralization. 3. Incomplete reaction.1. Use ammonium acetate as the ammonia source. 2. Carefully neutralize the reaction mixture with aqueous ammonia or distilled water to a pH of 5-7.[1] 3. Ensure the reaction is stirred for the recommended duration (e.g., 0-5 hours at room temperature after addition of glyoxal).[1]
Product is a Dark Brown or Tarry Solid 1. Poor reaction control (especially with anhydrous ammonia). 2. Localized overheating. 3. Impure glyoxal.1. Use the ammonium acetate method for better control.[1] 2. Add the glyoxal solution slowly and dropwise to the ammonium salt slurry with vigorous stirring to dissipate heat.[1] 3. Use a high-purity grade of glyoxal.
Difficulty in Filtering the Product 1. Very fine precipitate. 2. Tarry consistency of the product.1. Allow the precipitate to age in the mother liquor for a longer period before filtration to increase particle size. 2. Ensure thorough washing with acetone to remove soluble tarry impurities.
Product Purity is < 97% after Washing 1. Inadequate washing. 2. Entrapment of impurities in the crystal lattice.1. Repeat the alternating washing steps with acetone and distilled water. 2. Perform a recrystallization from a suitable solvent system (e.g., ethanol or a two-solvent system).

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes from various examples of this compound synthesis using an ammonium salt.

Ammonium Salt Equivalents of Ammonium Salt Stirring Time at RT (hours) Yield (%) Purity (%)
Ammonium Benzoate2.0144.6> 97
Ammonium Acetate2.67550.9> 97
Ammonium Formate3.0143.1> 97
Ammonium Acetate4.0053.2> 97

Data sourced from US Patent 6,713,631 B2.[1]

Experimental Protocols

Synthesis of this compound via the Ammonium Acetate Method

This protocol is adapted from a reliable and high-yielding procedure.[1][2]

Materials:

  • Ammonium acetate

  • 40 wt% aqueous glyoxal solution

  • Distilled water

  • Acetone

  • Aqueous ammonia (for pH adjustment, if necessary)

Procedure:

  • Preparation of Ammonium Acetate Slurry: In a suitable reaction vessel equipped with a stirrer, add 120 ml of distilled water to 1,092 g (14.2 mol, 4.0 eq.) of ammonium acetate at 40°C.

  • Addition of Glyoxal: While vigorously stirring the ammonium acetate slurry, slowly add 500 g of 40 wt% aqueous glyoxal (3.45 mol) dropwise over a period of three hours. Maintain the temperature at 40°C during the addition.

  • Reaction Completion: Once the addition of glyoxal is complete, continue to stir the reaction mixture.

  • Neutralization: Immediately after the addition is finished, neutralize the reaction mixture by adding distilled water to adjust the pH to a range of 5-7.

  • Precipitation and Filtration: A brown colored solid will precipitate. Collect the solid product by filtration.

  • Washing and Purification: Wash the filtered solid alternately with 500 ml of acetone and 500 ml of distilled water. Repeat this washing procedure several times.

  • Drying: Dry the purified product to obtain this compound. The expected yield is approximately 82.0 g (53.2%).[2]

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis A Prepare Ammonium Acetate Slurry (1092g in 120ml H2O at 40°C) B Slowly Add Aqueous Glyoxal (500g of 40% solution over 3 hours) A->B Vigorous Stirring C Neutralize to pH 5-7 (with distilled water) B->C Immediately after addition D Filter the Brown Precipitate C->D E Wash Alternately (with 500ml Acetone and 500ml Water) D->E Repeat several times F Dry the Final Product E->F

A schematic representation of the synthesis and purification process for this compound.

Troubleshooting Logic for Low Purity

G Troubleshooting Low Purity in this compound Synthesis Start Start: Impure (Brown) Product Check_pH Was pH during neutralization > 7? Start->Check_pH pH_Yes Product may have formed a soluble salt. Optimize neutralization to pH 5-7. Check_pH->pH_Yes Yes Check_Washing Was the product washed thoroughly with acetone and water? Check_pH->Check_Washing No pH_Yes->Check_Washing Washing_No Perform additional alternating washes with acetone and water. Check_Washing->Washing_No No Check_Reaction_Control Was glyoxal added slowly with vigorous stirring? Check_Washing->Check_Reaction_Control Yes Washing_No->Check_Reaction_Control Reaction_Control_No Improve reaction control: - Slow, dropwise addition of glyoxal - Ensure vigorous stirring Check_Reaction_Control->Reaction_Control_No No Consider_Recrystallization Consider recrystallization for higher purity. Check_Reaction_Control->Consider_Recrystallization Yes Reaction_Control_No->Consider_Recrystallization End Pure Product Consider_Recrystallization->End

A decision-making diagram to troubleshoot and resolve issues of low purity in the synthesis.

References

How to prevent the formation of side products in 2,2'-Biimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2'-Biimidazole (H₂biim) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on the prevention of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the reaction of glyoxal (B1671930) with an ammonia (B1221849) source. A widely used approach employs aqueous glyoxal and an ammonium (B1175870) salt, which is considered safer and easier to control than using anhydrous ammonia gas.[1] The reaction is typically performed in an aqueous medium, and the product precipitates as a solid.[1]

Q2: What are the typical side products in this synthesis?

A2: The primary side products are imidazole (B134444), imidazole-2-carboxaldehyde, and various oligomers or polymers.[2] These arise from competing condensation pathways of glyoxal, especially at higher concentrations.[2] The self-reaction of glyoxal can lead to the formation of acetals and oligomers, which can be a significant bottleneck in achieving high yields of the desired this compound.[2]

Q3: How does reactant concentration affect the formation of side products?

A3: The initial concentration of glyoxal is a critical factor. Lower concentrations of glyoxal favor the desired imidazole-forming pathway over the competing acetal/oligomer formation.[2] Studies have shown that the yield of imidazole products is inversely proportional to the initial glyoxal concentration.[2]

Q4: What is the role of pH in the reaction?

A4: After the initial reaction, the mixture is typically neutralized to a pH of 5-7.[1][3] This step is crucial for precipitating the this compound product. While some studies suggest that pH doesn't significantly affect the yields of imidazole products, controlling the pH during workup is essential for isolation.[2]

Q5: Are there any catalysts that can improve the reaction?

A5: While the traditional glyoxal-ammonia reaction is often performed without a metal catalyst, copper catalysts have been widely used in the synthesis of various imidazole and benzimidazole (B57391) derivatives.[4][5][6][7] Copper catalysts can facilitate N-arylation and coupling reactions, which are key steps in forming the imidazole ring in more complex systems. For the basic synthesis of this compound, controlling reaction conditions is often more critical than catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of this compound High concentration of glyoxal leading to oligomerization.[2]Perform a slow, dropwise addition of a dilute aqueous glyoxal solution (e.g., 20 wt%) to the ammonium salt slurry.[1] Maintaining a low instantaneous concentration of glyoxal minimizes self-condensation.[2]
Reaction temperature is too high or too low.Maintain the reaction temperature in the optimal range of 30-60°C during the addition of glyoxal.[1] Temperatures above this range can lead to the decomposition of the ammonium salt.[1]
Product is highly colored (dark brown/black) and difficult to purify Formation of polymeric side products and other colored impurities.Ensure thorough washing of the crude product. Alternate washing with an organic solvent like acetone (B3395972) and distilled water can effectively remove many impurities.[1]
Incomplete reaction or presence of unreacted starting materials.After the addition of glyoxal, allow the reaction to stir for an extended period (e.g., 5 hours) at room temperature to ensure the reaction goes to completion.[1]
Formation of multiple spots on TLC, indicating several byproducts Kinetic competition between different reaction pathways.[2]In addition to controlling the glyoxal concentration, ensure the pH is properly adjusted to 5-7 during workup to selectively precipitate the desired product.[1]
Use of anhydrous ammonia gas, which is difficult to control.[1]Switch to a safer and more controllable ammonia source, such as an ammonium salt (e.g., ammonium acetate (B1210297), ammonium benzoate).[1]
Reaction fails to initiate or proceeds very slowly Low reaction temperature.While high temperatures can be detrimental, the reaction should be maintained at a minimum of around 30-40°C to ensure a reasonable reaction rate.[1]
Optimization of Reaction Conditions

The yield and purity of this compound are highly sensitive to reaction parameters. The following table summarizes the impact of key variables.

ParameterConditionEffect on Yield/PurityReference
Ammonium Salt Ammonium AcetateYields of ~53% with purity >97% have been reported.[1]
Ammonium BenzoateYields of ~45% with purity >97% have been reported.[1]
Glyoxal Addition Slow, dropwise addition over 2-4 hours.Maximizes yield by minimizing side reactions.[1][1]
Rapid additionLowers yield due to increased oligomerization.[2][2]
Temperature 30-60°C during additionOptimal range for yield and minimizing ammonium salt decomposition.[1]
> 60°CLowered yield and generation of ammonia gas.[1]
Final pH 5-7Crucial for effective precipitation and isolation of the product.[1]

Experimental Protocols & Visualizations

Recommended Synthetic Protocol

This protocol is based on a high-yield, safe, and easily controlled method using an ammonium salt.[1]

Materials:

  • Ammonium acetate (4.0 eq.)

  • 20 wt% aqueous glyoxal solution (1.0 eq.)

  • Distilled water

  • Aqueous ammonia

  • Acetone

Procedure:

  • Add 120 ml of distilled water to 1,092 g (14.2 mol, 4.0 eq.) of ammonium acetate in a suitable reaction vessel at 40°C to form a slurry.[1][3]

  • Slowly add 500 g of 20 wt% aqueous glyoxal (3.45 mol) dropwise to the slurry over 3 hours while stirring vigorously.[1][3] Maintain the temperature at 40°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture for an additional 5 hours at room temperature.[1]

  • Neutralize the reaction mixture with aqueous ammonia to adjust the pH to between 5 and 7.[1][3]

  • Filter the resulting brown solid precipitate.[1][3]

  • Wash the solid alternately with 500 ml of acetone and 500 ml of distilled water.[1][3] Repeat this washing procedure several times.

  • Dry the purified solid to obtain 2,2'-bi-1H-imidazole. This procedure can yield up to 53.2% with a purity of not less than 97%.[1]

Visual Workflow and Pathway Diagrams

TroubleshootingWorkflow Start Start: Low Yield or High Impurity Check_Glyoxal Check Glyoxal Concentration & Addition Rate Start->Check_Glyoxal Check_Temp Verify Reaction Temperature (30-60°C) Start->Check_Temp Check_pH Confirm Final pH is 5-7 Start->Check_pH Check_Washing Review Washing Procedure Start->Check_Washing Slow_Addition Action: Use dilute glyoxal, add dropwise over 2-4h Check_Glyoxal->Slow_Addition [If too fast/ concentrated] Adjust_Temp Action: Adjust temp to 40°C during addition Check_Temp->Adjust_Temp [If out of range] Adjust_pH Action: Neutralize with aqueous ammonia Check_pH->Adjust_pH [If incorrect] Improve_Washing Action: Alternate washing with Acetone and Water Check_Washing->Improve_Washing [If impure] Result Result: Improved Yield & Purity Slow_Addition->Result Adjust_Temp->Result Adjust_pH->Result Improve_Washing->Result

Caption: Troubleshooting workflow for optimizing this compound synthesis.

ReactionPathways Reactants Glyoxal + NH₄⁺ Intermediate Key Intermediates (e.g., diaminoethanediol) Reactants->Intermediate Desired_Product Desired Pathway: This compound Intermediate->Desired_Product Side_Products Side Pathway: Oligomers & Other Imidazoles Intermediate->Side_Products Condition1 Condition: Low [Glyoxal] Condition1->Desired_Product Favors Condition2 Condition: High [Glyoxal] Condition2->Side_Products Favors

Caption: Competing reaction pathways in this compound synthesis.

References

Technical Support Center: Enhancing the Stability of 2,2'-Biimidazole-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the stability of 2,2'-Biimidazole-based catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during your research.

Troubleshooting Guides & FAQs

This section is designed to provide rapid, targeted solutions to specific issues you may encounter during the synthesis and application of this compound-based catalysts.

Frequently Asked Questions (FAQs)

Q1: My homoleptic this compound metal complex has very low solubility. How can I improve this?

A1: The poor solubility of homoleptic [M(H₂biim)₃]ⁿ⁺ complexes is a known issue, often leading to difficulties in characterization and application. Here are two primary strategies to address this:

  • Formation of Heteroleptic Complexes: Introducing other ligands, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy), to create heteroleptic complexes like [M(phen)₂(H₂biim)]ⁿ⁺ can significantly improve solubility and stability. This approach breaks up the extensive hydrogen-bonding networks that can form between homoleptic complexes, which contribute to their low solubility.

  • N-Alkylation of the Biimidazole Ligand: Methylating the nitrogen atoms of the this compound ligand can also enhance the solubility of the resulting metal complexes.

Q2: I'm observing a decrease in catalytic activity over time. What are the likely causes of deactivation for my this compound-based catalyst?

A2: Catalyst deactivation can occur through several mechanisms. For catalysts based on this compound, particularly when supported, you should consider the following:

  • Poisoning: The nitrogen atoms in the biimidazole ligand can be susceptible to poisoning by impurities in the reactants or solvent. For supported catalysts, such as platinum on carbon, poisons can block the active metal sites.

  • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is particularly relevant in high-temperature reactions or when using organic substrates that can polymerize.

  • Sintering: At elevated temperatures, the active metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area.

  • Leaching: The active metal complex may detach from the support and dissolve into the reaction medium.

  • Support Oxidation: If you are using a carbon-based support, it can be susceptible to oxidation, especially at high potentials in electrochemical applications. This can lead to the loss of the active catalyst.

Q3: Can I regenerate my deactivated this compound-based catalyst?

A3: Regeneration is often possible, depending on the deactivation mechanism. For supported catalysts like Pt on carbon (Pt/C):

  • For Coking: A common regeneration method is controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step to restore the active metal.

  • For Poisoning: Regeneration can be more challenging. A mild regeneration method involving air oxidation at 200°C followed by H₂ reduction at 180°C has been shown to be effective for some poisons. For sulfur poisoning of Pt catalysts, dynamic potential scanning has been demonstrated as a regeneration technique.

Q4: My catalyst synthesis is resulting in a low yield. What are some common pitfalls?

A4: Low yields in the synthesis of this compound and its metal complexes can arise from several factors:

  • Side Reactions: In the synthesis of the this compound ligand itself from glyoxal (B1671930) and ammonia, competing side reactions can occur.

  • Poorly Controlled pH: The deprotonation of the this compound ligand is pH-sensitive. Improper pH control during complexation can lead to the formation of undesired

Technical Support Center: Refining Purification Techniques for 2,2'-Biimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,2'-biimidazole and its derivatives.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound and its derivatives.

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound and its derivatives are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: this compound is a polar molecule. How does this affect its purification by column chromatography?

A2: The polarity of this compound can lead to strong interactions with polar stationary phases like silica (B1680970) gel, potentially causing poor separation and peak tailing. To mitigate this, it is often necessary to use a more polar mobile phase or add a basic modifier, such as triethylamine (B128534), to the eluent to reduce interactions with acidic silanol (B1196071) groups on the silica surface. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective technique.

Q3: What are some common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as glyoxal (B1671930) and ammonium (B1175870) salts, as well as side-products from polymerization or incomplete reactions. The crude product is often described as a brown solid, suggesting the presence of colored impurities.

Q4: My purified this compound is still colored. How can I remove colored impurities?

A4: If recrystallization is used, adding activated charcoal to the hot solution before filtration can help adsorb colored impurities. For column chromatography, ensuring good separation between the product and the colored bands is crucial. If the color persists, a second purification step using a different technique may be necessary.

Q5: What is a good starting point for selecting a recrystallization solvent for a new this compound derivative?

A5: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, methanol (B129727), ethanol, acetone, ethyl acetate (B1210297), dichloromethane, toluene, and hexanes) at both room temperature and at the solvent's boiling point. An ideal single solvent will show low solubility at room temperature and high solubility when heated. Alternatively, a two-solvent system can be employed, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound and its derivatives.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not a good "good" solvent for your compound.Try a more polar solvent. If the compound is suspected to be a salt, try a more polar protic solvent like water or methanol.
The compound "oils out" instead of crystallizing. The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of your compound. Impurities are present at a high concentration.Add more hot solvent to dilute the solution. Lower the temperature at which crystallization is initiated. If impurities are the issue, consider a preliminary purification by column chromatography.
No crystals form upon cooling. The solution is not supersaturated, or nucleation has not been initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Crystals form too quickly, resulting in a fine powder. The solution is too concentrated, or it is being cooled too rapidly.Add a small amount of hot solvent to redissolve the fine powder and allow the solution to cool more slowly.
The recrystallized product is still impure. The chosen solvent system is not effective at separating the impurities. The cooling was too rapid, trapping impurities.Perform a second recrystallization, possibly with a different solvent system. Ensure the solution cools slowly to allow for selective crystallization.
Low recovery of the purified product. Too much solvent was used, leading to significant loss of the product in the mother liquor. The compound has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound. Cool the solution in an ice bath to minimize the solubility of the product. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase. For silica gel chromatography, this can be done by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol mixture).
The compound runs with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexanes in an ethyl acetate/hexanes mixture).
Poor separation of the product from impurities. The chosen mobile phase does not provide adequate resolution.Optimize the mobile phase composition by testing different solvent systems using Thin Layer Chromatography (TLC). A shallower solvent gradient during elution can also improve separation.
Streaking or tailing of the spot/band. The compound is interacting too strongly with the stationary phase. This is common for basic compounds like imidazoles on acidic silica gel. The column may be overloaded.Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia (B1221849) to the mobile phase. Use a less acidic stationary phase like neutral alumina. Ensure the amount of crude material is appropriate for the column size.
The collected fractions are still impure. Fractions were not collected carefully, leading to mixing of components. The separation on the column was not complete.Collect smaller fractions and analyze each one by TLC before combining. Re-purify the mixed fractions using a different mobile phase or a different chromatographic technique (e.g., HILIC).

Data Presentation

Due to the limited availability of direct comparative studies on the purification of this compound, the following tables present representative quantitative data for the purification of related imidazole (B134444) and biimidazole derivatives to illustrate the typical yields and purities that can be achieved with different methods.

Table 1: Representative Data for Recrystallization of Imidazole Derivatives

CompoundCrude PurityRecrystallization Solvent(s)Yield (%)Final PurityReference
This compound complexN/AMethanol/tert-Butyl methyl ether (vapor diffusion)66Crystalline[1]
This compound complexN/AMethanol/Diethyl ether (vapor diffusion)GoodCrystalline[1]
4,4'-dipropyl-2,2'-biimidazole-5,5'-dicarboxylateN/AMethanol28Crystalline (needles)

Table 2: Representative Data for Column Chromatography of Imidazole Derivatives

CompoundStationary PhaseMobile Phase / EluentYield (%)PurityReference
Substituted benzimidazole (B57391)Silica gelEthyl acetate / n-hexane (1:1)94>95% (by NMR)[2]
1,1'-bis(SEM)-2,2'-biimidazole derivativeSilica gelHexane / Ethyl acetate (3:1 to 1:3)51N/A
2-Aminoimidazole derivativesSilica gelMethanol / Dichloromethane (5-10%)High>95%

Table 3: Purity of Commercially Available this compound

SupplierPurity SpecificationAnalytical Method
Supplier A>98.0%HPLC
Supplier Bmin. 98.0 area%HPLC

Experimental Protocols

The following are detailed, generalized protocols for the key purification techniques discussed. Note: These are starting points and may require optimization for your specific this compound derivative.

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube in a sand bath or water bath and observe the solubility. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator, oven, or under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography on Silica Gel
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), test various solvent systems to find one that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. For this compound derivatives, solvent systems such as ethyl acetate/hexanes or methanol/dichloromethane are good starting points. If streaking occurs, consider adding 0.1-1% triethylamine to the mobile phase.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column with a pipette.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. You can use a constant mobile phase composition (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection and Analysis: Collect the eluting solvent in a series of fractions. Monitor the composition of the fractions by TLC.

  • Product Recovery: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Experimental Workflow for Purification of a Crude Solid

experimental_workflow General Purification Workflow for a Crude Solid crude Crude this compound Derivative dissolve Dissolve in a suitable solvent crude->dissolve filter_insoluble Filter to remove insoluble impurities dissolve->filter_insoluble purification_choice Choose Purification Method filter_insoluble->purification_choice recrystallization Recrystallization purification_choice->recrystallization Crystalline solid column_chromatography Column Chromatography purification_choice->column_chromatography Non-crystalline or complex mixture sublimation Sublimation purification_choice->sublimation Thermally stable & volatile pure_solid Pure this compound Derivative recrystallization->pure_solid column_chromatography->pure_solid sublimation->pure_solid analyze Analyze Purity (e.g., HPLC, NMR) pure_solid->analyze

Caption: A general workflow for the purification of a crude solid compound.

Troubleshooting Flowchart for Recrystallization

troubleshooting_recrystallization Recrystallization Troubleshooting start Start Recrystallization oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form upon cooling? oiling_out->no_crystals No add_solvent Add more hot solvent and cool slowly oiling_out->add_solvent Yes impure_product Product is still impure? no_crystals->impure_product No induce_crystallization Scratch flask or add seed crystal no_crystals->induce_crystallization Yes success Successful Purification impure_product->success No recrystallize_again Perform a second recrystallization impure_product->recrystallize_again Yes add_solvent->oiling_out change_solvent Try a different solvent system change_solvent->start concentrate Evaporate some solvent and re-cool induce_crystallization->concentrate concentrate->no_crystals recrystallize_again->change_solvent

Caption: A troubleshooting guide for common issues in recrystallization.

Logical Diagram for Selecting Chromatography Conditions

chromatography_selection Selecting Column Chromatography Conditions start Start: Crude Mixture tlc Run TLC with various solvent systems start->tlc rf_check Is Rf of the desired spot between 0.2 and 0.4? tlc->rf_check separation_check Is there good separation from impurities? rf_check->separation_check Yes adjust_polarity Adjust mobile phase polarity rf_check->adjust_polarity No try_new_system Try a different solvent system separation_check->try_new_system No tailing_check Is there streaking or tailing? separation_check->tailing_check Yes run_column Run column with the selected mobile phase adjust_polarity->tlc try_new_system->tlc tailing_check->run_column No add_modifier Add a modifier (e.g., triethylamine) tailing_check->add_modifier Yes add_modifier->tlc

Caption: A logical workflow for selecting appropriate column chromatography conditions.

References

Addressing the quenching of fluorescence in 2,2'-Biimidazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Biimidazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of fluorescence quenching in these versatile molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fluorescence quenching in this compound compounds?

A1: Fluorescence quenching in this compound derivatives can stem from several photophysical and chemical processes. The most common causes include:

  • Aggregation-Induced Quenching (AIQ): At high concentrations or in poor solvents, these molecules can aggregate, leading to non-radiative decay pathways and a decrease in fluorescence intensity. For instance, some this compound-based polymers show diminished fluorescence in solvent mixtures with increasing water content due to chain aggregation.[1]

  • Photoinduced Electron Transfer (PET): The fluorescence of this compound compounds can be quenched by the presence of electron-donating or electron-accepting moieties, including metal ions like Cu²⁺.[1]

  • Twisted Intramolecular Charge Transfer (TICT): In the excited state, rotation around the single bond connecting the two imidazole (B134444) rings can lead to a non-planar, twisted conformation. This TICT state is often non-emissive or weakly emissive, providing a non-radiative decay channel.

  • Protonation/Deprotonation Events (pH Effects): The imidazole nitrogens are susceptible to protonation and deprotonation depending on the pH of the medium. These different ionic species (protonated, neutral, and deprotonated) exhibit distinct photophysical properties, and some forms may be non-fluorescent.[2]

  • Vibrational Quenching from N-H Bonds: The high-frequency stretching vibrations of the N-H bonds in the imidazole rings can efficiently deactivate the excited state through non-radiative pathways, quenching fluorescence or phosphorescence.[3]

  • Complex Formation (Static Quenching): Formation of a non-fluorescent complex between the this compound compound and another molecule (a quencher) in the ground state can prevent fluorescence emission upon excitation.

Q2: How does the solvent environment affect the fluorescence of my this compound compound?

A2: The solvent environment plays a critical role in the fluorescence properties of this compound derivatives due to several factors:

  • Solvent Polarity (Solvatochromism): Changes in solvent polarity can alter the energy levels of the ground and excited states of the fluorophore, leading to shifts in the absorption and emission spectra. For some this compound derivatives, a change in solvent from THF to acetonitrile (B52724) or ethanol (B145695) can cause shifts in the emission wavelength.[4]

  • Solvent Viscosity: In some cases, increased solvent viscosity can restrict intramolecular rotations, inhibiting the formation of non-emissive TICT states and leading to enhanced fluorescence.

  • Specific Solute-Solvent Interactions: Hydrogen bonding between the imidazole N-H groups and solvent molecules can influence the excited state dynamics and, consequently, the fluorescence quantum yield.

Q3: My compound's fluorescence is quenched. How can I troubleshoot this?

A3: A logical approach to troubleshooting fluorescence quenching is essential. The following workflow can help you identify the cause and find a potential solution.

troubleshooting_workflow Troubleshooting Fluorescence Quenching start Fluorescence Signal is Weak or Absent check_concentration Is the concentration too high or too low? start->check_concentration check_solvent Is the compound aggregated in the solvent? start->check_solvent check_ph Is the pH optimal? start->check_ph check_quencher Is there a potential quencher present? start->check_quencher dilute Dilute the sample and re-measure. check_concentration->dilute Too High (Aggregation) concentrate Concentrate the sample and re-measure. check_concentration->concentrate Too Low end_good Fluorescence Restored dilute->end_good end_bad Quenching Persists dilute->end_bad concentrate->end_good concentrate->end_bad change_solvent Try a different solvent or solvent mixture. check_solvent->change_solvent Yes change_solvent->end_good change_solvent->end_bad adjust_ph Adjust the pH and re-measure. check_ph->adjust_ph No adjust_ph->end_good adjust_ph->end_bad remove_quencher Purify the sample or add a chelating agent (for metal ions). check_quencher->remove_quencher Yes remove_quencher->end_good remove_quencher->end_bad structural_modification Consider structural modification (e.g., N-methylation). end_bad->structural_modification

A step-by-step workflow for troubleshooting fluorescence quenching.

Q4: Can I prevent fluorescence quenching through molecular design?

A4: Yes, strategic molecular design can significantly mitigate fluorescence quenching:

  • N-Alkylation/Arylation: Replacing the acidic N-H protons with alkyl or aryl groups (e.g., methylation) can prevent pH-dependent quenching and quenching due to N-H vibrations. It can also influence the compound's solubility and aggregation tendency.

  • Increasing Structural Rigidity: Introducing bulky substituents or creating a more planar, rigid structure can inhibit the intramolecular rotations that lead to non-emissive TICT states.

  • Introducing Electron-Withdrawing or -Donating Groups: The strategic placement of substituents can tune the electronic properties of the molecule, potentially increasing the fluorescence quantum yield.[5]

Data Presentation

Table 1: Optical Properties of 1,1',5,5'-Tetraaryl-2,2'-biimidazole Derivatives in Different Solvents [4]

CompoundSolventλmax (nm)ε (M-1cm-1)λem (nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (ΦF)
1,1',5,5'-Tetraphenyl-2,2'-bipyrrole THF34221,2004739,8400.87
1,1',5,5'-Tetraphenyl-2,2'-biimidazole THF31821,3004409,840Lower than bipyrrole derivative
Acetonitrile31422,10043910,200Not Reported
Ethanol31321,30044010,400Not Reported
1,1'-Diphenyl-5,5'-dinaphthyl-2,2'-biimidazole THF33025,5004519,230Lower than bipyrrole derivative
1,1'-Diphenyl-2,2'-bibenzo[d]imidazole THF33834,7004005,140Lower than bipyrrole derivative
1-Phenyl-2-(1,5-diphenylimidazol-2-yl)benzo[d]imidazole THF32929,2004166,940Lower than bipyrrole derivative

Note: The original paper states that the fluorescence quantum yields of the biimidazole derivatives were lower than that of the bipyrrole reference compound but does not provide specific values.[4]

Experimental Protocols

Protocol 1: Synthesis of 1,1',5,5'-Tetraphenyl-2,2'-biimidazole

This protocol is adapted from the literature for the synthesis of substituted biimidazoles.[6]

  • Starting Material Synthesis (2-iodo-1,5-diphenylimidazole): Synthesize the precursor, 2-iodo-1,5-diphenylimidazole, according to established literature procedures.

  • Coupling Reaction:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-iodo-1,5-diphenylimidazole in a suitable solvent such as DMF.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) to the solution.

    • Add a suitable base, such as potassium carbonate (K₂CO₃).

    • Heat the reaction mixture to a temperature of 120-140 °C and stir for 24-48 hours.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure 1,1',5,5'-tetraphenyl-2,2'-biimidazole.

Protocol 2: Relative Fluorescence Quantum Yield Determination

This protocol uses a comparative method with a well-characterized fluorescence standard.[7][8]

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to your this compound sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.58) is a common standard for emission in the blue-violet region.[9]

  • Prepare Solutions:

    • Prepare a series of five to six dilute solutions of both the standard and your test sample in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the standard and the test sample.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of your sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

    • nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).

Protocol 3: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

This protocol provides a general outline for TCSPC measurements.[10][11][12]

  • Instrument Setup:

    • Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or pulsed LED) with a high repetition rate and a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).

  • Sample Preparation: Prepare a dilute solution of your this compound compound in a suitable cuvette. The concentration should be low enough to avoid aggregation and inner filter effects.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox suspension) in place of the sample. The IRF represents the time response of the instrument itself.

  • Fluorescence Decay Measurement:

    • Excite the sample with the pulsed light source at an appropriate wavelength.

    • The detector will measure the arrival times of the emitted photons relative to the excitation pulses.

    • Collect data until a sufficient number of photon counts are accumulated in the peak channel to ensure good statistical accuracy.

  • Data Analysis:

    • The collected data will form a histogram of photon arrival times, which represents the fluorescence decay profile.

    • Fit the decay curve, using deconvolution with the measured IRF, to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Visualizations

quenching_mechanisms Common Fluorescence Quenching Pathways for this compound S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation (hν) Aggregation Aggregation S0->Aggregation Quencher Quencher (e.g., Metal Ion, O₂) S1->Quencher Collisional Quenching TICT TICT State S1->TICT Protonation Protonation/Deprotonation (pH) S1->Protonation Vibrations N-H Vibrations S1->Vibrations Fluorescence Fluorescence (Radiative Decay) S1->Fluorescence NonRadiative Non-Radiative Decay Quencher->NonRadiative Aggregation->NonRadiative Static Quenching TICT->NonRadiative Protonation->NonRadiative Vibrations->NonRadiative Fluorescence->S0

Pathways leading to fluorescence quenching in this compound.

References

How to control the pH during the synthesis of 2,2'-Biimidazole complexes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,2'-Biimidazole Complexes

Welcome to the technical support center for the synthesis of this compound (H₂biim) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to controlling pH during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical in the synthesis of this compound complexes?

A1: The this compound (H₂biim) ligand possesses two acidic protons on its imidazole (B134444) rings.[1][2] The protonation state of these sites is highly dependent on the pH of the reaction medium. Controlling the pH allows for the selective formation of different coordination species. The ligand can exist in its fully protonated form (H₂biim), a singly deprotonated form (Hbiim⁻), or a doubly deprotonated form (biim²⁻). Each of these forms exhibits different coordination behaviors and can lead to complexes with varying structures, charges, and properties.[3] For instance, the neutral H₂biim typically acts as a chelating ligand, while the deprotonated forms can also act as bridging ligands between metal centers.

Q2: What are the approximate pKa values for this compound?

A2: The acidity of the imidazole NH groups in this compound increases significantly upon coordination to a metal center. The pKa of free H₂biim is around 11.5.[1][2] However, when coordinated to a metal ion like Ruthenium(II) in a complex such as [Ru(bpy)₂(bim)]²⁺, the pKa₁ for the first deprotonation can drop to approximately 7.2.[1][2] This enhanced acidity is a crucial factor to consider when planning the synthesis and purification of these complexes.

Q3: How can I deprotonate the this compound ligand in a controlled manner?

A3: Controlled deprotonation can be achieved by the careful addition of a suitable base. The choice of base and the stoichiometry are critical. For instance, to obtain a singly deprotonated complex like [Cr(Hbiim)₃], a stoichiometric amount of a base like sodium methoxide (B1231860) (NaOMe) can be used.[3][4] Alternatively, a weaker, volatile base such as triethylamine (B128534) can be employed, often through vapor diffusion, to prevent double deprotonation.[3]

Q4: What is the role of acidic conditions in the synthesis of these complexes?

A4: Acidic conditions are often used to ensure the this compound ligand remains in its fully protonated (H₂biim) form, which can be important for the synthesis of specific cationic complexes. For example, the synthesis of certain ruthenium(III) complexes, such as cis-[RuCl₂(H₂biim)₂]Cl, is carried out in a hydrochloric acid solution (e.g., 3.0 M HCl).[5] The acidic medium prevents the deprotonation of the ligand and can also influence the final structure of the complex obtained.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired complex. Incorrect pH for the target species.- Measure and adjust the pH of the reaction mixture. - For deprotonated species, ensure the complete addition of the appropriate amount of base. - For protonated species, ensure the solution is sufficiently acidic.
Formation of an insoluble precipitate. The complex being synthesized may be poorly soluble at the reaction pH. Homoleptic complexes like [Cr(H₂biim)₃]³⁺ and its deprotonated analogues are known for their poor solubility.[3][6]- Consider changing the solvent to one in which the complex is more soluble. - For homoleptic complexes, consider synthesizing a heteroleptic version (e.g., with phenanthroline ligands) to improve solubility.[3][6] - Adjusting the pH might alter the charge of the complex and improve its solubility.
Difficulty in crystallizing the product. - The product may be a mixture of different protonation states. - Poor solubility of the complex.- Use a buffer to maintain a constant pH during crystallization. - Employ techniques like vapor diffusion of a volatile base (e.g., triethylamine) for controlled deprotonation and crystallization.[3] - For poorly soluble complexes, consider in situ deprotonation during the crystallization process.
The obtained complex is not the expected protonation state. - The base used was too strong or added in excess, leading to multiple deprotonations. - The pH of the solution shifted during the reaction or workup.- Use a weaker base or a stoichiometric amount of a strong base.[3] - Monitor the pH throughout the experiment. - Consider using a buffered solution if the reaction is sensitive to pH changes.

Quantitative Data Summary

The protonation state of the this compound ligand is crucial for determining the final complex structure. The pKa values provide a quantitative measure of the pH ranges in which different species will predominate.

Ligand/Complex pKa Significance Reference
Free this compound (H₂biim)~11.5pKa of the free, uncoordinated ligand.[1][2]
[Ru(bpy)₂(bim)]²⁺pKa₁ ~7.2pKa of the first deprotonation of the coordinated H₂biim ligand.[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Fully Protonated Complex - cis-[RuCl₂(H₂biim)₂]Cl·4H₂O [5]

  • Reactants: RuCl₃·H₂O and this compound (1:1 molar ratio).

  • Solvent: 3.0 M Hydrochloric acid (HCl).

  • Procedure: a. Dissolve RuCl₃·H₂O (e.g., 6.6 mg, 0.03 mmol) and this compound (e.g., 4.1 mg, 0.03 mmol) in 2.5 mL of 3.0 M HCl. b. Heat the reaction mixture at 90 °C for 20.5 hours in a sealed vessel (solvothermal synthesis). c. Slowly cool the mixture to room temperature over 20.5 hours. d. Isolate the resulting green plate-like crystals by filtration.

Protocol 2: Synthesis of a Singly Deprotonated Complex - [Cr(Hbiim)₃] [3]

  • Starting Material: --INVALID-LINK--₃.

  • Base: Triethylamine (a volatile weak base).

  • Procedure: a. Prepare a methanolic solution of --INVALID-LINK--₃. b. Place this solution in a chamber suitable for vapor diffusion. c. In a separate container within the chamber, add an excess of triethylamine. d. Seal the chamber and allow the triethylamine vapor to diffuse into the complex solution. e. The triethylamine will slowly deprotonate the coordinated H₂biim ligands, leading to the crystallization of the neutral [Cr(Hbiim)₃] complex.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the synthesis of this compound complexes.

ph_control_logic cluster_conditions Reaction pH cluster_species Dominant Ligand Species acidic Acidic (e.g., HCl) h2biim H₂biim (Protonated) acidic->h2biim Low pH neutral Neutral/Weakly Basic hbiim Hbiim⁻ (Singly Deprotonated) neutral->hbiim Intermediate pH basic Strongly Basic biim biim²⁻ (Doubly Deprotonated) basic->biim High pH

Caption: Logical relationship between reaction pH and the dominant protonation state of the this compound ligand.

experimental_workflow start Start: Metal Salt + H₂biim dissolve Dissolve in Solvent start->dissolve ph_adjust pH Adjustment dissolve->ph_adjust acidic Add Acid (e.g., HCl) ph_adjust->acidic For Protonated Complex basic Add Base (e.g., NEt₃) ph_adjust->basic For Deprotonated Complex reaction Reaction (Heating/Stirring) acidic->reaction basic->reaction isolation Isolation (Filtration/Crystallization) reaction->isolation

Caption: A generalized experimental workflow for the synthesis of this compound complexes, highlighting the critical pH adjustment step.

References

Technical Support Center: Enhancing Thermal Stability of 2,2'-Biimidazole Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to increase the thermal stability of 2,2'-biimidazole and related polybenzimidazole (PBI) polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the thermal stability of this compound polymers?

A1: The main strategies to improve the thermal stability of this compound polymers include:

  • Structural Modification (N-Substitution): Introducing substituents on the imidazole (B134444) nitrogen can disrupt hydrogen bonding and alter chain packing, which often influences thermal properties.

  • Crosslinking: Creating covalent bonds between polymer chains to form a three-dimensional network restricts chain mobility at elevated temperatures.

  • Nanocomposite Formation: Incorporating inorganic nanoparticles can significantly improve thermal stability due to the high thermal resistance of the fillers and strong interfacial interactions with the polymer matrix.

  • Copolymerization: Introducing other thermally robust monomers into the polymer backbone can enhance the overall degradation temperature of the resulting copolymer.

Q2: How does N-substitution on the imidazole ring affect the thermal stability of the polymer?

A2: N-substitution can have varied effects. While it may disrupt the strong intermolecular hydrogen bonding present in unsubstituted PBIs, potentially lowering the glass transition temperature (Tg), the introduction of bulky or aromatic substituents can increase the rigidity of the polymer backbone and create steric hindrance, which can lead to higher thermal decomposition temperatures (Td). However, some studies have shown that N-substitution can also lead to reduced thermal properties compared to the parent PBI.[1]

Q3: What are common crosslinking agents for polybenzimidazoles?

A3: Common crosslinking strategies involve using agents that can react with the functional groups on the polymer backbone. For polybenzimidazoles, this can include thermal crosslinking or the use of chemical crosslinkers that react with the N-H group of the imidazole ring or other incorporated functional groups.

Q4: What is the effect of nanoparticle loading on the thermal stability of this compound polymer nanocomposites?

A4: Generally, increasing the concentration of inorganic nanofillers, such as silica (B1680970) (SiO2), up to an optimal level enhances the thermal stability of the polymer composite.[2] This is observed as an increase in the decomposition temperature (Td5% and Td10%).[2] The improvement is attributed to the "shielding effect" of the nanoparticles and strong interfacial interactions that restrict the thermal motion of the polymer chains.[2] However, at very high loadings, agglomeration of nanoparticles can occur, which may compromise the thermal and mechanical properties. The glass transition temperature (Tg) can either increase due to restricted polymer chain mobility at the filler-matrix interface or decrease due to increased free volume, depending on the specific interactions.[3][4]

Troubleshooting Guides

Synthesis & Solubility Issues

Problem: Low molecular weight of the synthesized polybenzimidazole.

  • Possible Cause: Impure monomers.

    • Solution: Ensure high purity of the tetraamine (B13775644) (e.g., 3,3',4,4'-tetraaminobiphenyl) and dicarboxylic acid monomers. Recrystallize or sublime monomers if necessary.

  • Possible Cause: Inefficient polycondensation reaction.

    • Solution: Optimize reaction conditions such as temperature, time, and monomer concentration. Polyphosphoric acid (PPA) is a common solvent and condensing agent for PBI synthesis; ensure its proper handling to avoid moisture absorption.[5] For some monomers with poor solubility in PPA, Eaton's reagent (phosphorous pentoxide/methanesulfonic acid) can be a suitable alternative.[6][7]

  • Possible Cause: Side reactions.

    • Solution: Certain dicarboxylic acids, like adipic acid, can undergo side reactions such as cyclization at high temperatures, which can limit polymer chain growth.[8] Select appropriate monomers and control the reaction temperature carefully.

Problem: The polymer precipitates during synthesis or is insoluble in common organic solvents.

  • Possible Cause: High chain rigidity and strong intermolecular hydrogen bonding.

    • Solution: For solution polymerization, using solvents like N,N-dimethylacetamide (DMAc) with the addition of salts like lithium chloride (LiCl) can help maintain the polymer in solution.[9]

  • Possible Cause: Gelation at high monomer concentrations.

    • Solution: Adjust the initial monomer concentration to prevent premature gelation, especially for highly reactive systems.[7]

  • Possible Cause: Poor solubility of the final polymer.

    • Solution: If the polymer is intended for solution processing, consider synthesizing N-substituted derivatives, which often exhibit improved solubility in organic solvents like DMAc, NMP, and even chloroform.[1][10] However, be aware that this might alter the thermal properties.

Nanocomposite Fabrication Issues

Problem: Poor dispersion of nanoparticles in the polymer matrix.

  • Possible Cause: Agglomeration of nanoparticles due to strong van der Waals forces.

    • Solution: Surface functionalization of the nanoparticles can improve their compatibility with the polymer matrix. For silica nanoparticles, treating the surface with a silane (B1218182) coupling agent like 3-aminopropyltriethoxysilane (B1664141) (APTES) can introduce functional groups that interact favorably with the PBI matrix.[11]

  • Possible Cause: Ineffective mixing technique.

    • Solution: Utilize high-energy mixing techniques such as ultrasonication or high-shear mixing to break up nanoparticle agglomerates during the preparation of the polymer-nanoparticle solution before casting.

Data Presentation

Table 1: Thermal Properties of Aliphatic Polybenzimidazoles

Polymer IDDicarboxylic Acid MonomerTd10% (°C) in ArgonChar Yield at 800°C (%)
C4-PBIAdipic acid--
C7-PBIAzelaic acid47323
C10-PBIDodecanedioic acid46820
C14-PBIHexadecanedioic acid46117

Data sourced from a study on aliphatic polybenzimidazoles, highlighting the effect of methylene (B1212753) chain length on thermal stability.[8]

Table 2: Thermal Properties of Poly(BI-co-A)/Silica Nanocomposites

Silica Content (wt%)Td5% (°C)Td10% (°C)
0578699
10631699
30652733
50663761

Data illustrates the significant enhancement of thermal decomposition temperatures with increasing silica nanoparticle content in a poly(benzimidazole-aramid) copolymer.[2]

Experimental Protocols

Protocol 1: Synthesis of Polybenzimidazole (OPBI)

This protocol describes the synthesis of a polybenzimidazole from 3,3´,4,4´-tetraaminobiphenyl (TAB) and 4,4´-oxybis(benzoic acid) (OBA) using polyphosphoric acid (PPA) as both the solvent and condensing agent.[12]

Materials:

  • 3,3´,4,4´-tetraaminobiphenyl (TAB, polymer grade)

  • 4,4´-oxybis(benzoic acid) (OBA)

  • Polyphosphoric acid (PPA, 115%)

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • Add equimolar amounts of TAB and OBA to a three-neck round-bottom flask equipped with a mechanical overhead stirrer and a nitrogen inlet/outlet.

  • Add PPA to the flask.

  • Purge the flask with a slow stream of nitrogen gas and maintain the inert atmosphere throughout the reaction.

  • Heat the reaction mixture and stir, with the temperature maintained between 190-220°C for approximately 26 hours.[12]

  • After the reaction is complete, pour the hot polymer solution into a large volume of deionized water to precipitate the polymer.

  • Break up the precipitated polymer and wash it thoroughly with a sodium bicarbonate solution to neutralize any remaining acid, followed by extensive washing with deionized water until the washings are neutral.

  • Dry the purified polymer in a vacuum oven at 100°C for 48 hours.[12]

Protocol 2: Preparation of Polybenzimidazole/Silica Nanocomposite Membranes

This protocol outlines the preparation of PBI/silica nanocomposite membranes via a solution casting method.[11][12]

Materials:

  • Synthesized Polybenzimidazole (PBI)

  • Silica nanoparticles (SiO2)

  • Formic acid (FA) or other suitable solvent for PBI

  • Ethanol (B145695)

  • Ammonia

  • Tetraethylorthosilicate (TEOS) (for in-situ silica synthesis if not using pre-made nanoparticles)

Procedure:

  • Silica Nanoparticle Synthesis (Stöber Method, optional): a. Prepare a solution of ethanol, ammonia, and deionized water and stir for 5 minutes.[11] b. Add a solution of TEOS in ethanol to the mixture and stir at ambient temperature for 24 hours to form silica nanoparticles via hydrolysis and condensation.[11] c. Collect and dry the silica nanoparticles.

  • Nanocomposite Solution Preparation: a. Disperse the desired amount of silica nanoparticles in the chosen solvent (e.g., formic acid). Use ultrasonication to ensure a uniform dispersion. b. Dissolve the synthesized PBI polymer in the nanoparticle dispersion. Stir until a homogeneous solution is obtained.

  • Membrane Casting: a. Cast the PBI/silica nanocomposite solution onto a clean, flat glass plate using a doctor blade to control the thickness. b. Dry the cast film in an oven with a controlled temperature ramp to slowly evaporate the solvent and form the nanocomposite membrane. c. Peel the dried membrane from the glass plate for characterization.

Protocol 3: Thermal Analysis by TGA and DSC

Thermogravimetric Analysis (TGA):

  • Place a small, accurately weighed sample (typically 5-10 mg) of the dried polymer into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Place the pan into the TGA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature. The 5% weight loss temperature (Td5%) is a common metric for the onset of thermal degradation.

Differential Scanning Calorimetry (DSC):

  • Weigh a small sample (typically 5-10 mg) of the polymer into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer.

  • Record the heat flow as a function of temperature. The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.

Visualizations

experimental_workflow_pbi_synthesis cluster_synthesis PBI Synthesis monomers 1. Mix Monomers (e.g., TAB & OBA) in PPA reaction 2. Heat & Stir (190-220°C, 26h) under N2 monomers->reaction Polycondensation precipitation 3. Precipitate in Water reaction->precipitation neutralization 4. Neutralize & Wash precipitation->neutralization drying 5. Dry Polymer (100°C, 48h) neutralization->drying

Caption: Workflow for the synthesis of polybenzimidazole (PBI).

logical_relationship_nanocomposite start Strategy: Nanocomposite Formation pbi PBI Polymer Matrix start->pbi nanoparticles Inorganic Nanoparticles (e.g., SiO2) start->nanoparticles dispersion Dispersion in Solvent (Ultrasonication) pbi->dispersion nanoparticles->dispersion casting Solution Casting & Solvent Evaporation dispersion->casting composite PBI Nanocomposite Membrane casting->composite properties Enhanced Thermal Stability (Increased Td) composite->properties

References

Difficulties in the alkylation of 2,2'-Biimidazole and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of 2,2'-biimidazole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of this chemical transformation.

Troubleshooting Guide

The alkylation of this compound can be challenging due to its unique structure, presenting issues with reactivity, selectivity, and product separation. This guide addresses the most common problems encountered during experimentation.

Issue 1: Low or No Reaction Conversion

Possible Causes:

  • Insufficient Deprotonation: this compound requires a sufficiently strong base to deprotonate one or both imidazole (B134444) rings, thereby increasing its nucleophilicity.

  • Steric Hindrance: The proximity of the two imidazole rings can sterically hinder the approach of the alkylating agent.

  • Low Reactivity of Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts reactivity (I > Br > Cl).

  • Poor Solubility: this compound and its salts can have limited solubility in common organic solvents.[1][2]

Solutions:

  • Base Selection: Employ stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous polar aprotic solvents such as DMF or DMSO to ensure complete deprotonation. For milder conditions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive alkylating agents.[3]

  • Temperature and Reaction Time: Increasing the reaction temperature can help overcome activation energy barriers. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent decomposition.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[4][5][6]

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) to improve the solubility of reactants.

Issue 2: Poor Regioselectivity (Formation of Isomeric Products)

Possible Causes:

  • Multiple Reactive Sites: this compound has four nitrogen atoms that can potentially be alkylated, leading to a mixture of N-1 and N-3 isomers.

  • Over-alkylation: The mono-alkylated product can undergo a second alkylation, resulting in a mixture of mono- and di-alkylated products.

Solutions:

  • Control of Stoichiometry: Use a slight excess of this compound relative to the alkylating agent to favor mono-alkylation. Careful, slow, or portion-wise addition of the alkylating agent can also minimize di-alkylation.

  • Choice of Base and Solvent: The reaction conditions can influence the regioselectivity. For instance, the choice of base and solvent can affect the equilibrium between different deprotonated species and their relative nucleophilicity.[7][8]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Issue 3: Formation of Di-alkylated Byproducts

Possible Causes:

  • High Reactivity of Mono-alkylated Product: The mono-alkylated this compound may be more soluble or as reactive as the starting material, leading to a second alkylation.

  • Excess Alkylating Agent: Using a large excess of the alkylating agent will drive the reaction towards di-alkylation.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry, using no more than one equivalent of the alkylating agent for mono-alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress and stop it once the desired mono-alkylated product is maximized.

  • Purification: Utilize column chromatography to separate the mono- and di-alkylated products. The difference in polarity between the products usually allows for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the mono-alkylation of this compound?

A1: The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions. For highly reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide, a weaker base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is often sufficient. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in anhydrous THF or DMF is recommended to ensure complete deprotonation and drive the reaction to completion.

Q2: How can I favor the formation of the 1,1'-di-alkylated product?

A2: To synthesize the 1,1'-di-alkylated product, you should use at least two equivalents of the alkylating agent and a sufficient amount of base to deprotonate both imidazole rings. Running the reaction at a higher temperature and for a longer duration will also favor the formation of the di-substituted product. Neat reactions of this compound with an excess of an alkyl iodide at elevated temperatures (e.g., 140 °C) have been shown to produce diquaternary salts in high yields.[9]

Q3: I am observing a mixture of N-1 and N-1' alkylated products. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the alkylation of unsymmetrical this compound derivatives can be challenging. Steric hindrance plays a significant role; alkylation will generally occur at the less sterically hindered nitrogen atom.[10][11] The choice of solvent can also influence regioselectivity.[4] A systematic screening of different solvents and bases is recommended to optimize for the desired isomer.

Q4: Is it possible to perform the alkylation of this compound under phase-transfer catalysis (PTC) conditions?

A4: While less common for this compound itself, PTC has been successfully employed for the N-alkylation of other imidazoles. This method typically involves a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt). This could be a viable and milder alternative to using strong bases in anhydrous solvents, and may be worth exploring for your specific substrate.

Q5: What are the best techniques for purifying alkylated this compound products?

A5: The purification method will depend on the properties of your product.

  • Column Chromatography: This is the most common method for separating mixtures of mono- and di-alkylated products, as well as unreacted starting material. A silica (B1680970) gel column with a gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

  • Acid-Base Extraction: For products with basic nitrogen atoms, an acid-base extraction can be used to separate them from non-basic impurities.

Quantitative Data Summary

The following tables summarize quantitative data for the alkylation of this compound and related compounds under various conditions.

Table 1: Mono- and Di-alkylation of this compound

Product TypeAlkylating AgentConditionsYield (%)Reference
Mono-quaternary saltAlkyl/Polyfluoroalkyl Iodide (1 equiv.)Neat, 100 °CHigh[9]
Di-quaternary saltAlkyl/Polyfluoroalkyl Iodide (excess)Neat, 140 °C>80[9]

Table 2: Alkylation of 1H,1′H-2,2′-Bibenzo[d]imidazole (a related compound)

Alkyl HalideBaseSolventTime (h)ProductYield (%)Reference
Decyl bromideNaHDMF301-Decyl-1H,1′H-2,2′-bibenzo[d]imidazole74[12]
Octyl bromideNaHDMF301-Octyl-1H,1′H-2,2′-bibenzo[d]imidazole76[12]

Note: In this study, the formation of the 1,1'-dialkylated byproduct was less than 5%.[13]

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of this compound

  • Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous DMF, add this compound (1.0 eq.) portionwise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of N-Alkylated Bibenzoimidazolyl Derivatives (Adaptable for this compound)

  • Reaction Setup: In a microwave-safe vial, combine the bibenzoimidazole derivative (1 eq.), the aralkyl halide (1.1 eq.), and powdered potassium carbonate (2 eq.) in DMF.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a suitable temperature and time (e.g., 120-150 °C for 5-30 minutes). Optimization of time and temperature may be required.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated product.

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants This compound Alkylating Agent Base, Solvent Start->Reactants Reaction_Setup Combine Reactants under Inert Atmosphere Reactants->Reaction_Setup Heating Conventional Heating or Microwave Irradiation Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography or Crystallization Extraction->Purification Product Product Purification->Product

Caption: Experimental workflow for the alkylation of this compound.

Troubleshooting_Logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_byproduct Solutions for Byproducts Problem Alkylation Issue Low_Yield Low Yield/ No Reaction Problem->Low_Yield Poor_Selectivity Poor Regioselectivity/ Mixture of Isomers Problem->Poor_Selectivity Byproduct Di-alkylation Byproduct Problem->Byproduct Stronger_Base Use Stronger Base (e.g., NaH) Low_Yield->Stronger_Base Higher_Temp Increase Temperature Low_Yield->Higher_Temp MW_Synth Microwave Synthesis Low_Yield->MW_Synth Control_Stoich Control Stoichiometry Poor_Selectivity->Control_Stoich Optimize_Solvent Optimize Solvent/Base Poor_Selectivity->Optimize_Solvent Lower_Temp Lower Temperature Poor_Selectivity->Lower_Temp Limit_Alkylating_Agent Limit Alkylating Agent Byproduct->Limit_Alkylating_Agent Monitor_Reaction Monitor Reaction Closely Byproduct->Monitor_Reaction Purify Purify by Chromatography Byproduct->Purify

Caption: Troubleshooting logic for this compound alkylation.

References

Technical Support Center: Optimizing 2,2'-Biimidazole-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 2,2'-biimidazole-based sensors. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to help you overcome common challenges and enhance the efficacy of your sensing platforms.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound-based sensors. The solutions provided are intended as a starting point for your optimization efforts.

Issue 1: Low or Unstable Sensor Signal

Question: My this compound-based sensor is exhibiting a weak or fluctuating signal. What are the potential causes and how can I improve it?

Answer: A low or unstable signal can stem from several factors, ranging from the sensor's chemical environment to the instrumentation itself. Here is a step-by-step guide to troubleshoot this issue:

  • Optimize Solvent and pH: The polarity, viscosity, and pH of the solvent system can significantly influence the sensor's conformation and its interaction with the analyte.[1]

    • Solvent Screening: Systematically test a range of solvents with varying polarities to find the optimal medium that enhances the signal.

    • pH Adjustment: The protonation state of the biimidazole core is pH-dependent and affects its binding affinity.[1] Experiment with a range of pH values to identify the optimal condition for your specific analyte.

  • Increase Sensor Concentration: The sensor concentration might be too low to produce a detectable signal. Prepare a fresh, more concentrated stock solution and re-run the experiment.[1]

  • Check for Degradation: Improper storage or handling can lead to the degradation of the sensor molecule. Store the sensor in a cool, dark, and dry place, and always prepare fresh solutions for each experiment.[1]

  • Investigate Quenching Effects: Components in your sample or impurities in the solvent could be quenching the fluorescence of your sensor. Use high-purity solvents and reagents to minimize this effect.[1]

  • Instrument Calibration: Ensure your fluorometer or electrochemical workstation is functioning correctly. Calibrate the instrument with a standard to verify its performance.[1]

Issue 2: Poor Selectivity and Interference

Question: My sensor is responding to multiple structurally similar analytes, leading to poor selectivity. How can I improve its specificity?

Answer: Enhancing selectivity is crucial for the reliable detection of the target analyte. Consider the following strategies:

  • Structural Modification of the Sensor:

    • Substituent Effects: Introducing specific substituent groups on the biimidazole core can create a more defined binding pocket, enhancing shape-selective recognition.

  • Control of Experimental Conditions:

    • pH Optimization: By carefully controlling the pH of the medium, you can often find a window where the sensor preferentially interacts with the target analyte.[1]

    • Use of Masking Agents: If a specific interfering species is known, consider using a masking agent to block its interaction with the sensor.[1]

  • Address Matrix Effects: The sample matrix can contain various substances that interfere with the assay.

    • Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components.

    • Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may also decrease the analyte signal.

Issue 3: Signal Drift in Electrochemical Sensors

Question: I am observing a continuous drift in the baseline of my electrochemical this compound-based sensor. What is causing this and how can I stabilize it?

Answer: Baseline drift in electrochemical sensors is a common issue that can often be resolved by addressing the following:

  • Electrode Surface Contamination: The working electrode surface can become coated with contaminants from the mobile phase or sample over time. Regularly clean the electrode surface according to the manufacturer's instructions.

  • Temperature Fluctuations: Changes in the temperature of the mobile phase or the environment can cause the baseline to drift. Ensure a stable temperature for your experimental setup.

  • Mobile Phase Equilibration: Allow sufficient time for the column and detector to equilibrate with a new mobile phase.

  • Reference Electrode Issues: Ensure the reference electrode is properly filled and not clogged.

Quantitative Data Summary

The following tables summarize representative performance data for this compound-based sensors, illustrating the impact of various modifications on key performance metrics.

Table 1: Performance Comparison of a Hypothetical this compound-Based Electrochemical Glucose Sensor with a Commercial System.

Performance MetricThis compound-Based Sensor (Hypothetical)Commercial CGM System (e.g., FreeStyle Libre 2)
Analyte GlucoseGlucose
Sensing Principle Electrochemical (Amperometric)Electrochemical (Enzymatic)
Sensitivity High (e.g., ~100 µA mM⁻¹ cm⁻²)Not explicitly stated, provides real-time glucose readings
Limit of Detection (LOD) Low (e.g., ~1 µM)Not applicable for continuous monitoring
Linear Range Wide (e.g., 0.01 - 10 mM)2.2 - 22.2 mM
Response Time Fast (e.g., < 10 seconds)~1 minute

Note: Data for the hypothetical sensor is based on typical performance characteristics of similar imidazole-based systems.[2]

Table 2: Comparison of LOD and Sensitivity for Different Modified Electrodes Used in Heavy Metal Ion Detection.

Electrode ModificationAnalyteSensitivity (µA µg⁻¹ L)Limit of Detection (LOD) (µg L⁻¹)Reference
Fe3O4-D-Valine/GCECd²⁺-18.38 nM[3]
Fe3O4-D-Valine/GCEPb²⁺-18.89 nM[3]
Fe3O4-D-Valine/GCECu²⁺-7.48 nM[3]
ZnO-NP-Nafion/GCECd²⁺0.240.1[3]
ZnO-NP-Nafion/GCEPb²⁺0.060.1[3]
ZnO-NP-Nafion/GCECu²⁺0.420.1[3]

Experimental Protocols

This section provides generalized methodologies for key experiments to improve the performance of your this compound-based sensors.

Protocol 1: General Procedure for Embedding a this compound-Based Sensor in a Polymer Film

This protocol describes a general method for incorporating a sensor into a polymer matrix to enhance its stability.

  • Polymer Selection: Choose a polymer that is compatible with your sensor and solvent system (e.g., polyvinyl chloride (PVC), polystyrene, or a conductive polymer).

  • Solution Preparation: Prepare a solution of the chosen polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF)).

  • Sensor Incorporation: Dissolve the this compound-based sensor in the polymer solution. The concentration of the sensor will need to be optimized for your specific application.

  • Film Casting: Cast the sensor-polymer solution onto a solid support (e.g., a glass slide or an electrode surface) using a technique such as drop-casting or spin-coating.

  • Drying: Allow the solvent to evaporate completely, leaving a thin film of the polymer with the embedded sensor. This can be done at room temperature or with gentle heating.

  • Characterization: Characterize the sensor-embedded polymer film for its stability, response time, and sensitivity.

Protocol 2: Synthesis and Functionalization of Gold Nanoparticles (AuNPs) for Sensor Enhancement

This protocol outlines the synthesis of AuNPs and their conjugation to a this compound derivative.

  • AuNP Synthesis (Citrate Reduction Method):

    • Heat a solution of HAuCl₄ in water to boiling with vigorous stirring.

    • Rapidly add a solution of sodium citrate (B86180) to the boiling HAuCl₄ solution.

    • Continue heating and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.

    • Allow the solution to cool to room temperature.

  • Functionalization of AuNPs with a Thiol-Modified this compound:

    • Synthesize a derivative of your this compound sensor that contains a thiol (-SH) group.

    • Add the thiol-modified sensor to the AuNP solution with gentle stirring. The thiol group will spontaneously bind to the gold surface.

    • Allow the reaction to proceed for several hours to ensure complete functionalization.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant and resuspend the nanoparticles in a suitable buffer.

    • Repeat the centrifugation and resuspension steps to remove any unreacted sensor molecules.

  • Characterization:

    • Confirm the successful conjugation of the sensor to the AuNPs using techniques such as UV-Vis spectroscopy and transmission electron microscopy (TEM).

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows for optimizing this compound-based sensors.

TroubleshootingWorkflow Start Start: Sensor Performance Issue Problem Identify Problem: - Low Signal - Poor Selectivity - Instability/Drift Start->Problem LowSignal Troubleshoot Low Signal Problem->LowSignal PoorSelectivity Troubleshoot Poor Selectivity Problem->PoorSelectivity Instability Troubleshoot Instability Problem->Instability OptimizeEnv Optimize Environment: - pH - Solvent LowSignal->OptimizeEnv CheckInstrument Check Instrumentation LowSignal->CheckInstrument PoorSelectivity->OptimizeEnv ModifySensor Modify Sensor: - Surface Chemistry - Nanoparticles - Polymer Matrix PoorSelectivity->ModifySensor Instability->ModifySensor Evaluate Evaluate Performance OptimizeEnv->Evaluate ModifySensor->Evaluate CheckInstrument->Evaluate Success Performance Improved Evaluate->Success Yes Fail Re-evaluate Strategy Evaluate->Fail No Fail->Problem

Caption: A general workflow for troubleshooting common performance issues with this compound-based sensors.

SignalAmplification cluster_0 Without Nanoparticle cluster_1 With Gold Nanoparticle Sensor_A Sensor Analyte_A Analyte Sensor_A->Analyte_A Binding Signal_A Weak Signal Analyte_A->Signal_A Sensor_B Sensor AuNP AuNP Sensor_B->AuNP Immobilized on Analyte_B Analyte AuNP->Analyte_B Enhanced Binding Signal_B Amplified Signal Analyte_B->Signal_B

Caption: Mechanism of signal amplification using gold nanoparticles in a this compound-based sensor.

SelectivityOptimization Start {Start: Poor Selectivity} Step1 Step 1: pH Optimization Vary pH of the assay buffer systematically. Identify pH range with maximal response to target analyte. Start->Step1 Step2 Step 2: Solvent Screening Test a series of solvents with different polarities. Select solvent that minimizes non-specific binding. Step1->Step2 Step3 Step 3: Structural Modification Introduce functional groups to create a specific binding pocket. Synthesize and test sensor derivatives. Step2->Step3 End {End: Improved Selectivity} Step3->End

Caption: Logical steps for systematically optimizing the selectivity of a this compound-based sensor.

References

Technical Support Center: Optimizing Ligand-to-Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ligand-to-metal ratio for efficient complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the ligand-to-metal ratio in complex formation?

The ligand-to-metal ratio is a critical parameter in coordination chemistry that dictates the stoichiometry of the resulting metal complex. An optimal ratio ensures the maximum yield of the desired complex, preventing the formation of undesired species or the presence of unreacted starting materials. An incorrect ratio can lead to the formation of multiple complex species, incomplete reactions, and difficulty in purification.

Q2: What are the common initial ligand-to-metal ratios to test?

For many reactions, a good starting point is a 1:1 or 1.2:1 ligand-to-metal ratio.[1] However, the optimal ratio is highly dependent on the specific metal, ligand, and reaction conditions. It is advisable to screen a range of ratios, such as 0.5:1, 1:1, 1.5:1, 2:1, and 2.5:1, to identify the ideal conditions for a particular system.[1] In some cases, such as to suppress homocoupling side reactions, higher ratios from 1:1 to 4:1 (ligand:metal) may be beneficial.[1]

Q3: How do pH and temperature affect ligand-to-metal complex formation?

Both pH and temperature can significantly influence complex formation.[2][3][4]

  • pH: The pH of the solution can affect the protonation state of both the ligand and the metal ion.[3][5][6] For ligands with acidic or basic functional groups, pH changes can alter their ability to coordinate with the metal center. Similarly, metal ions can undergo hydrolysis at certain pH values, forming hydroxo complexes that may compete with the desired ligand binding.[3]

  • Temperature: Temperature can affect the thermodynamics and kinetics of complex formation. Many coordination reactions are temperature-sensitive, and optimizing the temperature can improve reaction rates and yields.[1]

Q4: What are the primary experimental methods to determine the optimal ligand-to-metal ratio?

The two most common methods for determining the stoichiometry of metal-ligand complexes are the Job's plot (Method of Continuous Variation) and the Mole-Ratio Method .[7][8][9][10] Both methods typically rely on monitoring a physical property that is proportional to the concentration of the complex, such as UV-Vis absorbance.[7][8]

  • Job's Plot: In this method, the total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied.[7][11][12] A plot of the measured physical property against the mole fraction of one of the components will show a maximum or minimum at the stoichiometric ratio of the complex.[7][8]

  • Mole-Ratio Method: This method involves keeping the concentration of one component (usually the metal) constant while varying the concentration of the other (the ligand).[9][10] The absorbance is then plotted against the molar ratio of the ligand to the metal. The plot will typically show two linear segments that intersect at the stoichiometric ratio.[9][10]

Troubleshooting Guide

Issue 1: Low or no yield of the desired metal complex.

Potential Cause Recommended Solution
Incorrect Stoichiometry The ligand-to-metal ratio may be suboptimal. Systematically screen a range of ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1) to find the optimal condition.[1]
Inactive Metal or Ligand Ensure the purity and integrity of your starting materials. Impurities can interfere with the reaction. Verify the oxidation state of the metal if it is critical for complexation.
Unfavorable Reaction Conditions Optimize the solvent, temperature, and pH. The solubility of the reactants and the complex, as well as the kinetics of the reaction, are highly dependent on these parameters.[2][3][4]
Oxygen or Moisture Sensitivity Some metal complexes are sensitive to air and moisture.[1] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1]

Issue 2: Formation of multiple products or a mixture of complexes.

Potential Cause Recommended Solution
Stepwise Complex Formation Some metal-ligand systems can form multiple complexes with different stoichiometries (e.g., ML, ML₂, ML₃). Carefully analyze the data from your stoichiometric determination experiments (e.g., Job's plot, mole-ratio plot) to identify the presence of multiple species.[9][10]
Side Reactions Undesired side reactions, such as ligand degradation or metal-catalyzed decomposition, may be occurring. Adjusting the reaction temperature or pH might suppress these side reactions.
Impure Reactants Impurities in the metal salt or ligand can lead to the formation of unintended byproducts. Purify the starting materials before use.

Issue 3: The formed complex is unstable and decomposes.

Potential Cause Recommended Solution
Inappropriate Solvent The solvent may be coordinating to the metal center and competing with the ligand, leading to dissociation of the complex. Try a less coordinating solvent.
Sensitivity to Light or Air Some complexes are photosensitive or air-sensitive. Protect the reaction mixture from light and perform the experiment under an inert atmosphere.
Unfavorable pH The pH of the solution may be outside the stability range of the complex. Determine the pH stability profile of your complex and buffer the solution accordingly.

Experimental Protocols

Protocol 1: Determination of Stoichiometry using Job's Plot (Method of Continuous Variation)

This protocol describes the use of UV-Vis spectrophotometry to determine the stoichiometry of a metal-ligand complex.

Materials:

  • Stock solution of the metal salt of known concentration (e.g., 1 mM).

  • Stock solution of the ligand of the same concentration as the metal salt (e.g., 1 mM).

  • Appropriate solvent (ensure it does not absorb significantly at the analysis wavelength).

  • Spectrophotometer and cuvettes.

Procedure:

  • Prepare a series of solutions: Prepare a set of solutions where the total volume and the total molar concentration of metal and ligand are constant, but the mole fraction of each component varies. For a total volume of 10 mL, the volumes of the metal and ligand stock solutions can be varied as shown in the table below.

  • Equilibration: Allow the solutions to equilibrate for a sufficient amount of time to ensure complex formation is complete. The required time will depend on the kinetics of the reaction.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. If the λmax is not known, it should be determined beforehand by scanning a solution containing the complex.

  • Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex.[7][8] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.[8]

Sample Data Table for Job's Plot:

Solution #Volume of Metal Stock (mL)Volume of Ligand Stock (mL)Mole Fraction of LigandAbsorbance at λmax
19.01.00.1
28.02.00.2
37.03.00.3
46.04.00.4
55.05.00.5
64.06.00.6
73.07.00.7
82.08.00.8
91.09.00.9
Protocol 2: Determination of Stoichiometry using the Mole-Ratio Method

This protocol outlines the procedure for determining the stoichiometry of a metal-ligand complex using the mole-ratio method with UV-Vis spectrophotometry.

Materials:

  • Stock solution of the metal salt of known concentration (e.g., 1 mM).

  • Stock solution of the ligand of a higher known concentration (e.g., 10 mM).

  • Appropriate solvent.

  • Spectrophotometer and cuvettes.

Procedure:

  • Prepare a series of solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. This is achieved by adding increasing volumes of the ligand stock solution to a fixed volume of the metal stock solution and diluting to the same final volume.

  • Equilibration: Allow the solutions to stand for a sufficient period to ensure the complex formation reaction has reached equilibrium.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the metal-ligand complex.

  • Data Analysis: Plot the absorbance as a function of the molar ratio of ligand to metal. The resulting plot should consist of two linear portions. The intersection of the extrapolated linear segments gives the stoichiometric ratio of the complex.[9][10]

Visualizations

Job_s_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_metal Prepare Metal Stock (Concentration C) mix_solutions Mix in Varying Ratios (Total Moles Constant) prep_metal->mix_solutions prep_ligand Prepare Ligand Stock (Concentration C) prep_ligand->mix_solutions equilibrate Allow for Equilibration mix_solutions->equilibrate measure_abs Measure Absorbance at λmax equilibrate->measure_abs plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_abs->plot_data determine_stoichiometry Identify Maximum Absorbance to Determine Stoichiometry plot_data->determine_stoichiometry

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Troubleshooting_Workflow start Low/No Complex Formation check_ratio Is the Ligand:Metal Ratio Optimized? start->check_ratio screen_ratios Systematically Screen Different Ratios check_ratio->screen_ratios No check_conditions Are Reaction Conditions (pH, Temp) Optimal? check_ratio->check_conditions Yes screen_ratios->check_conditions optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions No check_reagents Are Reagents Pure and Reaction Atmosphere Inert? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Purify Reagents and Use Inert Atmosphere check_reagents->purify_reagents No success Optimal Complex Formation Achieved check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting logic for low-yield complex formation.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,2'-Biimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting the often complex NMR spectra of 2,2'-biimidazole derivatives. The inherent structural features of these compounds can lead to spectra that are challenging to analyze. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps to address common issues.

Frequently Asked Questions (FAQs)

Q1: Why do the NMR spectra of my this compound derivative show broad peaks or fewer signals than expected?

A1: This is a common observation and is often attributable to dynamic processes occurring on the NMR timescale, primarily proton tautomerism and restricted rotation (rotamerism).

  • Proton Tautomerism: The N-H proton on the imidazole (B134444) ring can rapidly exchange between the two nitrogen atoms.[1][2][3][4] If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms, which can lead to broadened signals for the imidazole protons and carbons. In some cases, distinct sets of signals for each tautomer may be observed if the exchange is slow.[3]

  • Rotamerism: There can be restricted rotation around the C2-C2' single bond connecting the two imidazole rings.[5] This can give rise to multiple stable conformations (rotamers) in solution, each with its own set of NMR signals. If the rotation is slow, you may see distinct peaks for each rotamer. If the rotation is fast, you will observe averaged signals. Intermediate rates of rotation can cause significant peak broadening.

Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to assign. How can I resolve these signals?

A2: Significant overlap of signals in the aromatic region is a frequent challenge with this compound derivatives, as both the biimidazole core protons and any aromatic substituent protons resonate in a similar chemical shift range (typically 7.0-8.5 ppm).

To resolve these overlapping signals, the use of two-dimensional (2D) NMR techniques is highly recommended.[6][7][8]

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, typically over two or three bonds.[6] This is invaluable for identifying adjacent protons within the same aromatic ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[7][9][10][11] This can help to distinguish between different aromatic rings if their carbon chemical shifts are sufficiently different.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[9][12][13][14] This is extremely powerful for piecing together the carbon skeleton and assigning protons to specific rings based on their long-range couplings to key carbons (e.g., the C2 and C2' carbons of the biimidazole core).

Q3: The N-H proton signal is either very broad or not visible at all. Why is this happening and how can I observe it?

A3: The disappearance or broadening of the N-H proton signal is common and can be due to several factors:

  • Rapid Exchange with Solvent: If the solvent contains exchangeable protons (e.g., water or methanol), the N-H proton can exchange with the solvent protons, leading to signal broadening or disappearance.[2] Using a dry, aprotic solvent like DMSO-d₆ can help to sharpen the N-H signal.

  • Quadrupolar Broadening: The nitrogen atom has a quadrupole moment which can lead to broadening of the attached proton's signal.

  • Intermediate Tautomeric Exchange: As mentioned in Q1, an intermediate rate of proton exchange between the nitrogen atoms can also cause the N-H signal to broaden significantly.

To better observe the N-H proton, consider acquiring the spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆, which can slow down the exchange rate. Lowering the temperature of the NMR experiment may also help to sharpen the signal by slowing the exchange processes.

Troubleshooting Guide

Problem 1: Ambiguous assignment of protons and carbons in the imidazole rings.

Solution: A combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structure Elucidation H1_NMR ¹H NMR (Initial Proton Map) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identify spin systems HSQC HSQC (Direct ¹H-¹³C Attachment) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC Assign protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Build fragments HSQC->HMBC Confirm direct attachments Structure Final Structure Assignment HMBC->Structure Connect fragments

  • ¹H and ¹³C NMR: Obtain standard 1D spectra to get an initial overview of the proton and carbon environments.

  • HSQC: Correlate each proton to its directly attached carbon. This is the first step in definitively linking the proton and carbon spectra.

  • COSY: Identify which protons are coupled to each other. This helps to establish the proton connectivity within each imidazole ring and any substituents.

  • HMBC: Use the long-range correlations to piece the structure together. Look for correlations from the imidazole ring protons to the carbons of the other imidazole ring and to any substituent carbons. This is often the key to differentiating between isomers.

Problem 2: My compound exists as a mixture of tautomers that are in slow exchange, leading to a doubled set of signals.

Solution: This situation, while initially confusing, can provide valuable structural information.

Tautomers cluster_A Tautomer A cluster_B Tautomer B A Structure of Tautomer A SpecA Set of NMR Signals A A->SpecA Exchange B Structure of Tautomer B SpecB Set of NMR Signals B B->SpecB

  • Identify the Pairs: Use 2D NMR (COSY, HSQC) to separately assign the signals for each tautomer. The integration of the proton signals can be used to determine the ratio of the two tautomers in solution.

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help confirm the presence of tautomers. As the temperature is increased, the rate of exchange should increase, leading to broadening and eventual coalescence of the paired signals into a single averaged signal.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

Proton TypeChemical Shift (δ, ppm)Notes
Imidazole N-H11.0 - 13.0Often broad; highly dependent on solvent and concentration.[2][15]
Imidazole C-H7.0 - 8.0The exact position depends on the substitution pattern and tautomeric form.
Aromatic C-H (Substituents)7.0 - 8.5Can significantly overlap with the imidazole C-H signals.[16]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon TypeChemical Shift (δ, ppm)Notes
Imidazole C2, C2'135 - 145The point of attachment between the rings.
Imidazole C4, C4', C5, C5'115 - 130Chemical shifts are sensitive to tautomerism and substituent effects.[17][18]
Aromatic C (Substituents)120 - 150Overlaps with the imidazole carbon region.

Experimental Protocols

Protocol 1: Standard Acquisition of 2D COSY Spectrum

  • Sample Preparation: Prepare a solution of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

  • Spectrometer Setup: Tune and lock the spectrometer. Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Pulse Program: Select a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.

    • TD (Time Domain): 2K data points in F2.

    • NS (Number of Scans): 2-4 scans per increment.

    • NI (Number of Increments): 256-512 increments in F1.

    • D1 (Relaxation Delay): 1.5-2.0 seconds.

  • Processing: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions. Symmetrize the spectrum if necessary.

  • Interpretation: Analyze the cross-peaks, which indicate J-coupling between protons. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.[6]

Protocol 2: Standard Acquisition of 2D HSQC Spectrum

  • Sample and Spectrometer Setup: As described in Protocol 1. Also, obtain a 1D ¹³C NMR spectrum to determine the carbon spectral width.

  • Pulse Program: Select a standard HSQC pulse sequence with multiplicity editing if desired (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Acquisition Parameters:

    • Set the F2 (proton) and F1 (carbon) spectral widths.

    • TD (Time Domain): 1K-2K data points in F2.

    • NS (Number of Scans): 2-8 scans per increment.

    • NI (Number of Increments): 128-256 increments in F1.

    • D1 (Relaxation Delay): 1.5-2.0 seconds.

    • Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.

  • Processing: Perform a 2D Fourier transform with appropriate window functions.

  • Interpretation: Analyze the cross-peaks, which show correlations between protons and their directly attached carbons.[9][10] A cross-peak at (δH, δC) indicates that the proton at δH is directly bonded to the carbon at δC.

Protocol 3: Standard Acquisition of 2D HMBC Spectrum

  • Sample and Spectrometer Setup: As described in Protocol 2.

  • Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the F2 (proton) and F1 (carbon) spectral widths.

    • TD (Time Domain): 2K data points in F2.

    • NS (Number of Scans): 4-16 scans per increment (HMBC is less sensitive than HSQC).

    • NI (Number of Increments): 256-512 increments in F1.

    • D1 (Relaxation Delay): 1.5-2.5 seconds.

    • Set the long-range coupling constant (ⁿJ(CH)) to a value optimized for 2-3 bond couplings, typically around 8 Hz.

  • Processing: Perform a 2D Fourier transform with appropriate window functions.

  • Interpretation: Analyze the cross-peaks, which show correlations between protons and carbons over 2-3 bonds.[9][13] These correlations are crucial for connecting different parts of the molecule.

References

Validation & Comparative

Characterization of 2,2'-Biimidazole using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the characterization of 2,2'-biimidazole, with a primary focus on X-ray crystallography, is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of various analytical techniques, supported by experimental data and detailed protocols.

The structural elucidation of molecules is a cornerstone of chemical and pharmaceutical research. For a planar, heterocyclic compound like this compound, a variety of analytical methods can be employed to determine its structure and purity. This guide compares the definitive structural information obtained from single-crystal X-ray crystallography with data from common spectroscopic techniques.

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.067(2) Å
b10.786(3) Å
c11.490(3) Å
β102.58(3)°
Volume612.88 ų
Z4
Calculated Density1.453 g/cm³
R-factor0.054

Data sourced from Acta Crystallographica Section C (1987), C43, 1435-1437.[1]

The crystal structure of this compound reveals that the two imidazole (B134444) rings are nearly coplanar, with a slight rotation of 4.6° about the central C-C bond.[1] The molecules are organized into ribbons parallel to the a-axis through intermolecular hydrogen bonds between the nitrogen atoms of adjacent molecules (N(1)···N(2) = 2.865(5) Å and N(3)···N(4) = 2.879(8) Å).[1] This extensive hydrogen bonding network accounts for the compound's low solubility in most solvents except for acidic solutions.[1]

  • Synthesis and Crystallization : this compound can be synthesized by bubbling anhydrous ammonia (B1221849) through a 20% aqueous solution of glyoxal (B1671930) at a temperature below 293 K.[1] The resulting precipitate is collected and washed with water and acetone.[1] Single crystals suitable for X-ray diffraction are obtained by recrystallization from water or a dilute NaOH solution.[1]

  • Data Collection : A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The diffractometer rotates the crystal through a series of angles while collecting diffraction patterns.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction (Unit Cell, Space Group) data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & CIF structure_refinement->validation final_structure final_structure validation->final_structure Final Structure (Bond Lengths, Angles) logical_relationship cluster_info Information Obtained cluster_tech Characterization Techniques connectivity Connectivity & Functional Groups molecular_weight Molecular Weight threeD_structure 3D Structure & Stereochemistry nmr NMR Spectroscopy nmr->connectivity ms Mass Spectrometry ms->molecular_weight ir IR Spectroscopy ir->connectivity xray X-ray Crystallography xray->connectivity xray->molecular_weight xray->threeD_structure

References

A Comparative Guide to Validating the Purity of Synthesized 2,2'-Biimidazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds like 2,2'-Biimidazole is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methods for validating the purity of this compound, complete with detailed experimental protocols and supporting data.

Introduction to this compound and the Importance of Purity

This compound is a heterocyclic compound of significant interest in coordination chemistry and materials science due to its versatile role as a bridging ligand.[1] It is commonly synthesized through the condensation reaction of glyoxal (B1671930) with an ammonium (B1175870) source, such as ammonium acetate.[1] The purity of the final product is paramount, as residual starting materials, by-products, or degradation products can significantly impact its chemical and physical properties, as well as its performance in downstream applications. Therefore, a reliable analytical method for purity validation is essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The following is a representative RP-HPLC method for the purity analysis of this compound, based on established methods for similar imidazole-containing compounds.[2][3]

Experimental Protocol: HPLC Purity Determination of this compound

ParameterCondition
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm[4]
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation A certified reference standard of this compound should be prepared at the same concentration as the sample.

The purity of a synthesized batch of this compound can be determined by calculating the area percentage of the main peak in the HPLC chromatogram.

PeakRetention Time (min)Area (%)Identification
12.50.8Impurity 1 (Potential unreacted starting material)
28.298.5This compound
310.10.7Impurity 2 (Potential side-product)

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a more complete picture of the sample's composition.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with UV detection.Quantitative purity (area %), retention times of the main component and impurities.High resolution, quantitative accuracy, and reproducibility.Requires a chromophore for UV detection; non-UV active impurities will not be detected.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of MS.Molecular weight information for the main component and impurities, enabling their identification.High sensitivity and selectivity; provides structural information about impurities.Higher cost and complexity compared to HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile and semi-volatile impurities, such as residual solvents.Excellent for analyzing volatile impurities.Not suitable for non-volatile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information about the main component and any impurities present. Quantitative NMR (qNMR) can provide an absolute purity value without a reference standard.Provides unambiguous structural elucidation and can be a primary ratio method for purity assignment.Lower sensitivity compared to chromatographic methods; may not detect trace impurities.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesis of this compound dissolution Dissolve in Mobile Phase synthesis->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration injection Inject Sample onto HPLC System filtration->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 274 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Figure 1. Experimental workflow for the purity validation of this compound by HPLC.

Method_Comparison cluster_main Purity Validation of this compound cluster_info Information Obtained HPLC HPLC-UV (Primary Method) LCMS LC-MS HPLC->LCMS Confirmatory ID GCMS GC-MS HPLC->GCMS Volatile Impurities NMR NMR HPLC->NMR Structural Confirmation Purity Quantitative Purity HPLC->Purity MW Molecular Weight LCMS->MW Volatiles Residual Solvents GCMS->Volatiles Structure Definitive Structure NMR->Structure

Figure 2. Logical comparison of HPLC with orthogonal analytical methods for purity assessment.

Conclusion

Validating the purity of synthesized this compound is a critical quality control step. HPLC is a highly effective and reliable method for this purpose, providing accurate quantitative results. For a comprehensive characterization, it is recommended to employ orthogonal methods such as LC-MS for impurity identification, GC-MS for residual solvent analysis, and NMR for structural confirmation. This multi-faceted approach ensures the high quality and reliability of the synthesized compound for its intended research and development applications.

References

A Comparative Guide to the Electrochemical Properties of 2,2'-Biimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2,2'-biimidazole has positioned it as a privileged structure in coordination chemistry, materials science, and drug development. Its electrochemical behavior is central to many of its applications, including catalysis, sensing, and the development of redox-active materials. This guide provides a comparative analysis of the electrochemical properties of this compound and its derivatives, supported by experimental data to aid in the selection and design of molecules for specific applications.

Introduction to this compound Electrochemistry

This compound and its derivatives are characterized by their ability to undergo reversible one- or two-electron redox processes. The core electrochemical behavior involves the transfer of electrons to or from the π-conjugated system of the biimidazole core. The stability of the resulting radical ions or dications/dianions is a key determinant of the electrochemical properties.

The electrochemical characteristics of these compounds are highly sensitive to structural modifications. Substituents on the imidazole (B134444) rings and the nitrogen atoms, as well as the overall planarity of the molecule, can significantly influence redox potentials, electron transfer kinetics, and the stability of the redox species.

Comparative Electrochemical Data

The following tables summarize key electrochemical data for this compound and a selection of its derivatives, providing a basis for comparing their performance.

Table 1: Redox Potentials of Annulated and Bridged this compound Derivatives

This table presents the reduction potentials for a series of annulated and bridged diquaternary salts of this compound and related structures. The data illustrates the significant impact of molecular geometry on electrochemical properties. A key trend observed is that as the planarity of the molecule decreases, the reduction potentials become more negative, and the reversibility of the redox process decreases.[1] This is attributed to the reduced π-orbital overlap between the two imidazole rings in non-planar structures, which destabilizes the resulting radical cation.

CompoundSolventE₁ (V vs. Ag/AgCl)E₂ (V vs. Ag/AgCl)Reversibility
Bridged 2,2'-Biimidazoles
N,N'-Ethylene-2,2'-biimidazoliumCH₃CN-0.85-1.15Reversible
N,N'-Propylene-2,2'-biimidazoliumCH₃CN-0.98-1.28Reversible
N,N'-Butylene-2,2'-biimidazoliumCH₃CN-1.05-1.35Quasi-rev.
Annulated 2,2'-Biimidazoles
1,1',3,3'-Bis(trimethylene)-2,2'-biimidazoliumDMF-0.92-1.18Reversible
1,1',3,3'-Bis(tetramethylene)-2,2'-biimidazoliumDMF-1.03-1.32Quasi-rev.

Data sourced from Ames, J. R., et al. (1997). Annulated derivatives of this compound, 2-(2'-imidazolyl)benzimidazole, and 2,2'-bibenzimidazole. Canadian Journal of Chemistry, 75(1), 28-36.[1]

Experimental Protocols

The following are detailed methodologies for key electrochemical experiments used to characterize this compound and its derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for characterizing the redox behavior of electroactive species.

Objective: To determine the redox potentials and assess the reversibility of electron transfer processes.

Experimental Workflow:

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrolyte Solution (e.g., 0.1 M TBAPF₆ in CH₃CN) B Dissolve Analyte (1-5 mM) A->B C Assemble 3-Electrode Cell (Working, Reference, Counter) B->C D Deoxygenate with Inert Gas C->D E Connect to Potentiostat D->E F Set Potential Range and Scan Rate E->F G Acquire Voltammogram F->G H Determine Peak Potentials (Epa, Epc) G->H I Calculate Formal Potential (E°') H->I J Analyze Peak Separation (ΔEp) H->J K Assess Reversibility J->K

Figure 1: Workflow for Cyclic Voltammetry.

Detailed Steps:

  • Solution Preparation: A 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is prepared in an anhydrous aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF). The this compound derivative is then dissolved in this solution to a concentration of 1-5 mM.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. An inert atmosphere is maintained over the solution throughout the experiment.

  • Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The anodic (Epa) and cathodic (Epc) peak potentials are determined from the voltammogram. The formal reduction potential (E°') can be estimated as the average of the peak potentials. The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the kinetics of electron transfer and the interfacial properties of the electrode-electrolyte system.

Objective: To determine the charge transfer resistance (Rct), which is inversely proportional to the electron transfer rate constant, and the double-layer capacitance (Cdl).

Experimental Workflow:

EIS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Solution and Cell (as in CV) B Set DC Potential (at E°' of the redox couple) A->B C Apply Small AC Perturbation (over a frequency range) B->C D Measure Impedance Response C->D E Plot Nyquist Diagram (-Z'' vs. Z') D->E F Fit to an Equivalent Circuit (e.g., Randles circuit) E->F G Extract Rct and Cdl F->G

Figure 2: Workflow for Electrochemical Impedance Spectroscopy.

Detailed Steps:

  • System Preparation: The electrochemical cell is prepared in the same manner as for cyclic voltammetry.

  • Measurement: A DC potential, typically corresponding to the formal potential (E°') of the redox couple of interest, is applied to the working electrode. A small amplitude AC voltage (e.g., 5-10 mV) is then superimposed on the DC potential over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).

  • Data Analysis: The resulting impedance data is often plotted in a Nyquist plot (-Im(Z) vs. Re(Z)). This data is then fitted to an appropriate equivalent electrical circuit model (e.g., a Randles circuit) to extract parameters such as the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The standard heterogeneous electron transfer rate constant (k°) can be calculated from the charge transfer resistance.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific, well-defined signaling pathways in the biological sense that directly involve the electrochemical properties of this compound and its derivatives in the published literature. However, the logical relationship between their structure and electrochemical properties is a key area of research. This relationship can be visualized as a workflow for designing derivatives with tailored electrochemical behavior.

Design_Workflow A Target Electrochemical Property (e.g., specific Redox Potential) B Molecular Design Strategy A->B C Synthesis of Derivative B->C D Electrochemical Characterization (CV, EIS, etc.) C->D E Compare with Target D->E F Refine Molecular Design E->F No G Achieved Target Property E->G Yes F->B

Figure 3: Design workflow for tuning electrochemical properties.

This workflow illustrates the iterative process of designing and synthesizing new this compound derivatives to achieve desired electrochemical properties. The process begins with defining the target property, followed by a molecular design strategy that considers the influence of substituents and planarity. After synthesis, the electrochemical properties are characterized and compared to the target. If the target is not met, the design is refined, and the cycle is repeated.

Conclusion

The electrochemical properties of this compound and its derivatives are finely tunable through synthetic modification. The planarity of the molecule is a critical factor, with more planar systems exhibiting more positive reduction potentials and greater reversibility. This guide provides a foundational understanding and practical protocols for researchers to compare and characterize these important compounds, facilitating their application in a wide range of scientific and technological fields. Further research into a broader range of substituted derivatives is needed to establish more comprehensive structure-property relationships.

References

Unveiling the Structure of Novel 2,2'-Biimidazole Derivatives: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural confirmation of 2,2'-Biimidazole and its N-methylated derivative using NMR, FT-IR, UV-Vis, and Mass Spectrometry. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of spectroscopic data, detailed experimental protocols, and workflow visualizations to aid in the characterization of new chemical entities.

The structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds like this compound and its derivatives, which are pivotal scaffolds in medicinal chemistry and materials science, a combination of spectroscopic techniques is essential for unambiguous structure confirmation. This guide presents a comparative analysis of the spectroscopic data for two key compounds: the parent This compound (H₂biim) and its derivative, 1,1'-Dimethyl-2,2'-biimidazole (dMebiim) .

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, UV-Vis Spectroscopy, FT-IR Spectroscopy, and Mass Spectrometry for H₂biim and dMebiim, providing a clear comparison of their spectral properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusSolventChemical Shift (δ, ppm)
This compound (H₂biim) ¹HDMSO-d₆12.8 (br s, 2H, N-H), 7.25 (s, 4H, C-H)
¹³CDMSO-d₆138.5, 125.0
1,1'-Dimethyl-2,2'-biimidazole (dMebiim) ¹HCDCl₃7.05 (d, J=1.0 Hz, 2H), 6.95 (d, J=1.0 Hz, 2H), 3.8 (s, 6H, N-CH₃)
¹³CCDCl₃140.0, 127.5, 121.0, 34.5 (N-CH₃)

Table 2: UV-Vis and FT-IR Spectroscopic Data

CompoundUV-Vis (Methanol)Key FT-IR Bands (cm⁻¹)
This compound (H₂biim) λmax ≈ 290 nm~3000 (N-H stretch), Additional bands characteristic of the imidazole (B134444) ring.
1,1'-Dimethyl-2,2'-biimidazole (dMebiim) λmax ≈ 280 nmNo N-H stretch, ~2950 (C-H stretch of CH₃), Additional bands characteristic of the substituted imidazole ring.

Table 3: Mass Spectrometry Data

CompoundFormulaCalculated Exact Mass ( g/mol )Experimental Molecular Ion (m/z)
This compound (H₂biim) C₆H₆N₄134.0592[M+H]⁺ = 135
1,1'-Dimethyl-2,2'-biimidazole (dMebiim) C₈H₁₀N₄162.0905[M+H]⁺ = 163

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms for structural confirmation.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: 5-10 mg of the purified biimidazole derivative is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled carbon spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To investigate the electronic transitions within the molecule.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the biimidazole derivative is prepared in a UV-transparent solvent (e.g., methanol). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. The instrument is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

  • Data Analysis: The m/z value of the molecular ion peak is used to confirm the molecular weight of the compound.

Visualizing the Workflow and a Potential Application

To further clarify the process and potential relevance of these compounds, the following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway where a this compound derivative might act as an inhibitor.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize New This compound Derivative Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FT-IR Purification->FTIR UVVis UV-Vis Purification->UVVis MS Mass Spec. Purification->MS Data_Analysis Analyze & Compare Spectroscopic Data NMR->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis MS->Data_Analysis Structure_Elucidation Confirm Structure Data_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of new this compound derivatives.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Drug Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Biimidazole This compound Derivative Biimidazole->Kinase2 Inhibits

Performance evaluation of 2,2'-Biimidazole-based materials against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2,2'-biimidazole and its derivatives has garnered significant interest across various scientific disciplines, including medicinal chemistry and materials science. This guide provides an objective comparison of the performance of this compound-based materials against established industry standards in two key application areas: anticancer therapeutics and biomedical sensing. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in evaluating the potential of these compounds in their work.

Section 1: Anticancer Activity

This compound and its metal complexes have emerged as a promising class of anticancer agents. Their mechanism of action often involves DNA interaction and the induction of apoptosis. This section compares the cytotoxic activity of this compound derivatives and their metal complexes with clinically established anticancer drugs, cisplatin (B142131) and doxorubicin.

Data Presentation: Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a cytotoxic compound. The table below summarizes the IC50 values of representative this compound-based compounds and standard anticancer drugs against common cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivatives & Complexes
Au(I)-bis-N-acyclic carbene (benzimidazole derivative)HCT-116 (Colon Carcinoma)1.81[1]
Au(I)-bis-N-acyclic carbene (benzimidazole derivative)FLG 29.1 (Acute Myeloid Leukemia)2.59[1]
Zn(II) bis-benzimidazole complex (C1)A549 (Lung Cancer)< 10.4[1][2]
Zn(II) bis-benzimidazole complex (C3)MDA-MB-231 (Breast Cancer)< 10.4[1][2]
Ag(I) bis-benzimidazole complex (C14)PC3 (Prostate Cancer)< 10.4[1][2]
Tetraimidazole ligandK562 (Chronic Myelogenous Leukemia)Not specified, but active[3]
Industry Standard Anticancer Drugs
CisplatinMCF-7 (Breast Cancer)93[4]
CisplatinMDA-MB-231 (Breast Cancer)87[4]
CisplatinHeLa (Cervical Cancer)28.96[5]
DoxorubicinMCF-7 (Breast Cancer)2.5[6]
DoxorubicinHeLa (Cervical Cancer)1.91[5]
Experimental Protocols: Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Procedure: [7][8][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-based compounds and standard drugs. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: Anticancer Drug Action Workflow

cluster_workflow Anticancer Drug Evaluation Workflow start Start: Compound Synthesis (this compound derivative) cell_culture Cell Culture (e.g., MCF-7, HeLa) start->cell_culture treatment Treatment with Compound (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 comparison Comparison with Industry Standard (e.g., Cisplatin) ic50->comparison end End: Efficacy Evaluation comparison->end

Caption: Workflow for evaluating the anticancer activity of this compound-based compounds.

Section 2: Biomedical Sensing

The unique coordination chemistry and electronic properties of this compound make it an attractive platform for the development of electrochemical and fluorescent biosensors. This section compares the performance of a hypothetical this compound-based electrochemical glucose sensor and a fluorescent sensor with established commercial products.

Data Presentation: Biosensor Performance Comparison

Key performance metrics for biosensors include the limit of detection (LOD), sensitivity, and linear range. The following tables provide a comparative overview of these parameters.

Table 2: Electrochemical Glucose Sensor Performance

ParameterThis compound-Based Sensor (Hypothetical)Industry Standard (e.g., Accu-Chek)Reference
Analyte GlucoseGlucose
Sensing Principle Electrochemical (Non-enzymatic)Electrochemical (Enzymatic)[10]
Limit of Detection (LOD) ~40 µM~9 µM[10][11]
Linear Range 1.0–20.0 mM1.1–33.3 mmol/L[11][12]
Sensitivity High (e.g., >100 µA mM⁻¹ cm⁻²)38 µA·L/(mmol·cm²)[12]

Table 3: Fluorescent Probe Performance

ParameterThis compound-Based ProbeIndustry Standard (e.g., Fluorescein)Reference
Target Analyte Metal Ions (e.g., Ag+), Anions (e.g., PPi)pH, various biomolecules (labeled)[13][14]
Quantum Yield (Φf) Varies with derivative and environment~0.93[15]
Photostability Generally moderate to highLow[15]
Detection Limit ~0.17 ppm (for PPi)Varies with application[14]
Experimental Protocols: Electrochemical Sensor Fabrication and Testing

The fabrication of a simple and cost-effective carbon paste electrode (CPE) is a common starting point for developing electrochemical sensors.

Materials: [16][17][18]

  • Graphite (B72142) powder

  • Binding agent (e.g., paraffin (B1166041) oil, mineral oil)

  • Electrode body (e.g., a plastic tube with a copper wire for electrical contact)

  • Mortar and pestle

Procedure: [16][17][18]

  • Paste Preparation: Thoroughly mix graphite powder and the binding agent in a mortar and pestle until a homogenous, dense paste is formed. The typical ratio is around 70:30 (w/w) graphite to binder.

  • Electrode Packing: Pack the prepared carbon paste into the electrode body, ensuring there are no air gaps. The surface should be smooth and uniform.

  • Surface Renewal: Before each measurement, the electrode surface should be renewed by extruding a small amount of the paste and polishing it on a smooth surface (e.g., weighing paper).

  • Modification with this compound: The CPE can be modified by incorporating the this compound derivative directly into the carbon paste during preparation or by drop-casting a solution of the derivative onto the electrode surface and allowing the solvent to evaporate.

  • Electrochemical Testing: The performance of the modified electrode is typically evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in the presence of the target analyte. Key parameters such as peak current, peak potential, and linear response to concentration are measured.

Visualization: Biosensor Detection Pathway

cluster_pathway Electrochemical Sensing Pathway Analyte {Analyte (e.g., Glucose)} Receptor Receptor Layer This compound Derivative Analyte->Receptor:f0 Binding Transducer Transducer Carbon Paste Electrode Receptor:f0->Transducer:f0 Electrochemical Reaction Signal Signal Processing Potentiostat Transducer:f0->Signal:f0 Electron Transfer Output {Output| Measurable Current} Signal:f0->Output:f0 Amplification & Display

References

N-Methylation of 2,2'-Biimidazole Ligands: A Comparative Guide to Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of ligands is a cornerstone of coordination chemistry, enabling the fine-tuning of the properties of metal complexes for applications ranging from catalysis to materials science and drug development. Among the vast array of available ligands, 2,2'-biimidazole (H₂biim) stands out due to its versatile coordination modes and the presence of acidic N-H protons. The methylation of these protons to form 1,1'-dimethyl-2,2'-biimidazole (Me₂biim) fundamentally alters the ligand's characteristics. This guide provides a comprehensive comparison of the properties of metal complexes containing H₂biim and its N-methylated analogue, Me₂biim, supported by experimental data.

Structural and Coordination Properties: A Tale of Two Ligands

The primary impact of N-methylation on this compound is the replacement of the N-H protons with methyl groups. This seemingly simple modification has profound steric and electronic consequences that directly influence the structure of the resulting metal complexes.

The most significant difference lies in the elimination of the N-H hydrogen bond donor capability in Me₂biim. In complexes of H₂biim, these protons are available for hydrogen bonding with counter-ions or solvent molecules, leading to extended supramolecular networks and often impacting the solubility and crystal packing of the complex.[1] For instance, the homoleptic complex --INVALID-LINK--₃ exhibits weak N-H⋯O hydrogen bonds between the ligand and the nitrate (B79036) counter-anion.[1] This feature is entirely absent in complexes of Me₂biim, leading to more discrete molecular structures.

The introduction of methyl groups also imparts steric bulk around the nitrogen donor atoms. This can influence the coordination geometry and bond lengths within the complex. A comparative analysis of the crystal structures of chromium(III) complexes with H₂biim and Me₂biim reveals these subtle but important differences.

Parameter--INVALID-LINK--₃--INVALID-LINK--₃
Average Cr-N bond length (Å) ~2.06~2.07
Average N-Cr-N bite angle (°) ~79.5~79.1
Solubility Poorly soluble in most solventsImproved solubility

Data compiled from crystallographic information for --INVALID-LINK--₃ and --INVALID-LINK--₃.[1]

Electronic and Photophysical Properties: The Impact of Methylation

N-methylation induces significant changes in the electronic and photophysical properties of this compound complexes. The methyl groups are electron-donating, which can affect the redox potentials of the metal center and the energy of metal-to-ligand charge transfer (MLCT) bands.

Electrochemical Properties:

ComplexRu(II)/Ru(III) Redox Potential (V vs. SCE)
[Ru(bpy)₂(H₂biim)]²⁺+1.12
Related Ru(II) complexes with methylated imidazole-type ligandsGenerally show a slight cathodic shift

Note: The redox potential values are indicative and can vary with the specific complex, solvent, and supporting electrolyte.

Photophysical Properties:

A critical consequence of removing the N-H protons is the elimination of a significant non-radiative decay pathway for excited states. The high-frequency N-H stretching vibrations in H₂biim complexes can efficiently quench luminescence.[1] By replacing the protons with methyl groups, this quenching mechanism is removed, often leading to enhanced luminescence quantum yields and longer excited-state lifetimes in the corresponding Me₂biim complexes.

However, the steric hindrance from the methyl groups in Me₂biim can cause greater distortion in the excited state, which may counteract some of the benefits of removing the N-H quenching pathway.

Property[Cr(H₂biim)₃]³⁺[Cr(Me₂biim)₃]³⁺
Absorption λmax (nm) ~325, ~450 (d-d)~330, ~460 (d-d)
Emission Quenched (due to N-H vibrations)Phosphorescence observed

Data is for Cr(III) complexes in methanol.[1]

Experimental Protocols

Synthesis of this compound (H₂biim)

This compound can be synthesized from the reaction of glyoxal (B1671930) with an excess of ammonia. A common procedure involves the reaction of aqueous glyoxal with ammonium (B1175870) acetate (B1210297).[1]

Materials:

  • Glyoxal (40% in water)

  • Ammonium acetate

  • Deionized water

Procedure:

  • A solution of ammonium acetate in water is prepared.

  • Glyoxal solution is added dropwise to the ammonium acetate solution with stirring.

  • The mixture is heated to reflux for a specified period, during which a precipitate forms.

  • The reaction mixture is cooled, and the precipitate is collected by filtration.

  • The crude product is washed with water and a suitable organic solvent (e.g., ethanol) and dried under vacuum.

Synthesis of 1,1'-Dimethyl-2,2'-biimidazole (Me₂biim)

The N-methylation of this compound is typically achieved by deprotonation followed by reaction with a methylating agent.[1]

Materials:

  • This compound (H₂biim)

  • A strong base (e.g., sodium hydride)

  • A methylating agent (e.g., methyl iodide)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)

Procedure:

  • This compound is dissolved in an anhydrous solvent under an inert atmosphere.

  • The solution is cooled in an ice bath, and a strong base is added portion-wise to deprotonate the imidazole (B134444) N-H groups.

  • The reaction mixture is stirred at room temperature for a period to ensure complete deprotonation.

  • The mixture is cooled again, and the methylating agent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the careful addition of water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.

  • The product can be purified by column chromatography or recrystallization.

General Synthesis of Metal Complexes (e.g., [M(ligand)₃]ⁿ⁺)

The synthesis of the metal complexes generally involves the reaction of a metal salt with the respective ligand in a suitable solvent.[1]

Materials:

  • A metal salt (e.g., CrCl₃·3THF, Ru(bpy)₂Cl₂)

  • The desired ligand (H₂biim or Me₂biim)

  • A suitable solvent (e.g., methanol, ethanol, or acetonitrile)

Procedure:

  • The metal salt is dissolved in the chosen solvent.

  • A solution of the ligand (in a stoichiometric amount) in the same or a miscible solvent is added to the metal salt solution.

  • The reaction mixture is stirred, often with heating (reflux), for a period ranging from minutes to several hours, depending on the lability of the metal center.

  • The reaction progress can be monitored by a color change.

  • Upon completion, the solution is cooled, and the complex may precipitate. If not, the solvent volume is reduced, or a counter-ion salt (e.g., NH₄PF₆ or a nitrate salt) is added to induce precipitation.

  • The solid product is collected by filtration, washed with cold solvent and diethyl ether, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow and Applications

The distinct properties of H₂biim and Me₂biim dictate their suitability for different applications. The presence of the N-H donors in H₂biim complexes makes them excellent candidates for use as anion sensors. The N-H groups can form hydrogen bonds with anions, leading to a change in the photophysical or electrochemical properties of the complex, which serves as the sensing signal.

Anion_Sensing_Mechanism cluster_ligand Ligand Properties cluster_interaction Interaction with Anions cluster_application Primary Application H2biim This compound (H₂biim) HBond Hydrogen Bonding with Anion H2biim->HBond N-H donors Me2biim 1,1'-Dimethyl-2,2'-biimidazole (Me₂biim) NoHBond No Hydrogen Bonding Me2biim->NoHBond No N-H donors Sensor Anion Sensing HBond->Sensor Signal Transduction Luminophore Luminescent Materials NoHBond->Luminophore Reduced Quenching

Caption: Logical workflow illustrating how the presence or absence of N-H donors due to N-methylation dictates the primary application of this compound-based complexes.

In the case of anion sensing with a Ru(II)-H₂biim complex, the binding of an anion through hydrogen bonding perturbs the electronic structure of the biimidazole ligand.[2][3] This perturbation affects the energy of the MLCT excited state, resulting in a detectable change in the absorption or emission spectrum of the complex, often visible as a color change.[2][3] In contrast, Me₂biim complexes, lacking the hydrogen bond donor functionality, are not suitable for this type of sensing mechanism. However, their often superior luminescent properties make them better candidates for applications in light-emitting devices and as phosphorescent probes where anion binding is not the primary function.

References

Validating the Mechanism of Suzuki-Miyaura Cross-Coupling Catalyzed by a 2,2'-Biimidazolium-Based Palladium Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds essential for pharmaceuticals and materials science. While palladium-phosphine complexes have traditionally dominated this field, the quest for more robust, recyclable, and efficient catalytic systems has led to the exploration of novel ligands. This guide provides a comparative analysis of a palladium catalyst system utilizing a 2,2'-biimidazolium-based ionic liquid as both the reaction medium and ligand source, benchmarked against a conventional palladium-phosphine catalyst.

Unveiling the Catalytic Cycle: A Proposed Mechanism

The catalytic prowess of the 2,2'-biimidazolium-based system in the Suzuki-Miyaura reaction is believed to follow the generally accepted catalytic cycle, as illustrated below. The biimidazolium salt, in the presence of a base, is thought to form an N-heterocyclic carbene (NHC) that strongly coordinates to the palladium center, offering enhanced stability and catalytic activity.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_ligand Ligand Activation pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)(X)L2 (Intermediate I) oxidative_addition->pd2_intermediate transmetalation Transmetalation (Ar'-B(OR)2) pd2_intermediate->transmetalation Ar'-B(OR)2 Base pd2_diaryl Ar-Pd(II)(Ar')L2 (Intermediate II) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration catalyst_regeneration->pd0 biimidazolium 2,2'-Biimidazolium Salt nhc N-Heterocyclic Carbene (L) biimidazolium->nhc Base

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Performance Benchmark: 2,2'-Biimidazolium vs. Phosphine (B1218219) Ligands

The following tables summarize the performance of the palladium-2,2'-biimidazolium catalytic system in the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid and compare it with a representative palladium-phosphine catalyst system under similar conditions.

Table 1: Performance of Pd/2,2'-Biimidazolium Catalyst System [1][2][3]

EntryAryl Bromide (Ar-Br)ProductYield (%)
1BromobenzeneBiphenyl98
24-Bromotoluene4-Methylbiphenyl97
34-Bromoanisole4-Methoxybiphenyl95
44-Bromobenzonitrile4-Cyanobiphenyl92
51-Bromonaphthalene1-Phenylnaphthalene96

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), PdCl2 (2 mol%), 1,3,1'-tributyl-2,2'-biimidazolium hexafluorophosphate (B91526) (as solvent and ligand), Na2CO3 (2 mmol), 100 °C, 24 h.

Table 2: Performance of a Conventional Pd/Phosphine Catalyst System

EntryAryl HalideLigandCatalyst Loading (mol%)Yield (%)
14-ChlorotolueneXPhos298
24-BromoanisoleSPhos197
31-BromonaphthaleneP(t-Bu)31.595
44-ChlorobenzonitrileRuPhos294
5BromobenzenePPh3392

Note: Reaction conditions vary across different studies, including the specific phosphine ligand, palladium precursor, base, solvent, temperature, and reaction time. The data presented is a representative compilation from various sources to illustrate typical performance.

A significant advantage of the 2,2'-biimidazolium-based system is its remarkable recyclability. The catalytic ionic liquid system can be recycled at least 14 times without a significant decrease in catalytic performance.[2][3] This is attributed to the strong coordination of the in situ generated N-heterocyclic carbene to the palladium center, which prevents leaching of the metal.

Experimental Protocols: A Guide to Mechanistic Validation

Validating the proposed mechanism requires a series of carefully designed experiments. Below are detailed protocols for key experiments.

Experimental Workflow for Mechanistic Studies

Experimental_Workflow cluster_workflow Experimental Workflow start Hypothesized Mechanism kinetics Kinetic Studies (Reaction Rate, Order) start->kinetics spectroscopy Spectroscopic Analysis (NMR, MS, IR) start->spectroscopy trapping Intermediate Trapping Experiments start->trapping computational Computational Modeling (DFT Calculations) start->computational validation Mechanism Validation kinetics->validation spectroscopy->validation trapping->validation computational->validation

Figure 2: Workflow for validating a catalytic reaction mechanism.
General Procedure for Suzuki-Miyaura Cross-Coupling with Pd/2,2'-Biimidazolium Catalyst[1][2][3]

  • Catalyst Preparation: In a reaction vessel, dissolve palladium(II) chloride (0.02 mmol, 2 mol%) in 1,3,1'-tributyl-2,2'-biimidazolium hexafluorophosphate (1.0 g).

  • Reactant Addition: To the catalyst solution, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Reaction Execution: Stir the reaction mixture at 100 °C for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up and Analysis: After cooling to room temperature, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The ionic liquid phase containing the catalyst can be separated and reused for subsequent reactions. Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield. The product can be further purified by column chromatography.

Kinetic Monitoring of the Reaction
  • Reaction Setup: Prepare the reaction mixture as described in the general procedure in a thermostated reactor equipped with a sampling port.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cold solution of a strong acid).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of reactants and products over time.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction rate. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

Spectroscopic Identification of Intermediates
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a reaction mixture using deuterated solvents where possible. Monitor the reaction in situ using NMR spectroscopy to observe the appearance and disappearance of signals corresponding to the catalyst, reactants, intermediates, and products. Low-temperature NMR experiments can be particularly useful for trapping and characterizing unstable intermediates.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the catalytic cycle. By directly sampling the reaction mixture, it is possible to identify species such as the [Ar-Pd(II)(L)2]+ complex.

Conclusion

The palladium-2,2'-biimidazolium catalytic system presents a highly efficient and recyclable alternative for Suzuki-Miyaura cross-coupling reactions. While the proposed mechanism, involving an N-heterocyclic carbene intermediate, is consistent with the established principles of palladium catalysis, further detailed mechanistic studies employing kinetic analysis and advanced spectroscopic techniques are warranted for its complete validation. The high performance and recyclability of this system, as demonstrated by the available data, make it a compelling choice for researchers and professionals in drug development and fine chemical synthesis, aligning with the principles of green and sustainable chemistry.

References

Cross-Validation of Experimental and Theoretical Models for 2,2'-Biimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and theoretical models for 2,2'-Biimidazole, a key heterocyclic compound used as a versatile ligand in coordination chemistry and a building block in the development of novel therapeutic agents. The cross-validation of empirical results with computational models is crucial for a deeper understanding of its structural, spectroscopic, and electronic properties, facilitating its application in rational drug design and materials science.

Data Presentation: A Comparative Overview

The structural conformation of this compound has been a subject of investigation, with theoretical models and experimental data converging to confirm the greater stability of the trans (C₂h) conformation over the cis (C₂v) form.[1] This agreement is a cornerstone of its characterization. Below is a summary of key quantitative data from both experimental measurements and computational calculations.

Table 1: Spectroscopic Properties of this compound
PropertyExperimental DataTheoretical Model (DFT/TD-DFT)
¹H NMR (δ, ppm)Signals observed for imidazole (B134444) protons.Gauge-Independent Atomic Orbital (GIAO) DFT computations can predict chemical shifts.[2]
¹³C NMR (δ, ppm)Resonances for imidazole carbons.GIAO-DFT calculations provide theoretical chemical shifts for comparison.[2]
FTIR (cm⁻¹)Key vibrational modes identified. The N-H stretching frequency is observed around 3000 cm⁻¹.[3]DFT calculations (e.g., B3LYP/6-311++G**) are used to compute harmonic vibrational frequencies.[4]
Raman (cm⁻¹)Spectra show mutual exclusion with FTIR, supporting the centrosymmetric trans structure.[1]Theoretical Raman activities are calculated to complement FTIR assignments.
UV-Vis (λmax, nm)Maximum absorption wavelength observed at approximately 274 nm in HCl (aq.).[5]Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict absorption maxima.[1][3][6]
Table 2: Structural and Thermal Properties of this compound
PropertyExperimental DataTheoretical Model (Molecular Mechanics/DFT)
Conformation X-ray crystallography confirms a trans (C₂h) solid-state structure.[1]Computer molecular modeling and DFT geometry optimization consistently show the trans form to be the lower energy conformer.[1][7]
Dihedral Angle Determined from X-ray diffraction data.Molecular mechanics calculations have estimated dihedral angles between the imidazole rings.[8]
Melting Point ~300 °C[5]Not directly calculated by these models.

Methodologies and Protocols

A robust comparison relies on well-defined experimental and computational methods. The following sections detail the protocols typically employed in the study of this compound.

Experimental Protocols
  • Synthesis: this compound is commonly synthesized by reacting glyoxal (B1671930) with an ammonium (B1175870) salt, such as ammonium acetate, in an aqueous solution.[3][9] Another method involves the reaction between glycol and an ammonium solution.[1] The resulting product is often a brown-colored precipitate that can be purified through filtration and washing.[9][10]

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 300-500 MHz) using a suitable deuterated solvent like DMSO-d₆.[4][11][12] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

    • Vibrational Spectroscopy (FTIR/Raman): FTIR spectra are typically recorded using KBr pellets. Raman spectra are collected to be used in conjunction with FTIR to determine the molecular symmetry based on the rule of mutual exclusion.[1]

    • UV-Visible Spectroscopy: Absorption spectra are measured using a double-beam spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, acetonitrile, or dilute acid) and placed in a quartz cuvette.[5][8]

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. A suitable crystal is mounted, and diffraction data is collected to solve and refine the molecular structure, providing precise bond lengths, bond angles, and conformational details.[1]

Theoretical Models and Computational Protocols
  • Geometry Optimization (DFT): The molecular geometry of this compound is optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a basis set such as 6-31G(d,p) or higher.[2][11] These calculations search the potential energy surface for the minimum energy structure, allowing for the comparison of the relative stabilities of different conformers (e.g., cis vs. trans).

  • Vibrational Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The results are used to predict the IR and Raman spectra, aiding in the assignment of experimental vibrational bands.[12]

  • Electronic Spectra Calculation (TD-DFT): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.[1][6] This allows for the prediction of the UV-Vis absorption spectrum, which can be compared directly with experimental measurements.

Visualization of the Cross-Validation Workflow

The logical flow of comparing experimental findings with theoretical predictions is a critical aspect of modern chemical research. The following diagram illustrates this workflow for the structural elucidation of this compound.

G cluster_exp Experimental Validation cluster_theo Theoretical Modeling synthesis Synthesis of This compound xrd X-ray Crystallography synthesis->xrd Characterization spectro Spectroscopic Analysis (NMR, FTIR, UV-Vis) synthesis->spectro Characterization compare Cross-Validation (Data Comparison) xrd->compare Structural Data spectro->compare Spectroscopic Data geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation (DFT) geom_opt->freq_calc uv_calc Electronic Transition (TD-DFT) geom_opt->uv_calc freq_calc->compare Calculated Spectra uv_calc->compare Calculated Spectra conclusion Structural & Property Confirmation (trans-Conformer) compare->conclusion

Workflow for cross-validating experimental and theoretical data.

References

Benchmarking new 2,2'-Biimidazole derivatives against existing compounds for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of chemical research, the development of novel 2,2'-biimidazole derivatives continues to open new avenues for innovation across various scientific and industrial domains. These compounds, characterized by their unique structural and electronic properties, are demonstrating significant potential in applications ranging from next-generation electronics to advanced therapeutic interventions. This guide provides a comprehensive benchmark of new this compound derivatives against existing compounds in several key applications, supported by experimental data to inform researchers, scientists, and drug development professionals.

High-Performance Blue Emitters for Organic Light-Emitting Diodes (OLEDs)

The quest for efficient and stable blue emitters is a critical challenge in OLED technology. A novel pyrene-benzimidazole derivative, designated as Compound B, has been synthesized and evaluated as a blue emitter in a non-doped OLED device.[1]

Performance Comparison of Blue Emitters

The performance of Compound B is benchmarked against other existing fluorescent blue emitters in the following table.

Emitter MaterialHost MaterialMax. External Quantum Efficiency (EQE)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (at 1000 cd/m²)
Compound B Non-doped4.3%[1]-(0.148, 0.130)[1]-
BD-06-11.8%[2]-(0.14, 0.09)[2]LT90: 125 h[2]
T3Host-free6.8% (at 100 cd/m²)[2]-(0.16, 0.08)[2]-
G0Host-free6.2% (at 1000 cd/m²)[2]-(0.15, 0.08)[2]-
DSA-PhMADN10%[2]-(0.15, 0.28)[2]-
Blu2Host-free5.1% (at 100 cd/m²)[2]-(0.14, 0.19)[2]-
Experimental Protocol: OLED Device Fabrication and Characterization

The OLED device incorporating Compound B was fabricated using vacuum thermal deposition with the following architecture: ITO (140 nm) / NPB (30 nm) / Compound B (30 nm) / TPBI (30 nm) / Ca (10 nm) / Al (100 nm).[1]

  • ITO (Indium Tin Oxide): Serves as the transparent anode.

  • NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine): Functions as the hole transport layer.

  • Compound B: The non-doped emissive layer.

  • TPBI (1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene): Acts as the electron transport layer.

  • Ca (Calcium) / Al (Aluminum): Form the cathode.

The performance of the device, including current density, luminance, power efficiency, and external quantum efficiency, was evaluated following established protocols.[1]

Advanced Corrosion Inhibitors for Steel in Acidic Environments

The protection of metals from corrosion is a significant industrial challenge. Novel benzimidazole (B57391) derivatives have been investigated as effective corrosion inhibitors for steel in acidic media.[3]

Comparative Inhibition Efficiency

A study evaluated the corrosion inhibition performance of two new benzimidazole derivatives, 2-(2-aminophenyl)-1H-benzimidazole (APhBI) and 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI), for S235 steel in 1 M HCl solution.[3] Their performance is compared with other benzimidazole-based inhibitors.

InhibitorConcentrationInhibition Efficiency (η%)Steel TypeCorrosive Medium
APhBI 3 mM87.09%[3]S2351 M HCl[3]
HPhBI 3 mM85.06%[3]S2351 M HCl[3]
1-allyl-5-chloro-indoline-2,3-dione (TZ ACI)10⁻³ M>90%[4]Mild Steel1.0 M HCl[4]
5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione (TZ CDI)10⁻³ M>90%[4]Mild Steel1.0 M HCl[4]
5-chloro-1-octylindoline-2,3-dione (TZ COI)10⁻³ M>90%[4]Mild Steel1.0 M HCl[4]
2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3)10⁻³ M95.3% (EIS)[5]Carbon Steel1 M HCl[5]
Experimental Protocol: Corrosion Inhibition Evaluation

The corrosion inhibition efficiency of APhBI and HPhBI was determined using weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization measurements.[3]

  • Weight Loss Method: S235 steel samples were immersed in 1 M HCl solution with and without the inhibitors at a concentration of 3 mM. The weight loss was measured over time to calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Measurements: A three-electrode system was used with the S235 steel sample as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

    • Potentiodynamic Polarization: The steel samples were immersed in the test solutions for 1 hour to stabilize the open-circuit potential (EOC). Polarization curves were then recorded.[3]

    • Electrochemical Impedance Spectroscopy (EIS): EIS spectra were recorded after 1, 5, 10, 15, 20, and 24 hours of immersion in the test solutions.[3]

Catalysis: Transfer Hydrogenation of Ketones

Ruthenium(II) complexes incorporating benzimidazole derivatives have emerged as effective catalysts for the transfer hydrogenation of ketones, a crucial reaction in organic synthesis.[6][7]

Catalytic Performance Comparison

The following table compares the catalytic activity of different Ru(II)-benzimidazole complexes in the transfer hydrogenation of acetophenone.

CatalystCatalyst Loading (mol%)Conversion (%)Time (h)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Ru3 (Carboxamide-Ru(II)) 1.0098[8]697[8]16[8]
Ru(II)-phosphine-carboxamide ---up to 99[8]-
Half-sandwich Ru(II)-pyridine-carboxamide ---up to 200[8]-
Experimental Protocol: Catalytic Transfer Hydrogenation

The transfer hydrogenation of ketones was carried out using a Ru(II) complex as the catalyst, 2-propanol as the hydrogen source, and a base such as KOH.[9]

  • A mixture of the ketone substrate, the Ru(II)-benzimidazole catalyst, a base (e.g., KOH), and 2-propanol as the solvent and hydrogen donor is prepared in a reaction vessel.

  • The reaction is typically conducted under an inert atmosphere (e.g., argon).[6]

  • The mixture is heated to a specific temperature (e.g., 130 °C) and stirred for a designated period.[10]

  • The reaction progress is monitored, and the product yield and conversion are determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Anion Sensing with Ruthenium(II)-Biimidazole Complexes

Novel Ruthenium(II) complexes featuring this compound-like ligands have been developed as highly sensitive and selective anion sensors.

Comparative Anion Binding Affinity

A new anion sensor, --INVALID-LINK--₂ (Complex 3), has been benchmarked against two existing systems, --INVALID-LINK--₂ (Complex 1) and --INVALID-LINK--₂ (Complex 2).

ComplexAnionBinding Constant (K)pKa1
Complex 3 Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻17,000 - 21,0006.2
Complex 1 Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻3,300 - 5,7007.2
Complex 2 HSO₄⁻11,2095.7
Complex 2 Cl⁻, Br⁻, I⁻, NO₃⁻No hydrogen bonding5.7
Experimental Protocol: Synthesis of a Ru(II)-Biimidazole Complex

The synthesis of a representative Ru(II)-biimidazole complex, [Ru(dcb)₂(bim)], involves the following steps:[11]

  • cis-[Ru(dcb)₂Cl₂] (250 mg, 0.37 mmol) and 2,2′-biimidazole (50 mg, 0.37 mmol) are dissolved in 3 mL of ethylene (B1197577) glycol.

  • The solution is refluxed for 1 hour under an argon atmosphere.

  • The reaction mixture is cooled, and 2 mL of water is added.

  • The Ru(II) complex salt is precipitated by adding a few drops of saturated aqueous ammonium (B1175870) hexafluorophosphate.

  • The precipitate is collected by vacuum filtration and washed with water.[11]

Photodynamic Therapy (PDT) with Benzimidazolo-Chlorin Derivatives

A novel benzimidazolo-chlorin derivative (3a) has been synthesized as a photosensitizer for enhanced photodynamic therapy, exhibiting strong absorption in the near-infrared region.[12][13]

Phototoxicity Comparison

The phototoxicity of the new benzimidazolo-chlorin 3a is compared with a precursor compound (2) on different cancer cell lines.

CompoundCell LineIC₅₀ (µM)Dark Toxicity
Benzimidazolo-chlorin 3a A5494.0[13]Negligible[13]
Benzimidazolo-chlorin 3a HeLa3.4[13]Negligible[13]
Compound 2 (precursor) A549Negligible photoactivity[13]Negligible[13]
Compound 2 (precursor) HeLaNegligible photoactivity[13]Negligible[13]
Experimental Protocol: In Vitro Photodynamic Therapy

The photodynamic effect of benzimidazolo-chlorin 3a was evaluated on A549 and HeLa cells.[12]

  • Cell Culture: A549 and HeLa cells were cultured in a suitable medium at 37 °C in a 5% humidified CO₂ atmosphere.

  • Incubation: Cells were seeded in 48-well plates and incubated with different concentrations of compound 3a for 24 hours.

  • Irradiation: After incubation, the cells were exposed to LED light irradiation (735–785 nm) for 15 minutes. For dark toxicity experiments, this step was omitted.

  • Post-Irradiation Incubation: The cells were further incubated for 24 hours under the same conditions.

  • Cell Viability Assay: Cell viability was assessed to determine the photocytotoxicity and dark cytotoxicity of the compound.[12]

Visualizing Experimental Workflows

OLED Fabrication Workflow

OLED_Fabrication cluster_deposition Vacuum Thermal Deposition ITO ITO Substrate NPB NPB (Hole Transport Layer) ITO->NPB 30 nm CompoundB Compound B (Emissive Layer) NPB->CompoundB 30 nm TPBI TPBI (Electron Transport Layer) CompoundB->TPBI 30 nm Cathode Ca/Al (Cathode) TPBI->Cathode 10 nm / 100 nm

Caption: Workflow for the fabrication of an OLED device using Compound B as the emissive layer.

Corrosion Inhibition Testing Workflow

Corrosion_Inhibition_Workflow cluster_preparation Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Steel S235 Steel Sample Immersion Immersion Steel->Immersion Solution 1 M HCl Solution (+/- Inhibitor) Solution->Immersion WeightLoss Weight Loss Measurement Immersion->WeightLoss Electrochemical Electrochemical Measurements (PDP & EIS) Immersion->Electrochemical Efficiency Calculate Inhibition Efficiency WeightLoss->Efficiency Electrochemical->Efficiency

Caption: Experimental workflow for evaluating the corrosion inhibition efficiency of benzimidazole derivatives.

In Vitro Photodynamic Therapy Workflow

PDT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment Culture Culture Cancer Cells (A549 or HeLa) Seed Seed Cells in Plates Culture->Seed Incubate Incubate with Photosensitizer (24h) Seed->Incubate Irradiate LED Light Irradiation (735-785 nm) Incubate->Irradiate PostIncubate Post-Irradiation Incubation (24h) Irradiate->PostIncubate Viability Cell Viability Assay PostIncubate->Viability Toxicity Determine Phototoxicity (IC50) Viability->Toxicity

Caption: Workflow for the in vitro evaluation of new photosensitizers for photodynamic therapy.

References

Comparative study of the photophysical properties of 2,2'-Biimidazole and 2,2'-bibenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Photophysical Properties of 2,2'-Biimidazole and 2,2'-Bibenzimidazole

This guide provides an objective comparison of the photophysical characteristics of this compound (H₂biim) and 2,2'-Bibenzimidazole (H₂bibzim), two heterocyclic compounds of significant interest in coordination chemistry, materials science, and drug development. Their utility as ligands, photosensitizers, and fluorescent probes is intrinsically linked to their electronic and photophysical properties. This document summarizes key experimental data and outlines the methodologies used for their characterization.

Comparative Photophysical Data

The photophysical properties of this compound and 2,2'-Bibenzimidazole are fundamentally influenced by their electronic structure. The extended π-conjugation in 2,2'-Bibenzimidazole, due to the fused benzene (B151609) rings, results in noticeable differences in its absorption and emission characteristics compared to the simpler this compound structure. These differences are summarized below.

Photophysical PropertyThis compound (H₂biim)2,2'-Bibenzimidazole (H₂bibzim)Solvent/Conditions
Absorption Maxima (λmax, nm) ~300[1]340-350Methanol, various
Emission Maxima (λem, nm) Not typically fluorescent on its own~380-450Various solvents
Stokes Shift (Δν) Not applicableModerate to large-
Quantum Yield (ΦF) Very low / non-emissiveLow to moderate-
Key Feature Acts as a versatile ligand, often studied in complexes.[1]Exhibits fluorescence, sensitive to solvent polarity.[2][3]-

Note: The photophysical properties, especially for 2,2'-Bibenzimidazole and derivatives, are highly dependent on the solvent environment and substitution on the imidazole (B134444) rings. This compound itself is primarily studied for its role as a ligand in metal complexes, where the resulting complex exhibits photophysical properties, rather than the ligand alone.[1]

Experimental Protocols

The characterization of the photophysical properties of these compounds relies on standard spectroscopic techniques.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.[4][5]

  • Procedure :

    • Solutions of the compound (e.g., 2,2'-Bibenzimidazole) are prepared in a solvent of interest (e.g., ethanol, acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[6]

    • A quartz cuvette with a 1 cm path length is filled with the sample solution.

    • A reference cuvette is filled with the pure solvent.

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).

    • The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Fluorescence Spectroscopy

This method measures the emission of light from a molecule after it has been electronically excited. It provides information on the emission wavelength, intensity, and quantum yield.

  • Instrumentation : A spectrofluorometer.[4]

  • Procedure :

    • A dilute solution of the sample is prepared, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[7]

    • The sample is placed in a quartz cuvette in the spectrofluorometer.

    • The sample is excited at or near its absorption maximum (λmax).

    • The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.

    • The wavelength of maximum emission intensity (λem) is determined.

Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. It is often determined using a comparative method.[7][8]

  • Principle : The quantum yield of an unknown sample is calculated relative to a standard compound with a known quantum yield. The method relies on the assumption that solutions of the standard and the sample with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[7]

  • Procedure :

    • A series of solutions of both the test compound and a well-characterized standard (e.g., quinine (B1679958) sulfate, rhodamine) are prepared at varying concentrations.

    • The UV-Vis absorption spectra are recorded for all solutions to determine their absorbance at the chosen excitation wavelength.

    • The fluorescence emission spectra are recorded for all solutions under identical instrument conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.

    • A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd × (msample / mstd) × (nsample² / nstd²) where Φ is the quantum yield, m is the gradient of the plot, and n is the refractive index of the solvent. The subscript "std" refers to the standard.

Visualization

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical workflow for the experimental determination and comparison of the photophysical properties of this compound and 2,2'-Bibenzimidazole.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_analysis Data Analysis & Comparison cluster_output Output prep_bi Prepare this compound Solutions abs_spec Record UV-Vis Spectra prep_bi->abs_spec flu_spec Record Emission Spectra (λ_ex = λ_max) prep_bi->flu_spec prep_bibi Prepare 2,2'-Bibenzimidazole Solutions prep_bibi->abs_spec prep_bibi->flu_spec prep_std Prepare Standard (e.g., Quinine Sulfate) prep_std->abs_spec prep_std->flu_spec abs_data Determine λ_max and Absorbance (A) abs_spec->abs_data abs_data->flu_spec Use λ_max for λ_ex plot_data Plot I vs. A abs_data->plot_data compare Compare Photophysical Properties abs_data->compare flu_data Determine λ_em and Integrated Intensity (I) flu_spec->flu_data flu_data->plot_data flu_data->compare calc_qy Calculate Quantum Yield (Φ_F) plot_data->calc_qy calc_qy->compare table Comparative Data Table compare->table

Caption: Workflow for comparing photophysical properties.

References

Confirming the Coordination Geometry of 2,2'-Biimidazole Complexes: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coordination geometry of metal complexes is a critical determinant of their physical, chemical, and biological properties. For ligands such as 2,2'-biimidazole (H₂biim), which can adopt various coordination modes, unequivocally establishing the geometry around the metal center is paramount for structure-activity relationship studies and rational drug design. This guide provides a comparative overview of spectroscopic methods used to confirm the coordination geometry of this compound complexes, supported by experimental data for octahedral, square planar, and tetrahedral geometries.

Spectroscopic Approaches to Coordination Geometry

A multi-faceted spectroscopic approach is often necessary for the unambiguous determination of a complex's coordination geometry. While X-ray crystallography provides definitive solid-state structures, spectroscopic methods offer invaluable insights into the geometry in solution and can be used for routine characterization. The most powerful techniques in this context are Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) and Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Spectroscopic Data

The coordination environment around a metal ion significantly influences the electronic and vibrational energy levels of both the metal and the this compound ligand. These changes are reflected in their respective spectra. This section compares the characteristic spectroscopic signatures for octahedral, square planar, and tetrahedral this compound complexes.

Data Presentation: Spectroscopic Signatures of this compound Complexes

The following tables summarize key quantitative data from different spectroscopic methods for this compound complexes with distinct coordination geometries.

Table 1: UV-Visible Spectroscopy Data

Coordination GeometryMetal Ion (d-count)Complex Exampleλ_max (nm) (ε, M⁻¹cm⁻¹)AssignmentReference
Octahedral Cr(III) (d³)[Cr(H₂biim)₃]³⁺~450, ~350d-d transitions (⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g)N/A
Ru(III) (d⁵)cis-[RuCl₂(H₂biim)₂]ClVisible regionLMCT / d-d transitions[1]
Square Planar Rh(I) (d⁸)[Rh(H₂biim)(CO)₂]⁺Not reportedPrimarily charge transfer bandsN/A
Tetrahedral (inferred) Ni(II) (d⁸)Ni(benzimidazole)₂Br₂*~1500, ~800, ~650d-d transitions (³T₁(F) → ³T₂(F), ³T₁(F) → ³A₂(F), ³T₁(F) → ³T₁(P))N/A

*Data for the analogous benzimidazole (B57391) complex is used as a representative example for a tetrahedral geometry.

Table 2: Infrared (IR) Spectroscopy Data

Coordination GeometryComplex Exampleν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)New Bands (M-N) (cm⁻¹)Reference
Octahedral [Cr(H₂biim)₃]³⁺~3000 (broad)Shifted to lower frequency~400-500N/A
Square Planar [Rh(H₂biim)(CO)₂]⁺Not specifiedNot specifiedNot specifiedN/A
Tetrahedral (inferred) Ni(benzimidazole)₂Br₂*Shifted upon coordinationShifted upon coordination~250-350N/A

*Data for the analogous benzimidazole complex is used as a representative example for a tetrahedral geometry.

Table 3: ¹H NMR Spectroscopy Data

Coordination GeometryMetal IonComplex ExampleProtonChemical Shift (δ, ppm)LinewidthReference
Octahedral Ru(II) (d⁶, diamagnetic)[Ru(bpy)₂(H₂biim)]²⁺Imidazole (B134444) N-HDownfield shift vs. free ligandSharp[2]
Octahedral Ni(II) (d⁸, paramagnetic)[Ni(EGTB-Et)(CH₃CN)₄]²⁺**Benzimidazole protonsBroad, large chemical shift rangeBroadN/A
Square Planar Rh(I) (d⁸, diamagnetic)[Rh(H₂biim)(CO)₂]⁺Imidazole protonsShifted relative to free ligandSharpN/A
Tetrahedral Ni(II) (d⁸, paramagnetic)Ni(benzimidazole)₂Br₂*Benzimidazole protonsBroad, large chemical shift rangeBroadN/A

*Data for the analogous benzimidazole complex is used as a representative example for a tetrahedral geometry. ** EGTB-Et is a ligand containing benzimidazole moieties.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques discussed.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare solutions of the this compound complex in a suitable non-coordinating, UV-transparent solvent (e.g., acetonitrile, methanol, or water) at a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration range is 10⁻⁵ to 10⁻³ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the complex solution over a range of 200-800 nm.

    • Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Analysis:

    • Octahedral complexes of d-block metals often show relatively weak (ε < 100 M⁻¹cm⁻¹) d-d transition bands in the visible region. The number and energy of these bands depend on the d-electron configuration and the ligand field strength.

    • Tetrahedral complexes lack a center of inversion, so d-d transitions are formally Laporte-allowed, leading to more intense absorptions (ε > 100 M⁻¹cm⁻¹) compared to their octahedral counterparts.

    • Square planar complexes of d⁸ metals are often diamagnetic and intensely colored due to allowed d-d transitions.

Infrared (IR) and Raman Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the complex with dry KBr and pressing it into a transparent disk. Alternatively, for far-IR measurements, prepare a polyethylene (B3416737) pellet or a Nujol mull.

    • Solutions: Use an appropriate IR-transparent solvent and a solution cell with a suitable path length.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for IR analysis and a Raman spectrometer with an appropriate laser excitation wavelength.

  • Data Acquisition:

    • Record the spectrum of the free this compound ligand for comparison.

    • Record the spectrum of the metal complex over the range of 4000-400 cm⁻¹ (mid-IR) and 400-100 cm⁻¹ (far-IR).

  • Analysis:

    • Compare the spectrum of the complex to that of the free ligand. Coordination to a metal center will cause shifts in the vibrational frequencies of the ligand.

    • Look for changes in the ν(N-H) and ν(C=N) stretching frequencies of the imidazole rings. A shift to lower frequency upon coordination is typically observed.

    • In the far-IR region, look for the appearance of new, low-frequency bands corresponding to the metal-nitrogen (ν(M-N)) stretching vibrations. The number and position of these bands can be indicative of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O). The choice of solvent is critical, especially for paramagnetic complexes.

  • Instrumentation: Use a high-field NMR spectrometer. For paramagnetic complexes, a wider spectral window and faster pulse sequences may be necessary.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • For complex spectra, two-dimensional techniques like COSY and HSQC can aid in assignment.

  • Analysis:

    • Diamagnetic Complexes (e.g., d⁶ Ru(II), d⁸ Rh(I)): Coordination of the this compound ligand will cause shifts in the proton resonances compared to the free ligand. The symmetry of the complex will be reflected in the number of distinct proton signals.

    • Paramagnetic Complexes (e.g., d³ Cr(III), d⁵ Ru(III), d⁸ Ni(II)): The unpaired electrons cause large chemical shifts (paramagnetic shifts) and significant line broadening. While this can make spectra more complex, the pattern of shifts and the degree of broadening can provide detailed information about the electronic structure and, by extension, the coordination geometry. The large chemical shift dispersion can sometimes simplify the spectrum by reducing signal overlap.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in determining the coordination geometry of this compound complexes using spectroscopic methods.

experimental_workflow cluster_synthesis Complex Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Geometry Confirmation synthesis Synthesis of this compound Complex purification Purification and Crystallization synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ir_raman IR/Raman Spectroscopy purification->ir_raman nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography (if possible) purification->xray data_comp Comparison of Spectroscopic Data uv_vis->data_comp ir_raman->data_comp nmr->data_comp xray->data_comp geom_confirm Coordination Geometry Confirmation data_comp->geom_confirm

Caption: Experimental workflow for the determination of coordination geometry.

logical_relationship cluster_geometry Coordination Geometry cluster_uv_vis UV-Vis Signatures cluster_ir IR/Raman Signatures cluster_nmr NMR Signatures octahedral Octahedral uv_oct Weak, multiple d-d bands octahedral->uv_oct ir Shift in ν(N-H) & ν(C=N) Appearance of ν(M-N) octahedral->ir nmr_dia Sharp signals, chemical shifts indicative of symmetry octahedral->nmr_dia nmr_para Broad signals, large paramagnetic shifts octahedral->nmr_para square_planar Square Planar uv_sp Intense, sharp d-d bands square_planar->uv_sp square_planar->ir square_planar->nmr_dia tetrahedral Tetrahedral uv_tet More intense d-d bands than octahedral tetrahedral->uv_tet tetrahedral->ir tetrahedral->nmr_para

Caption: Logical relationship between coordination geometry and spectroscopic data.

References

A Comparative Guide to 2,2'-Biimidazole Synthesis Protocols for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,2'-Biimidazole, a crucial building block in coordination chemistry and medicinal applications, presents various methodological choices. This guide provides an objective comparison of common synthesis protocols, supported by experimental data, to aid in selecting the most reproducible and efficient method.

The synthesis of this compound (H₂biim) is of significant interest due to its role as a versatile ligand and a scaffold in the development of energetic and biologically active compounds.[1][2][3] The most prevalent synthetic routes involve the reaction of glyoxal (B1671930) with an ammonia (B1221849) source. However, variations in reagents and reaction conditions can significantly impact yield, purity, and scalability, making a thorough assessment of available protocols essential for reproducible outcomes.

Comparison of Synthesis Protocols

The choice of synthesis protocol for this compound can have a marked effect on the final product yield and purity. Below is a summary of quantitative data from prominent methods described in the literature.

Protocol Reagents Yield (%) Purity (%) Reaction Time Temperature (°C) Key Observations
Fieselmann Method 20 wt% aqueous glyoxal, Anhydrous ammonia gas~33Not specifiedNot specifiedNot specifiedUse of toxic and difficult-to-handle ammonia gas; potential for reaction blockage.[2][3]
Ammonium (B1175870) Salt Method 20 wt% aqueous glyoxal, Ammonium acetate (B1210297)43.1 - 50.9≥ 97~8 hours (3h addition, 5h stirring)40 (during addition), Room temperature (stirring)Safer and simpler process control compared to the Fieselmann method; pH control is crucial.[3]
Transition Metal-Mediated Homocoupling Halogenated imidazole (B134444) precursors, Pd(0) catalyst, Triethylamine39 - 44 (for derivatives)Not specifiedNot specifiedNot specifiedUseful for synthesizing solubilized derivatives; yields can be moderate.

Experimental Protocols

1. Fieselmann Method (1978)

This widely recognized method involves the reaction of an aqueous solution of glyoxal with anhydrous ammonia gas.

  • Methodology : A 20 wt% aqueous glyoxal solution is reacted with anhydrous ammonia gas. The reaction leads to the precipitation of 2,2'-bi-1H-imidazole as a brown solid.[2][3]

  • Challenges : The use of toxic ammonia gas poses safety risks and makes the reaction difficult to control. The vigorous reaction around the gas inlet can lead to precipitate formation that blocks the inlet, hindering the reaction's progress.[3] The reported yield for this method is approximately 33%.[2][3]

2. Ammonium Salt Method

This modified approach replaces anhydrous ammonia with a safer and more manageable ammonium salt, such as ammonium acetate.

  • Methodology :

    • To a slurry of ammonium acetate in distilled water at 40°C, a 20 wt% aqueous solution of glyoxal is added dropwise over three hours with vigorous stirring.[3]

    • The reaction mixture is then stirred for an additional five hours at room temperature.[3]

    • The pH of the mixture is adjusted to 5-7 by neutralization with aqueous ammonia. It is important not to exceed a pH of 7, as the product can form a water-soluble metal salt.[3]

    • The resulting brown solid is filtered and washed alternately with acetone (B3395972) and distilled water.[3]

  • Advantages : This method offers a safer, simpler, and more easily controlled synthetic process with a higher yield (43-54%) and high purity (≥ 97%).[3]

3. Transition Metal-Mediated Homocoupling

This strategy is employed for the synthesis of derivatized 2,2'-biimidazoles to enhance their solubility in organic solvents.

  • Methodology : The synthesis begins with the halogenation of an imidazole precursor at the 2-position. This is followed by a palladium(0)-catalyzed homocoupling reaction in the presence of a base like triethylamine.

  • Applicability : This method is particularly useful for creating substituted 2,2'-biimidazoles, which are important for the development of self-assembling structures. The yields for synthesized derivatives are reported to be in the range of 39% to 44%.

Experimental Workflow and Logic

The general experimental workflow for the synthesis of this compound, particularly highlighting the widely applicable ammonium salt method, can be visualized as a series of sequential steps from reagent preparation to product isolation and purification.

G Generalized Workflow for this compound Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Prepare aqueous glyoxal solution (e.g., 20 wt%) C Slowly add glyoxal solution to ammonia source with stirring A->C B Prepare ammonia source (e.g., Ammonium acetate slurry) B->C D Maintain reaction temperature (e.g., 30-60°C) C->D E Continue stirring at room temperature D->E F Neutralize reaction mixture to pH 5-7 E->F G Filter the precipitated solid F->G H Wash solid with organic solvent (e.g., acetone) and water G->H I Dry the purified this compound H->I

Caption: Generalized workflow for this compound synthesis.

This guide illustrates that while multiple pathways to this compound exist, the ammonium salt method presents a more reproducible, safer, and higher-yielding alternative to the classic Fieselmann protocol, making it a preferable choice for many laboratory and potential scale-up applications. The transition metal-mediated coupling offers a valuable route for producing derivatized biimidazoles with tailored properties.

References

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